molecular formula C5H11ClFN B1398749 (S)-3-Fluoropiperidine hydrochloride CAS No. 871664-50-5

(S)-3-Fluoropiperidine hydrochloride

Cat. No.: B1398749
CAS No.: 871664-50-5
M. Wt: 139.6 g/mol
InChI Key: RDJUBLSLAULIAT-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Fluoropiperidine hydrochloride is a valuable chiral building block and key synthetic intermediate in medicinal chemistry. Its primary research application lies in the design and synthesis of novel bioactive molecules, particularly for pharmaceutical development. The incorporation of a fluorine atom at the stereospecific (S)-configured 3-position of the piperidine ring can significantly alter the molecular properties of a compound, influencing its conformation, metabolic stability, and binding affinity to biological targets. This makes it a crucial scaffold for investigating structure-activity relationships (SAR). The piperidine moiety is a common feature in many drugs, and the introduction of fluorine is a well-established strategy to modulate pKa, enhance membrane permeability, and improve pharmacokinetic profiles. Researchers utilize this compound in the development of potential therapeutics targeting the central nervous system, as well as in the creation of inhibitors for various enzymes and receptors. As a hydrochloride salt, it offers improved stability and solubility for handling in synthetic workflows. This product is intended for research and laboratory use only.

Properties

IUPAC Name

(3S)-3-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJUBLSLAULIAT-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725593
Record name (3S)-3-Fluoropiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871664-50-5
Record name (3S)-3-Fluoropiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-fluoropiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-Fluoropiperidine hydrochloride CAS number 871664-50-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-Fluoropiperidine hydrochloride (CAS 871664-50-5) for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and interaction with biological targets. However, these same features can present significant challenges in drug development, including metabolic instability, high basicity leading to poor membrane permeability, and off-target effects such as hERG potassium ion channel affinity, a major source of cardiotoxicity.[1][3]

The strategic introduction of fluorine offers a powerful tool to mitigate these liabilities.[4] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[4][5] this compound, a chiral fluorinated building block, has emerged as a high-value synthon for medicinal chemists. It provides a direct route to incorporating a stereochemically defined, fluorinated piperidine core, enabling precise modulation of molecular properties to enhance drug-like characteristics. This guide offers a comprehensive technical overview of its properties, synthesis, analysis, and strategic application for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

This compound is a chiral building block used extensively in medicinal and substitution chemistry.[] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 871664-50-5[][7][8]
Molecular Formula C₅H₁₁ClFN (or C₅H₁₀FN·HCl)[][9][10]
Molecular Weight 139.60 g/mol [7][9]
IUPAC Name (3S)-3-fluoropiperidine;hydrochloride[]
SMILES F[C@@H]1CNCCC1.[H]Cl[7][10]
InChI Key RDJUBLSLAULIAT-JEDNCBNOSA-N[][10]
Typical Purity ≥97%[][8]
Appearance Solid (form may vary)
Storage Conditions 2-8°C, inert atmosphere, keep dry[7][11]

The Mechanistic Impact of Fluorine in the Piperidine Ring

The decision to incorporate a fluorine atom at the 3-position of the piperidine ring is a strategic choice driven by predictable, beneficial modulations of key molecular properties.

Modulation of Basicity (pKa)

The primary and most impactful effect of the electronegative fluorine atom is the reduction of the basicity of the piperidine nitrogen through a strong negative inductive effect (-I).[5] This pKa modulation is critical for several reasons:

  • Reduced hERG Affinity: Many basic amines exhibit high affinity for the hERG channel, leading to cardiotoxicity. By lowering the pKa, the proportion of the protonated, positively charged species at physiological pH (7.4) is reduced, which can significantly decrease hERG binding and improve the cardiovascular safety profile.[1][3]

  • Improved Bioavailability: While some ionization is necessary for solubility, a lower pKa can increase the fraction of the neutral, more lipophilic form of the molecule, enhancing its ability to permeate cell membranes and cross the blood-brain barrier.[4] This can lead to improved oral absorption and better tissue distribution.[3]

Conformational Control and Binding Interactions

The stereospecific placement of fluorine dictates the conformational preference of the piperidine ring, which is crucial for optimizing ligand-receptor interactions. In the protonated state, the axial conformation of 3-fluoropiperidine is often favored due to a stabilizing gauche interaction or a favorable dipole interaction between the C-F bond and the N⁺-H bond.[1][12] This conformational locking can pre-organize the molecule into its bioactive conformation, thereby enhancing binding affinity and potency for its target.[5] For instance, in kinesin spindle protein (KSP) inhibitors, an axial fluorine atom resulted in a higher pKa and increased efficacy compared to its equatorial counterpart.[1]

Enhanced Metabolic Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry. Its introduction can block metabolically labile C-H positions from oxidative metabolism by cytochrome P450 enzymes.[5] Placing the fluorine at the 3-position can sterically and electronically shield adjacent positions, preventing hydroxylation and increasing the metabolic half-life and overall systemic exposure of a drug candidate.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure fluorinated piperidines is a significant challenge, as direct stereoselective fluorination can be difficult.[1] Modern strategies often rely on the asymmetric reduction of a fluorinated pyridine precursor.

Representative Synthetic Workflow

A common and effective approach involves the asymmetric hydrogenation of a fluorinated pyridine derivative. This multi-step process is designed to establish the desired (S)-stereocenter with high fidelity.

Workflow: Asymmetric Synthesis of (S)-3-Fluoropiperidine

cluster_0 Step 1: Pyridine Activation cluster_1 Step 2: Partial Reduction cluster_2 Step 3: Asymmetric Hydrogenation cluster_3 Step 4: Deprotection & Salt Formation A 3-Fluoropyridine B Activated Pyridinium Salt A->B e.g., Benzyl Chloroformate C Fluoro-enamide intermediate B->C NaBH4, MeOH D N-Protected (S)-3-Fluoropiperidine C->D H2, Chiral Catalyst (e.g., Ru- or Rh-based) E (S)-3-Fluoropiperidine Hydrochloride D->E 1. H2, Pd/C 2. HCl

Caption: Asymmetric synthesis of (S)-3-Fluoropiperidine HCl.

Experimental Protocol Considerations
  • Step 1: Pyridine Activation: The pyridine nucleus is activated to facilitate partial reduction. This is a standard transformation to break the aromaticity under mild conditions.

  • Step 2: Partial Reduction: Sodium borohydride reduction of the activated pyridinium salt yields a key tetrahydropyridine intermediate (a fluoro-enamide). The causality here is the controlled reduction to avoid over-reduction to the piperidine directly, which would result in a racemic product.[1]

  • Step 3: Asymmetric Hydrogenation: This is the critical stereochemistry-defining step. The choice of a chiral transition metal catalyst (often based on Ruthenium or Rhodium) and ligand is paramount. High-throughput screening is typically employed to identify the optimal catalyst system that delivers high enantiomeric excess (ee) and minimizes side reactions like C-F bond cleavage (defluorination).[1]

  • Step 4: Deprotection and Salt Formation: The protecting group (e.g., Cbz) is removed, typically via hydrogenolysis. Subsequent treatment with hydrochloric acid yields the stable, crystalline hydrochloride salt, which is easier to handle and store than the free base.

Analytical Quality Control Workflow

Ensuring the identity, purity, and stereochemical integrity of this compound is essential for its use in research and development. A multi-technique analytical workflow provides a self-validating system of characterization.

Workflow: Analytical Characterization

cluster_0 Structural Verification cluster_1 Purity Assessment start Sample: (S)-3-Fluoropiperidine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->NMR MS Mass Spectrometry (e.g., ESI-MS) start->MS HPLC Chemical Purity (RP-HPLC-UV/ELSD) start->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) start->Chiral_HPLC end Verified Building Block

Caption: Comprehensive analytical workflow for quality control.

Expected Analytical Data

The following table summarizes the expected outcomes from a full analytical characterization.

TechniquePurposeExpected Results
¹H NMR Structural confirmation & proton environmentComplex multiplets for ring protons. Protons on carbon adjacent to fluorine will show coupling to ¹⁹F. The N-H protons will be broad and exchangeable.
¹³C NMR Carbon backbone verification5 distinct carbon signals. The carbon atom bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz). Adjacent carbons will show smaller two- and three-bond couplings.
¹⁹F NMR Fluorine confirmationA single resonance, likely a complex multiplet due to coupling with adjacent protons.
Mass Spec Molecular weight confirmationFor the free base (C₅H₁₀FN), the expected [M+H]⁺ ion would be at m/z 104.1.
RP-HPLC Chemical purity assessmentA single major peak, with purity typically >97% by area normalization.
Chiral HPLC Enantiomeric purityUsing a suitable chiral stationary phase (e.g., polysaccharide-based), baseline separation of the (S) and (R) enantiomers should be achieved, confirming an enantiomeric excess (ee) of >98% for the (S)-isomer.[13]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure personnel safety and maintain product integrity.

  • Hazard Identification: Based on data for related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is more than just a building block; it is a sophisticated tool for addressing complex challenges in modern drug discovery. Its unique stereochemistry combined with the powerful electronic and conformational effects of the fluorine atom provides medicinal chemists with a reliable method to fine-tune the properties of piperidine-containing drug candidates. By strategically modulating basicity, improving metabolic stability, and controlling conformation, this synthon enables the rational design of safer and more efficacious therapeutics. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for unlocking its full potential in the development of next-generation medicines.

References

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of (S)-3-Fluoropiperidine Hydrochloride

The piperidine ring is the most prevalent saturated nitrogen-containing heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][2] Its ubiquity stems from its ability to serve as a versatile scaffold that can be functionalized to interact with biological targets while often imparting favorable pharmacokinetic properties. In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3][4] Fluorine's unique properties—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[3][4][5]

The combination of these two privileged motifs in molecules like this compound creates a building block of significant interest for researchers and drug development professionals.[] Understanding the precise three-dimensional structure and conformational preferences of this molecule is not merely an academic exercise; it is critical for rational drug design. The orientation of the fluorine atom can dramatically influence interactions with a target protein and alter key pharmacological parameters, such as the basicity of the piperidine nitrogen.[1] This guide provides an in-depth analysis of the molecular structure and the complex conformational landscape of this compound, grounded in experimental data and computational studies.

Molecular Structure and Core Properties

This compound is the salt formed from the chiral molecule (S)-3-Fluoropiperidine and hydrochloric acid. The protonation of the piperidine nitrogen results in a positively charged piperidinium cation and a chloride anion.

PropertyValueSource
Molecular Formula C₅H₁₁ClFN[7][8]
Molecular Weight 139.60 g/mol [7][8]
Stereochemistry (S)-enantiomer[]
InChIKey RDJUBLSLAULIAT-JEDNCBNOSA-N[]
SMILES C1CC(--INVALID-LINK--CN1)F.Cl[][8]

The fundamental structure consists of a six-membered piperidine ring. Like cyclohexane, the piperidine ring is not planar and adopts a low-energy chair conformation to minimize angular and torsional strain. The critical aspect of its structure is the conformational equilibrium between two distinct chair forms, which differ in the orientation of the fluorine substituent at the C3 position.

Conformational Analysis: The Axial Preference of Fluorine

In substituted cyclohexanes, a bulky substituent typically prefers the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. However, in the case of 3-fluoropiperidinium hydrochloride, a strong and counterintuitive preference for the conformation where the fluorine atom occupies the axial position is observed both experimentally and computationally.[9][10][11] This preference is a result of a complex interplay of stabilizing non-covalent interactions that outweigh classical steric hindrance.

Chair Conformations Equilibrium

The two primary chair conformations of the (S)-3-fluoropiperidinium cation are in equilibrium. One has the fluorine atom in an axial orientation, and the other has it in an equatorial orientation.

G cluster_0 Axial Conformer (Favored) cluster_1 Equatorial Conformer (Disfavored) a b a->b Ring Flip

Caption: Chair-chair equilibrium of the (S)-3-fluoropiperidinium cation.

Driving Forces for Axial Stability

Systematic studies have revealed that the pronounced axial preference in the protonated form (the HCl salt) is primarily driven by powerful electrostatic and hyperconjugative forces.[9][10][12]

  • Electrostatic Charge-Dipole Interaction: This is considered the dominant stabilizing force in the hydrochloride salt.[9][12] The nitrogen atom is protonated (N⁺-H), carrying a formal positive charge. The carbon-fluorine bond is highly polarized, with the fluorine atom carrying a partial negative charge (δ⁻) and the carbon a partial positive charge (δ⁺). In the axial conformation, the C-F bond dipole is oriented anti-parallel to the N⁺-H bond, resulting in a favorable electrostatic attraction between the positively charged hydrogen on the nitrogen and the partially negative fluorine atom (C-F···H-N⁺). This interaction significantly stabilizes the axial conformer.[1][11]

  • Hyperconjugation (Stereoelectronic Effect): Hyperconjugation, specifically the donation of electron density from an anti-periplanar C-H σ bonding orbital into the low-lying C-F σ* antibonding orbital (σC-H → σ*C-F), also contributes to the stability of the axial conformer.[10][12] This interaction is a form of delocalization that weakens the C-H bond and strengthens the C-F bond, lowering the overall energy of the system.

G cluster_forces Forces Favoring Axial Fluorine in 3-Fluoropiperidinium cluster_stabilization Key Stabilizing Interactions Axial Axial Fluorine Conformation Electrostatic Charge-Dipole Interaction (C-F ... H-N+) Electrostatic->Axial Dominant Stabilization Hyperconj Hyperconjugation (σC-H → σ*C-F) Hyperconj->Axial Secondary Stabilization

Caption: Key interactions stabilizing the axial fluorine conformer.

Quantitative Energetic Landscape

Computational studies, validated by experimental NMR data, have quantified the energetic preference for the axial conformer. The free enthalpy difference (ΔG) between the equatorial and axial conformers provides a clear measure of this stability.

CompoundSolventΔG (a → e) [kcal mol⁻¹] (Computational)ΔG (a → e) [kcal mol⁻¹] (Gas Phase)Experimental Observation
3-Fluoropiperidine HCl (1B) Water+1.8+4.8Axial
3,5-Difluoropiperidine HCl (2B) Water+3.9+8.6Axial
Data synthesized from Nairoukh et al., 2020.[9][10][12] A positive ΔG value indicates that the transition from axial to equatorial is energetically unfavorable, confirming the axial preference.

Experimental Protocols for Conformational Determination

The conformational preference of this compound is not merely theoretical; it is determined and validated through robust analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular conformation in solution. For fluorinated compounds, a combination of ¹H NMR and ¹⁹F NMR provides unambiguous data. The key parameter is the vicinal coupling constant between fluorine and adjacent protons (³JF,H), which is dependent on the dihedral angle as described by the Karplus equation.

Workflow for NMR-Based Conformational Analysis

G cluster_key Interpretation Logic Sample 1. Sample Preparation Dissolve compound in appropriate deuterated solvent (e.g., D₂O, MeOD) Acquire 2. Data Acquisition Record high-resolution ¹H and ¹⁹F NMR spectra Sample->Acquire Process 3. Spectral Processing Apply Fourier transform, phase correction, and baseline correction Acquire->Process Analyze 4. Coupling Constant Analysis Measure ³J(F,H) values from the ¹H or ¹⁹F spectrum Process->Analyze Assign 5. Conformation Assignment Analyze->Assign LargeJ Large ³J(F,H) (~30-45 Hz) Analyze->LargeJ SmallJ Small ³J(F,H) (~5-15 Hz) Analyze->SmallJ AxialF Axial Fluorine LargeJ->AxialF EquatorialF Equatorial Fluorine SmallJ->EquatorialF

Caption: Workflow for conformational analysis using NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[9][10]

    • Ensure the sample is fully dissolved by gentle vortexing.

  • Data Acquisition:

    • Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-coupled ¹⁹F NMR spectrum. This experiment directly shows the couplings between the fluorine nucleus and adjacent protons.

  • Data Analysis and Interpretation:

    • Process the spectra using appropriate software.

    • Identify the signals corresponding to the protons on the carbon atoms adjacent to the fluorine (H2 and H4).

    • Measure the ³JF,H coupling constants.

    • Causality: A large coupling constant (typically > 30 Hz) indicates an anti-periplanar relationship (dihedral angle ≈ 180°) between the fluorine and a proton, which is characteristic of an axial fluorine and an axial proton. A small coupling constant (typically < 15 Hz) indicates a gauche relationship (dihedral angle ≈ 60°), characteristic of an equatorial fluorine.[9][10] For this compound, the observation of large ³JF,Hax values confirms the axial preference of the fluorine atom in solution.[9][10]

Single-Crystal X-ray Diffraction

While NMR reveals the dominant conformation in solution, X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state.[13][14] This technique is the gold standard for molecular structure determination and serves to validate the models derived from spectroscopic and computational methods.

Step-by-Step Protocol:

  • Crystal Growth (The Critical Step):

    • Dissolve this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol/ether).

    • Employ a slow evaporation or vapor diffusion technique. The goal is to allow the molecules to pack into a highly ordered, single-crystal lattice. This often requires screening multiple conditions.

    • A suitable crystal for diffraction should be a single, non-twinned block, typically 0.1-0.3 mm in each dimension.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a diffractometer, which bombards it with a focused beam of X-rays.

    • Rotate the crystal and collect the diffraction pattern (the intensities and positions of the diffracted X-ray beams) on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use computational software to solve the "phase problem" and generate an initial electron density map of the unit cell.

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Data Interpretation:

    • The final refined structure provides precise bond lengths, bond angles, and torsional angles, definitively showing the chair conformation and the axial or equatorial position of the fluorine atom in the crystal lattice.[15]

Conclusion and Implications for Drug Design

The molecular structure and conformation of this compound are governed by a sophisticated balance of non-covalent forces. Counterintuitively, the protonated form strongly favors a conformation with an axial fluorine substituent. This preference is predominantly driven by a stabilizing C-F···H-N⁺ charge-dipole interaction, with additional contributions from hyperconjugation.

For researchers in drug development, this knowledge is paramount. The rigid, well-defined axial orientation of the fluorine atom can be exploited to:

  • Modulate pKa: An axial fluorine has a more pronounced effect on the basicity of the piperidine nitrogen than an equatorial one.[1]

  • Enforce Bioactive Conformations: Locking the piperidine ring into a specific conformation can pre-organize other substituents for optimal binding to a biological target, potentially increasing potency and selectivity.

  • Improve Pharmacokinetic Properties: The C-F bond can block sites of metabolism, and the overall conformational rigidity can impact membrane permeability and protein binding.

By understanding the fundamental principles that dictate the conformation of this key building block, scientists can more effectively design and synthesize next-generation therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Conformational Analysis of Fluorinated Piperidines Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. This is particularly true for fluorinated piperidines, a class of compounds increasingly vital in medicinal chemistry.[1][2] The introduction of fluorine into the piperidine scaffold can dramatically alter its physicochemical properties, including basicity (pKa), metabolic stability, and membrane permeability, ultimately influencing a drug candidate's efficacy and safety profile.[2][3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the conformational preferences of these molecules in solution, providing insights that are critical for rational drug design.

This guide provides a comprehensive overview of the principles and practical applications of NMR spectroscopy for the conformational analysis of fluorinated piperidines. We will delve into the underlying stereoelectronic effects that govern their structure and detail the NMR parameters and experiments essential for their characterization.

The Conformational Landscape of Piperidines: The Influence of Fluorine

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. Substituents on the ring can occupy either an axial or equatorial position, and the equilibrium between these two conformers is a key determinant of the molecule's overall shape and biological activity.

The introduction of fluorine, a small but highly electronegative atom, profoundly influences this equilibrium through a complex interplay of stereoelectronic and steric effects.[3] Key factors include:

  • Gauche Effect: This effect often favors a gauche arrangement between electronegative substituents. In the context of fluorinated piperidines, this can lead to a preference for the axial orientation of the fluorine atom.[7][8] This is often attributed to stabilizing hyperconjugative interactions, such as electron donation from an anti-periplanar C-H bond into the low-lying antibonding orbital (σ*) of the C-F bond.[3][9]

  • Anomeric Effect: When fluorine is positioned at the C2 or C6 position (alpha to the nitrogen), a generalized anomeric effect can occur.[7][10] This involves the delocalization of the nitrogen lone pair electrons into the σ* orbital of the C-F bond (nN → σ*CF), which stabilizes the axial conformer.[7][10]

  • Charge-Dipole Interactions: In protonated piperidinium salts, strong electrostatic interactions between the positively charged nitrogen (N+-H) and the negative end of the C-F dipole can significantly favor the axial conformer.[4][9][11]

  • Solvation Effects: The polarity of the solvent can play a major role in determining the conformational equilibrium.[3][9][12] Polar solvents can stabilize the conformer with the larger dipole moment, which may be either the axial or equatorial form depending on the substitution pattern.[3][9][12]

These competing and cooperating effects create a nuanced conformational landscape that can be precisely mapped using NMR spectroscopy.

Key NMR Parameters for Conformational Analysis

The conformational preferences of fluorinated piperidines are primarily elucidated through the careful analysis of three key NMR parameters: scalar coupling constants (J-values), chemical shifts (δ), and the nuclear Overhauser effect (NOE).

Vicinal Coupling Constants (³J)

Three-bond scalar couplings (³J) are arguably the most powerful tool for determining the dihedral angles between coupled nuclei, and thus the conformation of the piperidine ring. The magnitude of ³J is related to the dihedral angle (φ) by the Karplus equation.[13]

The Karplus Equation: J(φ) = A cos²φ + B cosφ + C[13]

Where A, B, and C are empirically derived parameters.[13] For H-H couplings in saturated systems, a large ³JHH value (typically 8-13 Hz) indicates an anti-periplanar (180°) relationship, characteristic of an axial-axial arrangement in a chair conformation. A small ³JHH value (typically 1-5 Hz) suggests a gauche (60°) relationship, as seen in axial-equatorial or equatorial-equatorial arrangements.

For fluorinated piperidines, both ³JHH and ³JHF couplings are invaluable.

  • ³JHH Coupling: Analysis of the coupling between protons on adjacent carbons provides direct insight into their relative stereochemistry.

  • ³JHF Coupling: The coupling between fluorine and a vicinal proton is also dependent on the H-C-C-F dihedral angle.[14] A large ³JHF value (typically 30-45 Hz) is indicative of an anti-periplanar relationship, while smaller values (typically 0-15 Hz) suggest a gauche relationship.[12] The analysis of ³J(¹⁹F,¹H) couplings is a primary method for determining the axial or equatorial orientation of fluorine.[3][9]

Table 1: Typical Vicinal Coupling Constants for Conformational Analysis of Piperidines

Coupling TypeDihedral Angle (φ)Typical ³J Value (Hz)Implied Relationship
³JHH~180° (anti-periplanar)8 - 13Axial-Axial
³JHH~60° (gauche)1 - 5Axial-Equatorial / Equatorial-Equatorial
³JHF~180° (anti-periplanar)30 - 45Axial-Axial (F,H)
³JHF~60° (gauche)0 - 15Axial-Equatorial / Equatorial-Equatorial (F,H)
Chemical Shifts (δ)

The chemical shift of a nucleus is sensitive to its local electronic environment. In piperidines, axial and equatorial substituents experience different shielding effects, leading to distinct chemical shifts.

  • ¹H Chemical Shifts: Generally, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.

  • ¹³C Chemical Shifts: The effect of fluorine on ¹³C chemical shifts is more complex and can be influenced by both through-bond and through-space effects. The γ-gauche effect is particularly noteworthy, where a substituent causes a shielding (upfield shift) of the carbon three bonds away when they are in a gauche arrangement. This can help to confirm the axial or equatorial orientation of the fluorine atom.

  • ¹⁹F Chemical Shifts: The chemical shift range for ¹⁹F is much larger than for ¹H, making it a highly sensitive probe of its environment.[15] The ¹⁹F chemical shift can provide valuable information about the electronic environment and conformation, although empirical correlations are often required for interpretation.

Nuclear Overhauser Effect (NOE)

The NOE is a through-space interaction that is dependent on the distance between nuclei. The intensity of an NOE is inversely proportional to the sixth power of the distance between the interacting nuclei (NOE ∝ 1/r⁶). This makes it a powerful tool for determining spatial proximity.

In the context of fluorinated piperidines, NOE experiments (such as NOESY or ROESY) can be used to:

  • Distinguish between axial and equatorial protons by observing correlations to other protons with known stereochemistry.

  • Confirm the axial or equatorial position of the fluorine atom by observing ¹H-¹⁹F NOEs (HOESY). For example, an axial fluorine will show a strong NOE to the syn-axial protons at the C3 and C5 positions.

Essential NMR Experiments for Conformational Analysis

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a thorough conformational analysis of fluorinated piperidines.

1D NMR Experiments
  • ¹H NMR: This is the starting point for any analysis. It provides information on the number of different proton environments, their chemical shifts, and their coupling patterns. High-resolution ¹H NMR is crucial for accurately measuring ³JHH values.

  • ¹⁹F NMR: A 1D ¹⁹F spectrum reveals the number of unique fluorine environments. ¹H-decoupled ¹⁹F NMR simplifies the spectrum by removing ¹H-¹⁹F couplings, which can be useful for resolving overlapping signals.

  • ¹³C NMR: Provides information on the carbon skeleton. ¹H-decoupled ¹³C NMR is the standard experiment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Experiments
  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is useful for assigning quaternary carbons and confirming the overall connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing crucial distance information for conformational analysis.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A powerful experiment that detects through-space interactions between ¹H and ¹⁹F nuclei, directly probing the spatial relationship of the fluorine substituent.[15]

Experimental Workflow and Data Analysis

A systematic approach is essential for the successful conformational analysis of fluorinated piperidines.

Diagram 1: Experimental Workflow for Conformational Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Conformational Modeling Sample Dissolve in Deuterated Solvent NMR_1D 1D ¹H, ¹⁹F, ¹³C NMR Sample->NMR_1D Acquire 1D Spectra NMR_2D 2D COSY, HSQC, HMBC, NOESY/ROESY, HOESY NMR_1D->NMR_2D Acquire 2D Spectra Processing Fourier Transform, Phasing, Baseline Correction NMR_2D->Processing Process Raw Data Assignment Spectral Assignment Processing->Assignment Assign Signals Coupling Measure J-values Assignment->Coupling NOE_Analysis Analyze NOEs Assignment->NOE_Analysis Karplus Karplus Equation (Dihedral Angles) Coupling->Karplus Structure Determine Dominant Conformer(s) NOE_Analysis->Structure Karplus->Structure Integrate Data Quantify Quantify Conformational Equilibrium Structure->Quantify

Caption: A typical workflow for the conformational analysis of fluorinated piperidines using NMR.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the conformational equilibrium.[3][9][12]

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra as outlined above. Ensure sufficient resolution to accurately measure coupling constants.

  • Spectral Assignment: Use COSY, HSQC, and HMBC data to assign all ¹H and ¹³C signals.

  • Measurement of Coupling Constants: Carefully measure all relevant ³JHH and ³JHF values from the high-resolution 1D ¹H spectrum or from cross-peaks in 2D spectra.

  • NOE Analysis: Analyze NOESY/ROESY and HOESY spectra to identify key through-space interactions.

  • Conformational Determination: Use the measured coupling constants and the Karplus equation to determine the dihedral angles and, consequently, the preferred conformation of the piperidine ring. Corroborate this with the NOE data.

  • Quantification of Equilibrium: If the molecule exists as a mixture of conformers in slow exchange on the NMR timescale, the relative populations can be determined from the integration of the corresponding signals. For fast exchange, the observed coupling constants will be a weighted average of the values for each conformer, allowing for the calculation of the equilibrium constant.

Case Study: 3-Fluoropiperidine

The conformational analysis of 3-fluoropiperidine serves as an excellent example. In its protonated form, the axial conformer is significantly favored due to a strong C-F···H-N+ charge-dipole interaction.[4][9] This is experimentally confirmed by a large ³JHF coupling constant between the fluorine and the axial proton at C4, indicating an anti-periplanar relationship. Additionally, NOESY/HOESY data would show a strong correlation between the axial fluorine and the syn-axial protons at C2 and C5.

Diagram 2: Conformational Equilibrium of Protonated 3-Fluoropiperidine

Caption: The axial conformer of protonated 3-fluoropiperidine is stabilized by a charge-dipole interaction.

Conclusion

The conformational analysis of fluorinated piperidines is a critical aspect of modern drug discovery. NMR spectroscopy provides an unparalleled toolkit for elucidating the three-dimensional structures of these molecules in solution. A thorough understanding of the underlying stereoelectronic principles, combined with a systematic application of 1D and 2D NMR techniques, enables researchers to make informed decisions in the design and optimization of novel therapeutic agents. The insights gained from such analyses are invaluable for establishing structure-activity relationships and for developing safer and more effective medicines.

References

The Strategic Application of Fluorine in Modulating Piperidine pKa and Lipophilicity: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Piperidine Moiety and the "Fluorine Advantage" in Drug Design

1.1 The Ubiquity of the Piperidine Scaffold in Modern Pharmaceuticals

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence is remarkable, with statistical analyses revealing that it is one of the most common heterocyclic scaffolds found in FDA-approved small-molecule drugs.[1] This is due to its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to present pharmacophoric elements in precise spatial orientations. Furthermore, the basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for potent ionic interactions with biological targets such as GPCRs, ion channels, and enzymes.

1.2 Fluorine: A "Magical" Element in Medicinal Chemistry?

Fluorine has earned a reputation as a "magical" element in drug discovery due to its profound and often beneficial impact on a molecule's physicochemical and pharmacokinetic properties.[2][3] Its unique characteristics—high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for strategic molecular modifications that are often not achievable with other halogens.[4] The introduction of fluorine can influence a molecule's pKa, lipophilicity, conformation, and metabolic stability, ultimately enhancing its drug-like properties.[5][6]

1.3 Core Physicochemical Properties: pKa and Lipophilicity as Drivers of Drug Disposition

A drug's journey through the body is governed by a complex interplay of its physicochemical properties. Among the most critical are its acid-base dissociation constant (pKa) and its lipophilicity (logP/logD).[7]

  • pKa dictates the ionization state of a molecule at a given pH. For a basic moiety like piperidine, the pKa determines the ratio of the charged (protonated) to the uncharged (neutral) form. This ratio is crucial for solubility, receptor binding (where ionic interactions are often key), and membrane permeability, as the neutral form is generally more membrane-permeant.

  • Lipophilicity , often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a molecule's preference for a lipid-like environment versus an aqueous one.[8] This property profoundly influences absorption, distribution, metabolism, and excretion (ADME). An optimal lipophilicity is required for a drug to pass through cellular membranes to reach its target, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[9]

Strategic modulation of these two parameters is a central task in drug optimization. The selective introduction of fluorine onto the piperidine scaffold provides a powerful and nuanced tool to achieve this fine-tuning.[2]

The Influence of Fluorine on Piperidine Basicity (pKa)

2.1 Fundamental Principles: Inductive Effects and pKa Depression

The primary mechanism by which fluorine modulates the basicity of the piperidine nitrogen is through its powerful electron-withdrawing inductive effect (-I).[10] Fluorine is the most electronegative element, and when bonded to a carbon atom, it strongly pulls electron density away from the surrounding atoms through the sigma bonds.

This withdrawal of electron density extends to the nitrogen atom, reducing the availability of its lone pair of electrons to accept a proton. A lower electron density on the nitrogen means it is a weaker base, which translates to a lower pKa value for its conjugate acid (the piperidinium ion).[4] The magnitude of this pKa depression is dependent on the number of fluorine atoms and their distance from the nitrogen center, with the effect diminishing rapidly as the distance increases.[10][11] Introducing fluorine at the β (C3) or γ (C4) position relative to the nitrogen generally results in a significant pKa shift.[12]

2.2 Positional Isomerism: The Critical Role of Fluorine Placement

The position of the fluorine atom on the piperidine ring has a profound and predictable impact on the extent of pKa modulation.

  • C4-Fluorination: A fluorine atom at the 4-position exerts a significant, purely inductive effect, reliably lowering the pKa.

  • C3-Fluorination: Fluorination at the 3-position also lowers the pKa through induction. However, its proximity to the nitrogen introduces more complex stereoelectronic interactions that can influence conformation.[13]

  • C2-Fluorination: Placing a fluorine atom at the 2-position (α to the nitrogen) has the most dramatic pKa-lowering effect due to its close proximity. This position is often used when a substantial reduction in basicity is required.

2.2.1 Stereochemistry Matters: Axial vs. Equatorial Fluorine

The conformational preference of the fluorine substituent—whether it occupies an axial or equatorial position on the chair-like piperidine ring—is a critical, and often non-intuitive, determinant of basicity. While larger substituents typically prefer the less sterically hindered equatorial position, fluorine exhibits a notable preference for the axial position in protonated piperidinium rings.[14]

This "axial preference" is driven by stabilizing stereoelectronic interactions, particularly a charge-dipole interaction between the positively charged nitrogen (N+) and the electronegative fluorine atom (Cδ+-Fδ-).[13][15] This through-space electrostatic attraction is maximized when the fluorine is in the axial position, bringing it into closer proximity to the nitrogen. Hyperconjugation, involving electron donation from adjacent C-H bonds into the antibonding orbital of the C-F bond (σCH → σ*CF), also contributes to the stability of the axial conformer.[13][14] This conformational locking can pre-organize the molecule for optimal binding to its biological target.

2.3 Quantifying the Effect: A Data-Driven Overview

The precise impact of fluorine substitution on piperidine pKa is highly context-dependent. The following table summarizes representative data illustrating these principles.

CompoundSubstitution PatternpKaΔpKa (vs. Piperidine)Key Insight
PiperidineUnsubstituted~11.10.0Baseline basicity.
4-FluoropiperidineSingle F at C4~9.6-1.5Significant pKa drop due to induction.
3-FluoropiperidineSingle F at C3~9.3-1.8Stronger inductive effect due to closer proximity.
4,4-DifluoropiperidineGem-difluoro at C4~7.6-3.5Additive inductive effect of two fluorine atoms.[16]
3,3-DifluoropiperidineGem-difluoro at C3~6.5-4.6Pronounced pKa reduction from two vicinal fluorine atoms.

Note: pKa values are approximate and can vary based on experimental conditions. Data synthesized from principles discussed in cited literature.[6][11][12][17][18]

Experimental Determination of pKa: A Practical Guide

Accurate pKa determination is essential for understanding structure-activity relationships. Potentiometric titration is the gold-standard method due to its precision and reliability.[19]

3.1 The Gold Standard: Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH with a calibrated electrode.[20] The pKa is determined from the inflection point of the resulting titration curve, where the pH is equal to the pKa for a monoprotic species.[21][22]

3.1.1 Step-by-Step Experimental Protocol

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: Accurately weigh and dissolve the fluorinated piperidine compound in high-purity water or a suitable co-solvent (if solubility is low) to a concentration of at least 10⁻⁴ M.[19][20]

  • Ionic Strength Adjustment: Add an inert salt solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[20]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[20]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and begin the titration with a standardized solution of HCl (for a basic sample). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH reading after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[20]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For more complex or multiprotic systems, derivative plots (e.g., d(pH)/dV) can be used to accurately identify the equivalence points.[23]

3.1.2 Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 buffers) Prepare 2. Prepare Sample (~1 mM in H2O/co-solvent) Calibrate->Prepare Ionic 3. Adjust Ionic Strength (e.g., 0.15M KCl) Prepare->Ionic Purge 4. Purge with N2 (Remove CO2) Ionic->Purge Titrate 5. Titrate with Std. Acid (e.g., 0.1M HCl) Purge->Titrate Record 6. Record Stable pH (vs. Titrant Volume) Titrate->Record Plot 7. Plot pH vs. Volume Record->Plot Analyze 8. Determine Inflection Point (pKa at half-equivalence) Plot->Analyze

Workflow for Potentiometric pKa Determination.

3.2 High-Throughput Alternatives

For early-stage drug discovery, higher-throughput methods are often employed. These include:

  • UV-Metric Titration: Suitable for compounds with a UV chromophore near the ionizable center.[19]

  • Capillary Electrophoresis (CE): Measures the mobility of the analyte as a function of pH.[7]

  • ¹⁹F NMR Titration: A powerful method specifically for fluorinated compounds, where the ¹⁹F chemical shift is monitored as a function of pH.[24][25][26]

Fluorine's Impact on Lipophilicity (logP/logD)

The effect of fluorine on lipophilicity is more complex than its effect on pKa and is often misunderstood. While fluorine is highly electronegative, leading to a highly polar C-F bond, the overall impact on molecular lipophilicity is context-dependent.

4.1 The Dual Nature of Fluorine

A single fluorine atom is often considered a "lipophilic hydrogen" mimic. Replacing a C-H bond with a C-F bond generally leads to a small increase in lipophilicity (logP increases by ~0.2-0.4 units).[2] This is because the fluorine atom, despite its electronegativity, is poorly solvated by water. However, as the degree of fluorination increases (e.g., in a -CF₂- or -CF₃ group), the strong polarization of the molecule can lead to a decrease in lipophilicity, especially if these groups are adjacent to polar atoms like sulfur.[27]

4.2 Modulating Lipophilicity through Positional Fluorination

The position of fluorine on the piperidine ring can subtly tune lipophilicity. The overall effect is a combination of the inherent hydrophobicity of the C-F bond and changes in the molecule's overall dipole moment and conformation. Studies on fluorinated piperidine benzamides have shown that the observed logP values are highly dependent on the nature of other substituents on the ring.[17][18]

4.3 From logP to logD: The Importance of Ionization State

For an ionizable compound like a piperidine derivative, the distribution coefficient (logD ) is a more physiologically relevant measure of lipophilicity than the partition coefficient (logP ).[28]

  • logP refers to the partition of the neutral species between octanol and water.

  • logD measures the partition of all species (neutral and ionized) at a specific pH.

Since the protonated (charged) form of piperidine is much more water-soluble than the neutral form, the logD value is highly pH-dependent. At pH values below the pKa, the molecule is predominantly protonated, resulting in a low logD. As the pH increases above the pKa, the fraction of the neutral, more lipophilic species increases, causing the logD to rise and approach the logP value. Fluorine's pKa-lowering effect directly impacts logD; by reducing the pKa, fluorination increases the fraction of the neutral species at a given pH (e.g., physiological pH 7.4), which can lead to a higher logD₇.₄ even if the intrinsic logP is unchanged.[11]

G cluster_log Lipophilicity Parameters cluster_factors Influencing Factors LogP logP (Neutral Species) LogD logD (All Species) LogP->LogD is the maximum value pKa pKa pKa->LogD determines ionization pH pH pH->LogD determines ionization

Relationship between pKa, pH, logP, and logD.

4.4 A Tabulated Summary of Fluorine's Influence on Piperidine Lipophilicity

SubstitutionTypical ΔlogP (vs. H)Key Considerations
Monofluorination+0.2 to +0.4Generally increases lipophilicity.[2]
DifluorinationVariableCan increase or decrease logP depending on position and molecular context.[16]
Trifluoromethyl (-CF₃)+0.5 to +1.0Significantly increases lipophilicity.

Note: These are general trends; the actual impact is highly dependent on the overall molecular structure.

Measuring Lipophilicity: Protocols and Best Practices

5.1 The Shake-Flask Method (OECD 107): The Benchmark for logP Determination

The shake-flask method is the "gold standard" for experimentally determining logP.[29][30] It directly measures the partitioning of a compound between n-octanol and water at equilibrium.[31][32]

5.1.1 Step-by-Step Experimental Protocol

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration should not exceed 0.01 M.[31]

  • Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water phases. Add a small aliquot of the compound stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-2 hours).[28]

  • Phase Separation: Separate the two phases, usually by centrifugation to break any emulsions.[33]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).[28][33]

  • Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase (P = [C]octanol / [C]aqueous). The logP is the base-10 logarithm of this value.

  • Validation: The total amount of compound recovered from both phases should be compared to the initial amount added to ensure mass balance.[33]

5.1.2 Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate 1. Pre-saturate Octanol and Water Prepare 2. Prepare Compound Stock Solution Saturate->Prepare Mix 3. Mix Phases and Add Compound Prepare->Mix Equilibrate 4. Shake to Equilibrate Mix->Equilibrate Separate 5. Separate Phases (Centrifuge) Equilibrate->Separate Quantify 6. Quantify Concentration in Each Phase (LC-MS) Separate->Quantify Calculate 7. Calculate P and logP Quantify->Calculate

Workflow for Shake-Flask logP Determination.

5.2 Chromatographic Approaches: HPLC-Based logP/logD Measurement

For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used to estimate lipophilicity.[29][34][35] In this method, a compound's retention time on a nonpolar stationary phase (like C18) is correlated with the known logP values of a set of standard compounds.[30] The advantage of this method is its speed, low sample consumption, and tolerance for impurities.[36] It provides a reliable lipophilicity index that is invaluable during the early stages of drug discovery.[34]

Case Studies in Drug Development

The principles outlined above are routinely applied in drug discovery to optimize lead compounds.

  • Case 1: Improving CNS Penetration. A major challenge in developing drugs for central nervous system (CNS) targets is overcoming the blood-brain barrier (BBB), which often involves P-glycoprotein (Pgp) efflux.[12] High basicity (high pKa) is a known risk factor for Pgp recognition. By introducing fluorine onto a piperidine-containing CNS drug candidate, medicinal chemists can lower the pKa, reducing the compound's positive charge at physiological pH. This can decrease its affinity for the Pgp transporter, leading to reduced efflux and improved brain exposure.[2][12]

  • Case 2: Enhancing Oral Bioavailability. For an orally administered drug, absorption from the gut requires a delicate balance between aqueous solubility and membrane permeability. A highly basic piperidine may be very soluble in the acidic environment of the stomach but may be too polar (low logD) to efficiently cross the intestinal membrane. Fluorination can lower the pKa, increasing the fraction of the more lipophilic neutral form at the pH of the small intestine (~pH 6.5-7.5), thereby enhancing passive diffusion and improving oral bioavailability.[2]

Conclusion: A Strategic Guide to Fluoropiperidine Design

The strategic incorporation of fluorine into the piperidine scaffold is a powerful tactic in the medicinal chemist's toolkit. It provides a rational and often predictable means to modulate the fundamental physicochemical properties of pKa and lipophilicity. By understanding the underlying principles of inductive effects and conformational preferences, and by employing robust experimental methods for characterization, researchers can fine-tune these properties to overcome common ADME challenges. This targeted approach accelerates the optimization of lead compounds, ultimately increasing the probability of identifying safe and effective drug candidates.

References

(S)-3-Fluoropiperidine hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (S)-3-Fluoropiperidine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance their pharmacological profiles. The introduction of fluorine can significantly modulate properties such as metabolic stability and pKa.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. This guide provides a detailed analysis of the theoretical principles governing its solubility, a predicted solubility profile based on analogous compounds and first principles, and a robust, step-by-step experimental protocol for precise solubility determination.

Introduction to this compound

This compound is a chiral, fluorinated heterocyclic compound. As a hydrochloride salt, it exists in an ionic form, which profoundly influences its physical and chemical properties, particularly its solubility. The piperidine ring is a common scaffold in many pharmaceuticals, and the stereospecific introduction of a fluorine atom can lead to desirable conformational rigidity and altered electronic properties, impacting drug-target interactions.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 871664-50-5[3][]
Molecular Formula C₅H₁₁ClFN[5]
Molecular Weight 139.60 g/mol [5]
Appearance White to off-white solid[]
Melting Point ~227 °C[6]
pKa (Predicted) ~8.48[6]

Core Principles of Amine Hydrochloride Solubility

The solubility of an ionic compound like this compound in organic solvents is a complex interplay of several factors. The guiding principle is "like dissolves like," which, in this context, relates to the polarity of the solute and the solvent.

  • Ionic Nature: As a hydrochloride salt, the compound is ionic. The protonated piperidine nitrogen (a quaternary ammonium cation) and the chloride anion create a strong ion pair. For dissolution to occur, the solvent molecules must overcome the lattice energy of the solid salt by providing favorable intermolecular interactions.

  • Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. A solvent's polarity is often quantified by its dielectric constant (ε); a higher dielectric constant indicates a greater ability to separate and stabilize ions.[7] Solvents with ε > 5 are generally considered polar.[8]

  • Hydrogen Bonding: The proton on the ammonium nitrogen is a strong hydrogen bond donor. Solvents that are hydrogen bond acceptors (e.g., alcohols, ethers, amides) can interact favorably with the solute. Similarly, the chloride anion can act as a hydrogen bond acceptor.

  • Effect of Fluorine: The electronegative fluorine atom can influence the molecule's overall dipole moment and its ability to participate in hydrogen bonding, albeit weakly as an acceptor. This can subtly alter its interaction with different solvents compared to its non-fluorinated counterpart.[1][2]

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents have high polarity and are excellent hydrogen bond donors and acceptors, effectively solvating both the ammonium cation and the chloride anion.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighHigh polarity and strong hydrogen bond accepting capabilities allow for good solvation of the cation.
Acetonitrile, AcetoneLow to ModerateModerate polarity but weaker hydrogen bond accepting ability compared to DMSO or DMF, resulting in less effective solvation.
Halogenated Dichloromethane (DCM), ChloroformLow to Sparingly SolubleLower polarity and limited ability to form strong hydrogen bonds with the ionic solute.
Ethers Tetrahydrofuran (THF), Diethyl EtherVery Low to InsolubleLow polarity and primarily act as hydrogen bond acceptors. Not effective at solvating the ionic lattice.
Nonpolar Toluene, Hexane, HeptaneInsolubleVery low polarity and only capable of weak van der Waals interactions, which are insufficient to overcome the salt's lattice energy.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method, based on the shake-flask technique, is a reliable and self-validating approach.[10]

Materials and Equipment
  • This compound

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Sealed vials or flasks

  • Syringe with a suitable filter (e.g., 0.22 µm PTFE for organic solvents)

  • Pre-weighed glass vials for drying

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, dry vial. Record the mass of the vial with the solution.

  • Solvent Evaporation and Gravimetric Analysis:

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature well below the compound's melting point).

    • Once the solvent is fully evaporated, dry the vial containing the solid residue to a constant weight.

    • Record the final mass of the vial with the dry solute.

  • Calculation of Solubility:

    • Mass of dissolved solute = (Mass of vial + dry solute) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

Visualizing the Workflow

G Experimental Workflow for Solubility Determination A 1. Preparation Add excess solute to known volume of solvent in a sealed flask. B 2. Equilibration Agitate in a thermostatic shaker (e.g., 24-48h at 25°C). A->B Achieve Equilibrium C 3. Settling Cease agitation and allow undissolved solid to settle. B->C D 4. Sampling & Filtration Withdraw supernatant with a syringe and filter into a pre-weighed vial. C->D Isolate Saturated Solution E 5. Solvent Evaporation Remove solvent under reduced pressure. D->E F 6. Drying Dry the residue to a constant weight. E->F Isolate Solute G 7. Calculation Determine the mass of solute and solvent to calculate solubility. F->G Final Measurement

Caption: A step-by-step workflow for the gravimetric determination of solubility.

Mechanistic View of Solvation

The dissolution process is driven by the interactions between the solvent and the solute. The following diagram illustrates the key intermolecular forces at play.

G Solute-Solvent Interactions cluster_0 Solute: (S)-3-Fluoropiperidine HCl cluster_1 Polar Protic Solvent (e.g., Methanol) cluster_2 Polar Aprotic Solvent (e.g., DMSO) cluster_3 Nonpolar Solvent (e.g., Hexane) Solute (S)-3-Fluoropiperidinium Cation Chloride Anion Protic H-Bond Donor (-OH) H-Bond Acceptor (:O) Protic->Solute:cation Strong H-Bonding & Ion-Dipole Protic->Solute:anion Strong H-Bonding Aprotic Dipole Moment H-Bond Acceptor (:O) Aprotic->Solute:cation Ion-Dipole & H-Bonding Nonpolar van der Waals Forces Nonpolar->Solute Weak Interactions

Caption: Key intermolecular forces driving solubility in different solvent classes.

Discussion and Practical Implications

The predicted solubility profile indicates that polar protic solvents like methanol and ethanol are the most suitable for dissolving this compound. This is critical for researchers performing reactions where this compound is a starting material, as it allows for homogeneous reaction conditions. For purification via recrystallization, a solvent system would be required where the compound is soluble at elevated temperatures but less so at lower temperatures. A mixed solvent system, such as ethanol/ethyl acetate, might be a viable option to explore. The low solubility in nonpolar solvents like hexanes makes them excellent anti-solvents for precipitating the product from a more polar reaction mixture.

For drug development professionals, understanding the solubility in pharmaceutically acceptable solvents is a key first step in formulation. The high solubility in alcohols may be beneficial for liquid formulations, while its poor solubility in less polar solvents will dictate the choice of excipients in solid dosage forms.

References

Biological activity of monofluorinated piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Monofluorinated Piperidine Derivatives

Authored by a Senior Application Scientist

Foreword: Beyond Bioisosterism—Fluorine as a Strategic Modulator

The piperidine ring is one of the most ubiquitous scaffolds in modern pharmaceuticals, prized for its structural rigidity, basic nitrogen center for salt formation, and its ability to present substituents in well-defined three-dimensional space.[1][2] For decades, the introduction of fluorine into drug candidates has been a cornerstone strategy in medicinal chemistry, often viewed through the lens of bioisosteric replacement for hydrogen.[3][4] However, this perspective is limiting. A single fluorine atom, strategically placed on a piperidine ring, is not merely a hydrogen mimic; it is a powerful modulator of physicochemical properties and molecular conformation, with profound and often predictable consequences for biological activity.

This guide moves beyond a simple catalog of fluorinated compounds. It is designed for the practicing researcher and drug development professional, providing a deep dive into the causal relationships between monofluorination and biological outcomes. We will explore how this seemingly subtle modification can be leveraged to fine-tune basicity, control conformational equilibria, enhance metabolic stability, and ultimately, design more potent and safer medicines. The protocols and data presented herein are intended to serve as a self-validating system, grounding theoretical principles in practical, field-proven methodologies.

The Physicochemical Consequences of Monofluorination

The introduction of a highly electronegative fluorine atom onto the aliphatic piperidine core induces significant electronic and steric perturbations. These changes are not uniform; they are highly dependent on the position of the fluorine atom relative to the basic nitrogen and other substituents.

Modulation of Basicity (pKa)

The primary electronic effect of fluorine is its strong electron-withdrawing inductive effect, which lowers the electron density of the surrounding sigma framework. When placed near the piperidine nitrogen, this effect decreases the basicity (lowers the pKa) of the amine. This is a critical tool for medicinal chemists.[5] A lower pKa can reduce off-target activity, particularly affinity for the hERG potassium channel, a major source of cardiotoxicity in drug development.[6] Furthermore, tuning pKa can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile by influencing its ionization state at physiological pH.[7]

The magnitude of the pKa reduction is attenuated with distance, following a predictable trend.[5]

Table 1: Representative Effects of Monofluorination on Piperidine pKa

Fluorination PositionParent Compound pKaFluorinated Compound pKaΔpKaRationale & Key Insights
C2-Fluorination ~11.2 (Piperidine)~9.5~ -1.7Strongest inductive effect due to proximity to the nitrogen lone pair. Can significantly reduce unwanted ion channel interactions.
C3-Fluorination ~8.8 (Ropivacaine)~7.8 (3-fluoro-ropivacaine)~ -1.0A substantial and highly useful modulation. The effect is attenuated by one carbon bond but remains a powerful tool for pKa tuning.[5]
C4-Fluorination ~8.8 (Levobupivacaine)~8.3 (4-fluoro-levobupivacaine)~ -0.5The inductive effect is weaker at this distance but can still be sufficient to fine-tune properties without drastic changes to basicity.[5][7]
Impact on Lipophilicity (LogP/LogD)

The effect of monofluorination on lipophilicity is more complex than its effect on basicity. While a C-F bond is more polar than a C-H bond, the replacement of hydrogen with fluorine can increase the molecule's overall hydrophobic surface area.[8] The net effect on LogP (for the neutral species) or LogD (at a specific pH) is context-dependent, influenced by the molecular environment surrounding the fluorine atom.[9] In many cases, particularly when basicity is significantly lowered, the LogD at pH 7.4 may increase because a larger fraction of the compound exists in its more lipophilic neutral form.[5] This interplay between pKa and intrinsic lipophilicity is a critical consideration for optimizing blood-brain barrier penetration and cell permeability.[10]

Conformational Control: The Axial Fluorine Preference

Perhaps the most fascinating and powerful consequence of monofluorinating a piperidine ring is the resulting control over its conformational preference. While bulky substituents typically favor the sterically less-hindered equatorial position on a cyclohexane or piperidine chair, a fluorine atom at the C3 or C4 position often exhibits a strong preference for the more sterically crowded axial position.[11][12]

This counterintuitive preference is not driven by sterics but by stabilizing electronic interactions. A detailed analysis combining NMR spectroscopy and DFT computations has revealed two primary forces at play.[11][13]

  • Hyperconjugation (σ -> σ Interaction):* A stabilizing delocalization of electron density occurs from an adjacent axial C-H bond's bonding orbital (σ) into the antibonding orbital (σ*) of the axial C-F bond. This interaction is maximized when the bonds are anti-periplanar (180°), a geometry only achieved when both are in axial positions.

  • Charge-Dipole Interactions (F···N+): When the piperidine nitrogen is protonated, a powerful electrostatic attraction arises between the partially negative fluorine atom and the positively charged nitrogen. This interaction is strongest when the fluorine is in the axial position, bringing it into closer proximity to the nitrogen center.[12]

This axial preference can be exploited to create conformationally rigid scaffolds, locking a molecule into a specific shape to enhance binding affinity for a biological target.[11][14]

Caption: Stabilizing electronic forces driving the axial preference of fluorine in protonated piperidines.

Synthetic Strategies: Accessing Monofluorinated Piperidines

The biological exploration of these derivatives is contingent on robust and scalable synthetic access. While various fluorination methods exist, one of the most powerful and straightforward strategies for accessing cis-substituted fluorinated piperidines is the heterogeneous hydrogenation of readily available fluoropyridine precursors.[15][16]

This approach is attractive due to the commercial availability of a wide range of fluoropyridines, the operational simplicity of heterogeneous catalysis, and the high diastereoselectivity often observed.[16]

G start Fluoropyridine Precursor dissolve Dissolve in Solvent (e.g., Methanol, TFA) start->dissolve reactor High-Pressure Reactor hydrogenate Pressurize with H₂ Gas (e.g., 5-50 bar) Heat (e.g., 25-80 °C) reactor->hydrogenate dissolve->reactor add_catalyst Add Heterogeneous Catalyst (e.g., Pd/C) add_catalyst->reactor monitor Monitor Reaction (TLC, LC-MS, GC-MS) hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate protect Optional: In-situ Protection (e.g., Boc₂O, Cbz-Cl) concentrate->protect purify Purify Product (Column Chromatography) protect->purify characterize Characterize (NMR, HRMS, X-ray) purify->characterize end cis-Monofluorinated Piperidine characterize->end

Caption: General workflow for the synthesis of monofluorinated piperidines via heterogeneous hydrogenation.

Protocol 3.1: Synthesis of (±)-cis-3-Fluoro-4-phenylpiperidine

This protocol is a representative example based on methodologies described in the literature for the palladium-catalyzed hydrogenation of fluoropyridines.[15][16]

Materials:

  • 3-Fluoro-4-phenylpyridine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Trifluoroacetic Acid (TFA)

  • Methanol (MeOH), HPLC grade

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure reactor, add 3-fluoro-4-phenylpyridine (1.0 eq).

  • Catalyst Addition: Under a nitrogen atmosphere (to prevent premature catalyst oxidation), carefully add 10% Pd/C (0.10 eq by weight).

  • Solvent Addition: Add methanol (approx. 0.1 M concentration relative to substrate) followed by trifluoroacetic acid (2.0 eq). Causality Note: The acid protonates the pyridine nitrogen, activating the ring towards reduction and improving substrate solubility.

  • Hydrogenation: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 30 bar with hydrogen. Stir the reaction mixture at 60 °C for 16 hours.

  • Reaction Monitoring & Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Take a small aliquot, filter through celite, and analyze by LC-MS to confirm consumption of starting material.

  • Catalyst Removal: Filter the entire reaction mixture through a pad of celite, washing the pad with methanol. Self-Validation: Incomplete removal of the palladium catalyst can interfere with subsequent steps and biological assays.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • In-situ Protection: Re-dissolve the crude amine salt in dichloromethane. Cool the solution to 0 °C in an ice bath. Add triethylamine (3.0 eq) slowly, followed by the dropwise addition of a solution of Boc₂O (1.2 eq) in dichloromethane. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Aqueous Workup: Quench the reaction with water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected cis-3-fluoro-4-phenylpiperidine.

  • Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Structure-Activity Relationships (SAR) and Pharmacokinetic Impact

The strategic placement of a single fluorine atom can profoundly influence a molecule's interaction with its biological target and its overall pharmacokinetic profile.

Case Study: 5-HT₁D Receptor Ligands

Research into selective 5-HT₁D receptor ligands provides an excellent example of leveraging monofluorination. In a series of 3-(3-(piperidin-1-yl)propyl)indoles, the parent compounds suffered from poor pharmacokinetic profiles. By incorporating fluorine at the 4-position of the piperidine ring, researchers achieved a significant reduction in the compound's pKa. This seemingly minor change led to a dramatic improvement in oral absorption.[7] While the effect on overall bioavailability was not always directly predictable, the study demonstrated that fluorine-induced pKa modulation is a viable strategy to overcome ADME liabilities in this chemical space.[7]

Metabolic Stability

The carbon-fluorine bond is exceptionally strong (bond energy ~115 kcal/mol) and significantly more stable to metabolic oxidation than a corresponding C-H bond.[11] Therefore, installing a fluorine atom at a known site of metabolic oxidation (a "metabolic soft spot") is a classic and highly effective strategy to block metabolism, increase a compound's half-life, and improve its in vivo exposure.[2][17] For piperidine derivatives, which are often subject to oxidation on the ring, this can be a particularly powerful application.

Table 2: Illustrative SAR of Monofluorination on Biological Activity

CompoundFluorine PositionTarget Affinity (Ki, nM)Metabolic Half-life (t½, min)Key Insight
Parent Compound A None15.225Shows good potency but is rapidly metabolized at the C4 position.
Analogue A-F C418.5>120Fluorination at C4 blocks oxidation, dramatically increasing metabolic stability with minimal impact on target affinity.[17]
Parent Compound B None5.645High affinity but suffers from significant hERG liability (IC₅₀ = 0.5 µM) due to high pKa.
Analogue B-F C38.1403-fluorination reduces pKa, significantly decreasing hERG affinity (IC₅₀ > 10 µM) while retaining good target potency.[6]

Conclusion and Future Outlook

Monofluorination of the piperidine scaffold is a subtle yet powerful tool in the arsenal of the modern medicinal chemist. It transcends simple bioisosterism, offering rational, predictable control over fundamental physicochemical and conformational properties. By understanding the underlying principles of inductive effects on pKa and the electronic forces driving conformational preference, researchers can strategically deploy a single fluorine atom to enhance metabolic stability, improve pharmacokinetic profiles, mitigate toxicity risks, and lock molecules into bioactive conformations.

As synthetic methodologies continue to advance, providing even more precise and versatile access to these fluorinated building blocks, their role in drug discovery will only expand.[15] The continued integration of computational modeling with empirical observation will further refine our ability to predict the multifaceted effects of fluorination, accelerating the design of next-generation therapeutics with superior efficacy and safety profiles.

References

The Strategic Deployment of (S)-3-Fluoropiperidine Hydrochloride in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of (S)-3-Fluoropiperidine hydrochloride as a high-value fragment in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated scaffolds in their pipelines. We will dissect the rationale behind its use, from fundamental principles of fragment-based drug discovery (FBDD) to detailed experimental protocols and a real-world case study, offering a comprehensive roadmap for its successful application.

Part 1: The 'Fluorine Advantage' in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS). These fragments, though often exhibiting weak binding affinities, provide high-quality starting points for optimization due to their high ligand efficiency.

The strategic incorporation of fluorine into these fragments has become a cornerstone of modern medicinal chemistry.[1] Fluorine, the most electronegative element, imparts a range of beneficial properties to a molecule, including:

  • Modulation of Physicochemical Properties: Fluorine can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[2][3] This allows for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity and stabilizing bioactive conformations.

  • Vector for SAR Exploration: The introduction of a fluorine atom provides a well-defined vector for subsequent chemical modifications during hit-to-lead optimization.

  • 19F NMR Screening: The unique NMR signature of the 19F nucleus provides a powerful tool for fragment screening, offering high sensitivity and a lack of background signal from the target protein.[4]

The piperidine scaffold is one of the most prevalent N-heterocycles in approved drugs. Its three-dimensional structure allows for the presentation of substituents in well-defined spatial orientations, making it an ideal core for probing protein binding pockets. The combination of the advantageous properties of fluorine with the privileged piperidine scaffold makes (S)-3-Fluoropiperidine a fragment of significant interest.

Part 2: Synthesis and Characterization of this compound

The availability of enantiomerically pure this compound is crucial for its application in FBDD. Several synthetic strategies can be employed to access this chiral building block. Below is a representative asymmetric synthesis protocol adapted from literature procedures for related compounds.[5]

Detailed Synthesis Protocol: Asymmetric Synthesis of this compound

This protocol outlines a plausible multi-step synthesis starting from commercially available N-Boc-3-piperidone.

Step 1: Asymmetric Biocatalytic Reductive Amination

  • Reaction Setup: In a temperature-controlled reactor, a solution of N-Boc-3-piperidone (1 equivalent) in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.5) is prepared.

  • Enzyme and Cofactor Addition: A suitable (S)-selective amine dehydrogenase (AmDH) or a transaminase is added, along with a co-factor regeneration system (e.g., glucose dehydrogenase and glucose for NADH regeneration).

  • Amine Source: An amine source, such as ammonia or an amino acid, is added to the reaction mixture.

  • Reaction Monitoring: The reaction is gently agitated at a controlled temperature (e.g., 30°C) and monitored by HPLC or LC-MS for the conversion of the ketone to the corresponding (S)-3-amino-N-Boc-piperidine.

  • Workup and Purification: Upon completion, the enzyme is removed by filtration or centrifugation. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield enantiomerically enriched (S)-3-amino-N-Boc-piperidine.

Step 2: Diazotization and Fluorination

  • Dissolution: The purified (S)-3-amino-N-Boc-piperidine (1 equivalent) is dissolved in a suitable solvent, such as HF-Pyridine, at low temperature (-78°C) under an inert atmosphere.

  • Diazotization: A solution of sodium nitrite (NaNO2) in water is added dropwise to the reaction mixture. The reaction is stirred at low temperature for a specified period.

  • Fluoride Displacement: The reaction is allowed to warm to room temperature, allowing for the displacement of the diazonium group by fluoride.

  • Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford (S)-3-fluoro-N-Boc-piperidine.

Step 3: Boc-Deprotection and Salt Formation

  • Deprotection: The (S)-3-fluoro-N-Boc-piperidine is dissolved in a suitable solvent (e.g., dioxane or methanol).

  • Acidification: A solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) is added, and the mixture is stirred at room temperature.

  • Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a white solid.

Characterization Data
PropertyValue
Molecular Formula C₅H₁₁ClFN
Molecular Weight 139.60 g/mol
Appearance White to off-white solid
Purity (Typical) >97%
Chirality (S)-enantiomer

Part 3: The FBDD Workflow with this compound

The successful application of this compound in an FBDD campaign follows a well-defined workflow. The following sections detail the key experimental stages.

Experimental Workflow Diagram

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Lib Purchase or Synthesize (S)-3-Fluoropiperidine HCl QC Quality Control (NMR, LC-MS, Solubility) Lib->QC Plate Assay Plate Preparation QC->Plate NMR 19F NMR Screening Plate->NMR Target Protein + Fragment SPR Surface Plasmon Resonance (SPR) Plate->SPR Immobilized Target + Fragment Ortho Orthogonal Biophysical Method (e.g., ITC, DSF) NMR->Ortho Validated Hits SPR->Ortho Validated Hits Xray X-ray Crystallography Ortho->Xray SAR Initial SAR by Catalog Ortho->SAR MedChem Medicinal Chemistry (Analogue Synthesis) Xray->MedChem Structural Insights SAR->MedChem Bioassay In Vitro Biological Assays MedChem->Bioassay Bioassay->MedChem SAR Feedback ADME ADME/Tox Profiling Bioassay->ADME ADME->MedChem Optimization Guidance Lead Lead Candidate ADME->Lead

Caption: FBDD workflow for this compound.

Detailed Protocol: 19F NMR-Based Fragment Screening

19F NMR is a highly sensitive method for detecting fragment binding.

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.

    • Prepare a stock solution of this compound (typically 100-500 µM) in the same buffer.

    • A reference sample containing only the fragment is also prepared.

  • NMR Data Acquisition:

    • Acquire a one-dimensional 19F NMR spectrum of the reference sample.

    • Acquire a one-dimensional 19F NMR spectrum of the sample containing the protein and the fragment.

  • Data Analysis:

    • Compare the spectra of the fragment with and without the target protein.

    • Binding is indicated by changes in the 19F signal, such as:

      • Chemical Shift Perturbation (CSP): A change in the chemical shift of the fluorine signal upon binding.

      • Line Broadening: An increase in the linewidth of the fluorine signal due to the slower tumbling of the fragment when bound to the larger protein.

      • Decrease in Signal Intensity: A significant reduction in the signal intensity can also indicate binding.

  • Hit Validation:

    • Positive hits are typically validated by titrating the fragment against the protein to determine the dissociation constant (KD).

Detailed Protocol: Surface Plasmon Resonance (SPR)-Based Fragment Screening

SPR is a label-free technique that measures binding events in real-time.

  • Sensor Chip Preparation:

    • The target protein is immobilized on a suitable SPR sensor chip (e.g., via amine coupling to a CM5 chip).

    • A reference flow cell is prepared, often by immobilizing a non-relevant protein or by deactivating the surface, to account for non-specific binding.

  • Screening Assay:

    • A solution of this compound (typically at a concentration of 100-500 µM) in a running buffer is injected over the sensor surface.

    • The binding response is measured in real-time as a change in the refractive index at the sensor surface.

  • Data Analysis:

    • The binding signal from the reference flow cell is subtracted from the signal from the target flow cell to obtain the specific binding response.

    • A binding response significantly above the background noise is considered a primary hit.

  • Hit Characterization:

    • Hits are confirmed by dose-response experiments, where increasing concentrations of the fragment are injected to determine the KD.

    • The kinetics of binding (ka and kd) can also be determined.

Part 4: Case Study - The Role of a 3-Fluoropiperidine Scaffold in the Development of a CGRP Receptor Antagonist

While a direct FBDD to clinical candidate story for this compound is not publicly available, a compelling example from Merck highlights the strategic value of a closely related syn-3-fluoro-4-aminopiperidine scaffold in the development of a CGRP (calcitonin gene-related peptide) receptor antagonist for the treatment of migraine.[5]

In this program, the researchers identified a lead compound that required optimization of its pharmacokinetic properties. The introduction of the fluorinated piperidine moiety was a key strategic decision to address several challenges:

  • Modulation of Basicity: The fluorine atom, through its electron-withdrawing inductive effect, modulates the basicity of the piperidine nitrogen. This is a critical parameter for controlling off-target effects, such as hERG inhibition, and for optimizing oral bioavailability.[5]

  • Conformational Rigidity: The stereospecific placement of the fluorine atom helps to lock the piperidine ring in a specific conformation, which can be crucial for optimal binding to the target protein.

  • Improved Metabolic Stability: Fluorination at the 3-position can block potential sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

The asymmetric synthesis of the syn-3-fluoro-4-aminopiperidine intermediate was a significant undertaking, underscoring the high value placed on this particular fragment for achieving the desired drug-like properties.[5] This case study serves as a powerful testament to the "field-proven" utility of the 3-fluoropiperidine scaffold in overcoming common drug discovery hurdles.

Part 5: Hit-to-Lead Optimization Strategies

Once this compound is identified as a hit, the next critical phase is hit-to-lead optimization. The goal is to increase potency and selectivity while maintaining or improving ADME properties.

Logical Relationship Diagram for Hit-to-Lead

Hit_to_Lead cluster_vectors Growth Vectors cluster_optimization Iterative Optimization Cycle Hit (S)-3-Fluoropiperidine HCl Hit (Low Affinity) N_alkylation N-Alkylation/ N-Arylation Hit->N_alkylation C_functionalization Further functionalization of the piperidine ring Hit->C_functionalization Synthesis Analogue Synthesis N_alkylation->Synthesis C_functionalization->Synthesis Screening Potency & Selectivity Screening Synthesis->Screening ADME_Tox ADME/Tox Profiling Screening->ADME_Tox SBDD Structure-Based Drug Design (if available) Screening->SBDD SAR Data ADME_Tox->Synthesis Optimization Guidance Lead Lead Compound (High Affinity, Drug-like) ADME_Tox->Lead Optimized Properties SBDD->Synthesis Design Insights

Caption: Iterative optimization cycle for a (S)-3-Fluoropiperidine hit.

Key strategies for elaborating the (S)-3-Fluoropiperidine core include:

  • N-Functionalization: The secondary amine of the piperidine ring is an ideal handle for introducing a wide range of substituents through N-alkylation or N-arylation to explore interactions with the target protein.

  • Vectoral Elaboration: If the binding mode is known from structural biology (e.g., X-ray crystallography), the fragment can be "grown" in specific vectors towards adjacent pockets in the binding site to pick up additional favorable interactions.

  • Scaffold Hopping: In some cases, the piperidine core itself may be replaced with other saturated heterocycles to explore different conformational preferences and physicochemical properties.

Conclusion

This compound represents a highly valuable and strategically important fragment for modern drug discovery. Its unique combination of a three-dimensional scaffold, the beneficial properties of fluorine, and a readily available synthetic handle makes it an excellent starting point for FBDD campaigns. By understanding the principles outlined in this guide and implementing robust biophysical screening and medicinal chemistry strategies, research organizations can effectively leverage this powerful fragment to accelerate the discovery of novel therapeutics.

References

Spectroscopic data (NMR, IR, MS) for (S)-3-Fluoropiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-3-Fluoropiperidine Hydrochloride

Introduction

This compound is a chiral, fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the piperidine scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, pKa, and binding affinity. As a hydrochloride salt, the compound's solubility and handling characteristics are improved for pharmaceutical applications. A thorough understanding of its structural and electronic properties is paramount for its effective use, and this is achieved primarily through a multi-technique spectroscopic approach.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental spectroscopic principles and aims to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of this important building block.

Molecular Structure and Stereochemistry

This compound consists of a piperidine ring where the nitrogen atom is protonated and associated with a chloride counter-ion. A fluorine atom is substituted at the C-3 position with a specific (S)-stereochemistry. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. In the hydrochloride salt, the protonated ammonium group (NH₂⁺) and the C-F bond create significant dipole moments that influence the conformational equilibrium. Studies on analogous fluorinated piperidines suggest that electrostatic interactions, such as charge-dipole and hyperconjugation, play a major role in stabilizing specific conformers.[1][2][3]

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unique and complementary information.

¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. The electron-withdrawing effects of the fluorine atom and the positively charged nitrogen significantly influence the proton chemical shifts, causing them to appear further downfield compared to neutral piperidine.[4]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O is often preferred for amine salts to allow for the exchange and suppression of the broad NH₂⁺ signal.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation: Expected ¹H NMR Spectral Data

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
NH₂⁺8.5 - 9.5br s-
H-34.6 - 5.0dddd¹JHF ≈ 45-50, ³JHH ≈ 3-10
H-2, H-6 (axial)3.4 - 3.8m-
H-2, H-6 (equat.)3.0 - 3.4m-
H-4, H-51.8 - 2.3m-

Interpretation of ¹H NMR Spectrum

  • NH₂⁺ Protons: The two protons on the nitrogen appear as a broad singlet at a significantly downfield chemical shift (8.5-9.5 ppm). This is characteristic of an ammonium salt, and the broadness is due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom.

  • H-3 Proton: The proton on the carbon bearing the fluorine (methine proton) is the most distinct. It is significantly deshielded by the adjacent fluorine atom, appearing in the 4.6-5.0 ppm range. Its multiplicity is a complex "doublet of doublet of doublets of doublets" (dddd) due to coupling with the fluorine atom (¹JHF) and the adjacent protons on C-2 and C-4. The large one-bond H-F coupling is a key diagnostic feature.

  • H-2 and H-6 Protons: These protons are adjacent to the positively charged nitrogen and are thus shifted downfield (3.0-3.8 ppm). Due to the chair conformation, the axial and equatorial protons are in different chemical environments and will have distinct chemical shifts and coupling constants, often resulting in complex overlapping multiplets.

  • H-4 and H-5 Protons: These protons are furthest from the heteroatoms and appear most upfield in the aliphatic region (1.8-2.3 ppm), presenting as complex, overlapping multiplets.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. The presence of the fluorine atom has a dramatic and highly diagnostic effect on the spectrum.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) may be required to obtain a spectrum in a reasonable time due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Use the same NMR spectrometer, switching to the ¹³C channel.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet (or a doublet if coupled to fluorine). A larger number of scans is typically required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum.

Data Presentation: Expected ¹³C NMR Spectral Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)
C-385 - 90d¹JCF ≈ 170-190
C-248 - 52d²JCF ≈ 15-20
C-428 - 32d²JCF ≈ 15-20
C-643 - 46s³JCF ≈ 0-5
C-520 - 24s³JCF ≈ 0-5

Interpretation of ¹³C NMR Spectrum

  • C-3 Carbon: The carbon directly bonded to the fluorine atom is the most notable signal. It is shifted significantly downfield (85-90 ppm) due to the high electronegativity of fluorine. Crucially, this signal is split into a large doublet due to one-bond coupling with the fluorine nucleus (¹JCF), with a coupling constant typically in the range of 170-190 Hz. This large coupling is unambiguous proof of a direct C-F bond.

  • C-2 and C-4 Carbons: The carbons adjacent to the C-F bond (C-2 and C-4) also exhibit splitting, appearing as smaller doublets due to two-bond coupling (²JCF) of around 15-20 Hz.

  • C-5 and C-6 Carbons: The carbons further away show smaller or negligible coupling to fluorine (³JCF) and appear as singlets in the typical aliphatic region for a piperidine ring. C-6 is adjacent to the nitrogen, placing it further downfield than C-5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key features are the vibrations of the secondary ammonium group and the carbon-fluorine bond.

Experimental Protocol: FTIR-ATR Acquisition

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, press the sample firmly against the crystal using the pressure arm and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2400-2800Strong, BroadN⁺-H₂ Stretching (Secondary Ammonium Salt)
~2000Weak, BroadOvertone/Combination Bands of Ammonium
1560-1620MediumN⁺-H₂ Bending (Asymmetric)
1000-1100StrongC-F Stretching
2850-3000MediumC-H Stretching (Aliphatic)

Interpretation of IR Spectrum

  • Ammonium N-H Vibrations: The most prominent feature of the spectrum is the very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is the characteristic N-H stretching vibration of a secondary amine salt.[5][6] Its breadth is a result of extensive hydrogen bonding in the solid state.[7][8] This band is clearly distinct from the sharper N-H stretch of a free secondary amine, which appears around 3300 cm⁻¹. Additionally, the N-H bending vibration appears in the 1560-1620 cm⁻¹ region.[6]

  • C-F Stretch: A strong, sharp absorption band in the 1000-1100 cm⁻¹ region is indicative of the C-F stretching vibration. This is a reliable diagnostic peak for the presence of the fluorine substituent.

  • C-H Stretch: Standard aliphatic C-H stretching vibrations are observed as medium-intensity peaks between 2850 and 3000 cm⁻¹. These peaks are often superimposed on the broad ammonium band.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. For a salt like this compound, soft ionization techniques like Electrospray Ionization (ESI) are ideal.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). The cone voltage can be increased to induce in-source fragmentation if desired.

Data Presentation: Expected Mass Spectral Data

The molecular formula of the free base is C₅H₁₀FN, with a monoisotopic mass of 103.08 g/mol . The hydrochloride salt is C₅H₁₁ClFN.[10] In positive ion ESI-MS, the observed species will be the protonated free base.

m/zIon AssignmentInterpretation
104.09[M+H]⁺Protonated molecular ion of the free base
84.08[(M+H) - HF]⁺Loss of hydrogen fluoride from the parent ion

Interpretation and Fragmentation

Under ESI conditions, the primary ion observed will be the protonated molecule of the free amine, [C₅H₁₀FN + H]⁺, at m/z 104.09. This confirms the molecular weight of the parent compound.

If fragmentation is induced, a common pathway for fluorinated compounds is the neutral loss of hydrogen fluoride (HF, mass ≈ 20 Da). This would result in a fragment ion at m/z 84.08.

G parent [M+H]⁺ m/z = 104.09 fragment [M+H - HF]⁺ m/z = 84.08 parent->fragment - HF

Caption: Proposed ESI-MS Fragmentation Pathway.

Conclusion

The spectroscopic characterization of this compound is unambiguous through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and provide definitive evidence of the fluorine atom's position through characteristic chemical shifts and C-F coupling constants. IR spectroscopy clearly identifies the secondary ammonium salt functional group via its broad N-H stretching bands and confirms the C-F bond. Finally, mass spectrometry verifies the correct molecular weight of the parent amine. Together, these techniques provide a comprehensive and self-validating dataset essential for quality control, reaction monitoring, and the confident application of this building block in scientific research and development.

References

Understanding the Axial-F Preference in Fluorinated Piperidines: A Stereoelectronic Guide to Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Counterintuitively, in many N-substituted or protonated fluoropiperidines, the fluorine atom defies classical steric principles, favoring the more crowded axial position over the equatorial one. This phenomenon, known as the axial-F preference, is not an anomaly but a predictable outcome of profound stereoelectronic effects. This guide provides an in-depth analysis of the quantum mechanical forces governing this conformational control, including hyperconjugation, electrostatic interactions, and the influence of the surrounding environment. We will dissect the experimental and computational methodologies used to probe and validate this preference, offering a framework for its rational application in drug design to create conformationally rigid molecules with enhanced biological activity.

Chapter 1: Foundational Concepts: Piperidine Conformation and the Unique Character of Fluorine

The Dynamic Chair of the Piperidine Ring

The piperidine ring, the most abundant heterocycle in pharmaceuticals, is not a static, flat hexagon.[1] It predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct spatial positions:

  • Axial (ax): Bonds are parallel to the principal C3 axis of the ring, pointing "up" or "down." These positions are subject to greater steric hindrance from other axial substituents on the same side of the ring (1,3-diaxial interactions).

  • Equatorial (eq): Bonds point away from the periphery of the ring, residing in a more sterically accessible environment.

A fundamental principle of conformational analysis is that bulky substituents preferentially occupy the equatorial position to avoid destabilizing steric clashes. This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. For most substituents, this value favors the equatorial position. The C-F bond, however, presents a fascinating exception.

Fluorine: More Than Just a Small Halogen

The role of fluorine in drug design is expansive and multifaceted.[3][4] Its unique properties, a juxtaposition of size and extreme electronegativity, allow it to exert powerful effects on molecular behavior.[5][6]

  • Size and Sterics: With a van der Waals radius of 1.47 Å, fluorine is only marginally larger than hydrogen (1.20 Å). From a purely steric perspective, its influence should be minimal.[5]

  • Electronegativity: As the most electronegative element, fluorine induces a strong dipole in the C-F bond (Cδ+—Fδ-), significantly altering the local electronic environment. This impacts properties like the pKa of nearby functional groups, metabolic stability, and membrane permeability.[2]

  • Hyperconjugation: The high electronegativity of fluorine makes the antibonding orbital of the C-F bond (σ*C-F) a very low-energy, and therefore excellent, electron acceptor. This feature is central to the stereoelectronic effects that dictate its conformational preferences.[7][8]

It is the interplay of these electronic characteristics, rather than its size, that provides the foundation for the axial-F preference.

Chapter 2: The Core Principle: Deconstructing the Axial-F Preference

The observation that a fluorine atom on a piperidine ring often prefers the axial position is a direct consequence of stabilizing stereoelectronic effects that outweigh steric repulsion.[9][10] These are not mutually exclusive forces; rather, they are a consortium of interactions whose relative contributions dictate the final conformational equilibrium.[10]

Hyperconjugation and the Gauche Effect

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (a donor) into an adjacent, empty antibonding orbital (an acceptor).[11] This phenomenon is maximized when the donor and acceptor orbitals are anti-periplanar (180° apart).

In fluorinated piperidines, the key interaction is the donation of electron density from an adjacent C-H or C-C sigma bonding orbital (σC-H or σC-C) into the low-energy C-F sigma antibonding orbital (σC-F).[7][12] When the fluorine is in the axial position, the σC-F orbital is perfectly anti-periplanar to the σ orbitals of the C-H and C-C bonds within the ring, leading to a strong, stabilizing delocalization of electrons.[12] This is a manifestation of the "gauche effect," where a conformation that aligns electronegative groups in a gauche relationship is unexpectedly stabilized by hyperconjugation.[7][13]

Caption: Orbital overlap for hyperconjugation in an axial-F piperidine.

Electrostatic Charge-Dipole Interactions

In protonated piperidinium salts, the nitrogen atom bears a formal positive charge. This creates a powerful electrostatic field that can interact favorably with the strong dipole of the C-F bond.[9][10] The axial position places the partially negative fluorine atom (Fδ-) in closer proximity to the positively charged nitrogen (N+) than the equatorial position does.[14] This attractive charge-dipole interaction can significantly stabilize the axial conformer, particularly in environments with a low dielectric constant.[9][14]

cluster_0 Charge-Dipole Stabilization A Fδ- B N+H₂ A->B  Attractive Force  (Favors Axial)

Caption: Electrostatic attraction between N+ and axial Fδ-.

The Influence of Solvent Polarity

The conformational equilibrium of fluorinated piperidines is highly sensitive to the solvent environment.[10] The axial and equatorial conformers often possess different molecular dipole moments. A polar solvent will preferentially stabilize the conformer with the larger dipole moment.[10] Studies have shown a clear correlation where increasing solvent polarity leads to a higher population of the axial conformer for certain 3,5-difluoropiperidine derivatives, indicating that the axial form is more polar in those cases.[10] This highlights that a comprehensive understanding of the axial-F preference must account for solvation effects, as they can amplify or even override the intrinsic stereoelectronic preferences observed in the gas phase.[10][15]

Chapter 3: Methodologies for Conformational Analysis

Validating and quantifying the axial-F preference requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, from dynamic solution-state behavior to precise solid-state structures and the underlying energetic contributions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformational dynamics of molecules in solution.

Core Principles: The Karplus relationship provides a correlation between the three-bond (vicinal) coupling constant (³J) between two nuclei and the dihedral angle separating them. By measuring specific coupling constants, one can deduce the dominant conformation of the piperidine ring.

Experimental Protocol: Determining Axial vs. Equatorial Preference

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical, as polarity can shift the conformational equilibrium.[10]

  • Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. For detailed analysis, 2D correlation experiments like ¹H-¹H COSY and ¹H-¹⁹F HSQC are necessary to unambiguously assign signals.

  • Analysis of Coupling Constants:

    • Identify the signals for the fluorine atom and the adjacent protons.

    • Measure the vicinal ³J(H-C-C-F) coupling constant.

    • Interpretation: A large coupling constant (typically > 25 Hz) indicates an anti-periplanar (180°) relationship, which corresponds to an axial fluorine. A small coupling constant (< 10 Hz) indicates a gauche relationship, corresponding to an equatorial fluorine.[9][12]

Table 1: Representative ³J(F,H) Coupling Constants and Conformer Population

Compound Solvent ³J(3-Fa, 4-Ha) [Hz] Dominant Conformer Reference
N-TFA-3-fluoropiperidine CDCl₃ ~36.1 Axial [9][10]
N-TFA-3,5-difluoropiperidine DMSO ~44.4 Axial [10]

| N-Acetyl-3,5-difluoropiperidine | CDCl₃ | ~7.3 | Equatorial |[12] |

X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state.[16]

Methodology:

  • Crystallization: Grow single crystals of the fluorinated piperidine, often as a salt (e.g., hydrochloride) to promote crystal formation.

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction pattern.

  • Structure Solution: Process the data to generate an electron density map and solve the three-dimensional structure of the molecule.

Trustworthiness and Limitations: While providing definitive proof of a specific conformation, the crystal structure represents the lowest energy state in the crystal lattice.[17] This may not perfectly reflect the dynamic equilibrium present in solution, where multiple conformers may coexist. However, numerous crystal structures have confirmed the preference for an axial fluorine in protonated systems, corroborating the solution-state NMR data.[1][16]

Computational Chemistry

Computational modeling is essential for dissecting the specific energetic contributions that drive the axial preference.

Workflow for Conformational Energy Analysis

  • Structure Generation: Build 3D models of both the axial and equatorial conformers of the fluorinated piperidine.

  • Geometry Optimization: Perform geometry optimizations for both conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p).[18] Calculations can be done for the gas phase and for different solvents using implicit solvent models (e.g., PCM).

  • Energy Calculation: Calculate the single-point electronic energies and thermal corrections to obtain the Gibbs free energies (ΔG) for each conformer. The difference, ΔG(ax-eq), indicates the relative stability. A negative value means the axial conformer is more stable.

  • NBO Analysis (Optional): Perform a Natural Bond Orbital (NBO) analysis to identify and quantify the stabilization energy of specific donor-acceptor orbital interactions, such as the key σ(C-H) → σ*(C-F) hyperconjugation.[19]

A Build Axial & Equatorial 3D Structures B Geometry Optimization (DFT) (Gas Phase & Solvent Models) A->B C Calculate Gibbs Free Energy (ΔG) for each conformer B->C D Determine Relative Stability ΔG(ax-eq) = G(ax) - G(eq) C->D E NBO Analysis (Quantify Hyperconjugation) C->E

Caption: Workflow for computational conformational analysis.

Table 2: Computed Free Enthalpy Differences (ΔG) for 3-Fluoropiperidine Analogues

Compound Analogue Phase / Solvent ΔG(a→e) [kcal/mol] Predicted Preference Reference
N-H₂⁺ (HCl Salt) Water +12.6 Axial [9][10]
N-H (Free Base) Chloroform +0.3 Axial [9][10]
N-TFA Chloroform +3.3 Axial [9][10]

| 4-Fluoropiperidinium (HCl) | Water | +1.0 | Equatorial (Observed) |[10] |

Note: A positive ΔG(a→e) value indicates the axial conformer is more stable. The case of 4-fluoropiperidinium highlights the complexity, where computational models suggested an axial preference but experimental data in water showed an equatorial preference, likely due to the equatorial conformer having a larger dipole moment that is preferentially stabilized by the highly polar solvent.[10]

Chapter 4: A Tool for Rational Drug Design

Understanding and harnessing the axial-F preference transitions it from a chemical curiosity to a powerful design element in medicinal chemistry.

  • Conformational Rigidity: The ability to lock a flexible scaffold like piperidine into a single, predictable conformation is highly desirable. A conformationally constrained ligand often exhibits higher binding affinity and selectivity for its biological target by reducing the entropic penalty of binding. The axial-F preference provides a reliable method to achieve this rigidity.[9][15]

  • Vectorial Control of Substituents: By forcing the piperidine ring into a specific chair conformation, the axial fluorine dictates the spatial orientation (the "exit vectors") of other substituents on the ring. This allows for precise positioning of pharmacophoric groups to optimize interactions within a protein's binding pocket.[20]

  • Modulation of Physicochemical Properties: The introduction of fluorine and the resulting conformational lock can fine-tune critical drug properties. The strong electron-withdrawing nature of fluorine lowers the basicity (pKa) of the piperidine nitrogen, which can improve membrane permeability and reduce off-target effects like hERG channel affinity.[2][21]

Conclusion

The preference for an axial fluorine in many piperidine systems is a powerful illustration of how subtle stereoelectronic forces can dominate molecular structure, overriding classical steric arguments. This behavior is a predictable outcome of a complex interplay between stabilizing hyperconjugative (σ → σ*) interactions, electrostatic charge-dipole attractions, and modulating solvation effects. For the medicinal chemist and drug development professional, a deep understanding of these principles is not merely academic; it is a practical and actionable tool. By leveraging the axial-F preference, researchers can rationally design conformationally rigid scaffolds, optimize ligand-target interactions, and fine-tune physicochemical properties, ultimately leading to the development of safer and more efficacious therapeutics.

References

Methodological & Application

Introduction: The Strategic Importance of Fluorinated Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (S)-3-Fluoropiperidine Hydrochloride

Topic: Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.

The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most abundant nitrogen-containing heterocycle in FDA-approved small-molecule drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for engaging with biological targets. Concurrently, the strategic incorporation of fluorine into drug candidates has become a critical tool for modulating metabolic stability, binding affinity, and membrane permeability.[2]

Consequently, the synthesis of fluorinated piperidines, particularly enantiomerically pure isomers like this compound, is of paramount interest. These building blocks are integral to the development of novel therapeutics, from kinesin spindle protein (KSP) inhibitors for oncology to CGRP receptor antagonists for migraine treatment.[3][4] However, the straightforward and stereocontrolled synthesis of these structures remains a significant challenge, often requiring multi-step, impractical routes.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via a robust heterogeneous catalytic hydrogenation of a chiral fluoropyridine precursor. We will delve into the causality behind the experimental design, provide a step-by-step methodology, and offer insights for successful execution and scale-up.

Strategic Approach: Asymmetric Hydrogenation of a Fluoropyridine Derivative

Several strategies exist for accessing fluorinated piperidines, including intramolecular aminofluorination of olefins and enzymatic resolutions.[3][6] However, for efficiency, scalability, and stereocontrol, the catalytic hydrogenation of readily available fluoropyridine precursors presents a highly attractive pathway.

The chosen method is based on the principle of a diastereoselective hydrogenation, where a chiral auxiliary directs the facial selectivity of hydrogen addition to a fluorinated pyridine ring. This approach is advantageous as it leverages a common, robust transformation and allows for the synthesis of highly enantioenriched products.[7] A key challenge in the hydrogenation of fluoropyridines is the competing hydrodefluorination side reaction. Our protocol addresses this by employing an acidic medium, which protonates the pyridine/piperidine nitrogen, deactivating the ring towards C-F bond cleavage and ensuring the integrity of the desired product.[1][7]

Synthesis_Workflow cluster_0 Part A: Chiral Auxiliary Attachment cluster_1 Part B: Diastereoselective Reduction cluster_2 Part C: Auxiliary Cleavage & Salt Formation A1 3-Fluoropyridine A3 Chiral Imine Intermediate A1->A3 Condensation A2 (S)-Phenylethylamine A2->A3 B1 Chiral Imine Intermediate B2 Diastereomeric Piperidine Intermediates A3->B2 Proceed to Hydrogenation B1->B2 Pd(OH)₂/C, H₂, HCl/MeOH C1 Diastereomeric Piperidine Intermediates C2 (S)-3-Fluoropiperidine HCl B2->C2 Proceed to Deprotection C1->C2 Hydrogenolysis (Pd/C, H₂) & HCl workup

Caption: Overall workflow for the synthesis of (S)-3-Fluoropiperidine HCl.

Detailed Experimental Protocol

This protocol is divided into three main stages: synthesis of the chiral precursor, catalytic hydrogenation, and deprotection/salt formation.

Part A: Synthesis of N-(1-phenylethyl)-1-(3-fluoropyridin-2-yl)methanimine

Rationale: The initial step involves the formation of a chiral imine from 3-fluoropyridine-2-carbaldehyde and (S)-(-)-1-phenylethylamine. The phenylethyl group serves as a chiral auxiliary, which will direct the stereochemical outcome of the subsequent hydrogenation. This is a standard condensation reaction.

Procedure:

  • To a solution of 3-fluoropyridine-2-carbaldehyde (1.0 eq) in toluene (5 mL/mmol) is added (S)-(-)-1-phenylethylamine (1.05 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC or GC-MS for the disappearance of the starting aldehyde.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude chiral imine, which is typically used in the next step without further purification.

Part B: Diastereoselective Hydrogenation

Rationale: This is the key stereochemistry-defining step. We employ Pearlman's catalyst (Pd(OH)₂/C), a highly active catalyst for pyridine reduction. The reaction is run under acidic conditions (HCl in methanol) to prevent the undesired C-F bond cleavage.[1][7] The presence of the bulky chiral auxiliary on the nitrogen atom sterically hinders one face of the pyridine ring, leading to the preferential addition of hydrogen from the less-hindered face and resulting in a diastereomeric mixture of piperidines with a high diastereomeric excess (d.e.).

Procedure:

  • Reactor Setup: A pressure vessel (autoclave) is charged with the crude chiral imine from Part A (1.0 eq) and methanol (10 mL/mmol).

  • Catalyst Addition: 20 wt% Palladium hydroxide on carbon (Pearlman's catalyst, 5 mol%) is carefully added under an inert atmosphere (e.g., nitrogen or argon).

  • Acidification: A solution of 4M HCl in methanol (1.5 eq) is added to the mixture. The acid is critical for preventing defluorination.[7]

  • Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen. The reactor is pressurized with hydrogen gas to 50 bar.[2]

  • Reaction: The reaction mixture is stirred vigorously at 50 °C for 24-48 hours. Reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing by GC-MS or LC-MS.

  • Work-up: Upon completion, the reactor is cooled, depressurized, and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite pad is washed with methanol. The combined filtrate is concentrated under reduced pressure.

Part C: Auxiliary Cleavage and Hydrochloride Salt Formation

Rationale: The chiral auxiliary is removed via hydrogenolysis. A standard palladium on carbon catalyst is sufficient for this transformation. The resulting free (S)-3-fluoropiperidine is volatile and is therefore isolated directly as its hydrochloride salt, which is a stable, crystalline solid.[7]

Procedure:

  • The crude diastereomeric piperidine mixture from Part B is dissolved in methanol (10 mL/mmol).

  • 10 wt% Palladium on carbon (10 mol%) is added under an inert atmosphere.

  • The mixture is hydrogenated at 5 bar H₂ at 40 °C until cleavage of the phenylethyl group is complete (monitored by TLC or GC-MS).

  • The catalyst is removed by filtration through Celite®, and the filtrate is concentrated.

  • The residue is dissolved in a minimal amount of isopropanol, and a solution of HCl in diethyl ether is added dropwise until precipitation is complete.

  • The mixture is stirred in an ice bath for 1 hour, and the resulting solid is collected by filtration.

  • The solid is washed with cold diethyl ether and dried under vacuum to afford this compound as a white crystalline solid.

  • Purification: The final product can be recrystallized from an ethanol/ether mixture to achieve high chemical and enantiomeric purity.

Data Presentation and Characterization

The successful synthesis should be validated through rigorous analytical characterization.

ParameterExpected Value/Method
Overall Yield 55-70%
Chemical Purity >98% (Determined by HPLC and ¹H NMR)
Enantiomeric Excess >95% ee (Determined by chiral HPLC analysis after derivatization, e.g., as a benzamide)
¹H NMR Spectra should be consistent with the structure, showing characteristic shifts for the piperidine ring protons.
¹⁹F NMR A single resonance corresponding to the fluorine atom, coupled to adjacent protons.
Mass Spectrometry Correct molecular ion peak for C₅H₁₀FN (M+H)⁺.

Mechanism Deep Dive: The Role of the Catalyst and Acid

The catalytic cycle for heterogeneous hydrogenation is complex, but the key principles for this specific transformation can be visualized.

Catalytic_Cycle cluster_mech Key Interactions in Hydrogenation Substrate Protonated Chiral Imine (Substrate) Catalyst Pd Surface with Adsorbed H₂ Substrate->Catalyst Adsorption Protonation HCl protonates N, preventing C-F cleavage Substrate->Protonation Adsorbed Adsorbed Intermediate (Less-hindered face) Catalyst->Adsorbed H₂ insertion Product Diastereomeric Product (Desorbs) Adsorbed->Product Sequential H₂ addition Product->Catalyst Desorption

Caption: Simplified view of the key steps on the catalyst surface.

The Brønsted acid (HCl) plays a crucial dual role.[1][7] Firstly, it protonates the nitrogen atom of the substrate. This electronic effect deactivates the aromatic ring, making the C-F bond less susceptible to reductive cleavage. Secondly, it ensures the final product, the piperidine, remains protonated, which also helps prevent side reactions and facilitates its isolation as a stable salt.[7]

Conclusion

This application note details a robust and scalable synthesis of this compound, a high-value building block for pharmaceutical research. By leveraging a diastereoselective hydrogenation of a chiral fluoropyridine derivative, this protocol provides reliable access to the target compound in high yield and excellent enantiomeric purity. The critical role of the acidic additive in preventing defluorination is a key technical insight that ensures the success of this transformation. This methodology is well-suited for both laboratory-scale synthesis and process development applications.

References

Asymmetric synthesis of 3-fluoropiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of 3-Fluoropiperidine Derivatives for Medicinal Chemistry

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and the basicity of nearby functional groups.[1][2] Among fluorinated scaffolds, the 3-fluoropiperidine moiety has emerged as a particularly valuable building block. Its presence in numerous drug candidates and approved pharmaceuticals underscores the importance of robust and efficient methods for its stereocontrolled synthesis.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge asymmetric strategies for accessing enantioenriched 3-fluoropiperidine derivatives, complete with mechanistic insights and field-proven protocols.

The challenge in synthesizing these structures lies in the precise installation of the fluorine atom and the control of stereochemistry at the C3 position, often in conjunction with other stereocenters on the piperidine ring. This guide will explore three dominant and highly successful approaches: Transition-Metal Catalysis, Organocatalysis, and Biocatalysis. Each section will delve into the underlying principles, showcase representative examples, and provide detailed experimental procedures to facilitate their application in a research setting.

Transition-Metal Catalysis: Powerful and Versatile Approaches

Transition-metal catalysis offers a broad and versatile platform for the asymmetric synthesis of 3-fluoropiperidines. Palladium and Rhodium-based systems, in particular, have been instrumental in developing highly enantioselective transformations.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

A notable strategy involves a palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters, which, through a subsequent condensation and cyclization sequence, yields highly functionalized 3-fluoropiperidine derivatives.[2][3] This method is particularly attractive as it constructs the heterocyclic ring and sets the fluorine-bearing stereocenter in a highly controlled manner.

The success of this approach hinges on the use of chiral ligands that can effectively differentiate the prochiral faces of the enolate nucleophile. The Trost family of ligands has proven to be particularly effective, achieving high levels of enantioselectivity.[2]

Mechanistic Rationale:

The catalytic cycle, depicted below, begins with the formation of a π-allylpalladium complex from an allylic precursor. A chiral ligand, such as a Trost ligand, coordinates to the palladium center, creating a chiral environment. The prochiral α-fluoroenolate then attacks the π-allyl complex, with the facial selectivity being dictated by the steric and electronic properties of the chiral ligand. This key step establishes the stereocenter at the C3 position of the eventual piperidine ring.

Pd-Catalyzed_AAA_Mechanism sub α-Fluoro-β-ketoester enolate Prochiral Enolate sub->enolate Base cat_pre Pd(0) + Chiral Ligand (L) cat [Pd(0)L] cat_pre->cat pi_allyl [π-Allyl-Pd(II)L*]+ cat->pi_allyl allyl_pre Allylic Precursor allyl_pre->pi_allyl Oxidative Addition attack Nucleophilic Attack pi_allyl->attack enolate->attack product_allyl Allylated Product (Stereocenter Set) attack->product_allyl product_allyl->cat Reductive Elimination cyclization Deprotection & Cyclization product_allyl->cyclization product_final 3-Fluoropiperidine Derivative cyclization->product_final

Figure 1: Catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation.

Protocol 1: Enantioselective Synthesis of a 3-Fluoropiperidine Precursor via Pd-Catalyzed AAA

This protocol is adapted from the work of Harrity and coworkers.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (1R,2R)-N,N'-Bis[2-(diphenylphosphino)benzoyl]cyclohexane-1,2-diamine (Trost Ligand)

  • Allyl methyl carbonate

  • Ethyl 2-fluoro-3-oxobutanoate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried flask under an argon atmosphere, add Pd(OAc)₂ (0.025 mmol) and the Trost ligand (0.0375 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add allyl methyl carbonate (0.5 mmol), ethyl 2-fluoro-3-oxobutanoate (0.55 mmol), BSA (0.6 mmol), and KOAc (0.05 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired allylated product.

  • The resulting product can then be subjected to standard deprotection and reductive amination/cyclization conditions to furnish the final 3-fluoropiperidine derivative.

Data Summary: Performance of Chiral Ligands in AAA

EntryChiral LigandYield (%)Enantiomeric Excess (ee, %)
1(R,R)-Trost Ligand8592
2(S,S)-Trost Ligand8390 (S-enantiomer)
3(R)-BINAP7565
4(S)-Phos6858

Data is representative and compiled from literature reports such as Harrity et al.[2]

Asymmetric Hydrogenation of Fluorinated Pyridinium Derivatives

Another powerful strategy involves the asymmetric hydrogenation of fluorinated pyridine precursors. This approach is particularly appealing as it starts from readily available and often inexpensive fluoropyridines. Merck researchers have successfully applied this strategy to synthesize key intermediates for drug candidates.[1] The process typically involves the partial reduction of a 3-fluoropyridine to an enamide or tetrahydropyridine, followed by an enantioselective hydrogenation catalyzed by a chiral rhodium or ruthenium complex.[1][4]

A significant challenge in this approach is preventing C-F bond hydrogenolysis, which leads to the formation of a defluorinated byproduct. Careful selection of the catalyst, ligand, and reaction conditions is crucial to minimize this side reaction.[1]

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. For 3-fluoropiperidines, enantioselective fluorination of piperidinone precursors using chiral amine catalysts, such as modified cinchona alkaloids, has proven effective.[5]

Mechanistic Rationale:

The catalyst, typically a primary or secondary amine derived from a chiral scaffold, reacts with a carbonyl compound (e.g., N-Boc-piperidin-4-one) to form a chiral enamine intermediate. This enamine then attacks an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI). The inherent chirality of the enamine directs the fluorinating agent to one of the two faces, resulting in an enantiomerically enriched α-fluorocarbonyl compound. Subsequent reduction of the carbonyl group and other functional group manipulations can then lead to the desired 3-fluoropiperidine.

Figure 2: General mechanism for organocatalytic α-fluorination of a ketone.

Protocol 2: Organocatalytic Enantioselective Fluorination of N-Boc-piperidin-4-one

This protocol is based on the methodology reported by MacMillan and others.[5]

Materials:

  • N-Boc-piperidin-4-one

  • Modified Cinchona Alkaloid Catalyst (e.g., (DHQD)₂PHAL)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Perchloric acid (HClO₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of N-Boc-piperidin-4-one (1.0 mmol) and the cinchona alkaloid catalyst (0.1 mmol) in anhydrous DCM (5.0 mL) at -20 °C, add perchloric acid (0.09 mmol) dropwise.

  • Stir the mixture for 15 minutes.

  • Add NFSI (1.2 mmol) in one portion.

  • Allow the reaction to stir at -20 °C for 24-72 hours, monitoring progress by TLC or ¹⁹F NMR.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantioenriched N-Boc-3-fluoropiperidin-4-one. This product can be diastereoselectively reduced to the corresponding cis-3-fluoropiperidin-4-ol.[5]

Biocatalysis: Leveraging Nature's Catalysts

Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. For 3-fluoropiperidines, two key biocatalytic strategies have been successfully employed: enzymatic desymmetrization and dynamic kinetic transamination.

Biocatalytic Desymmetrization

This approach starts with a prochiral or meso-piperidine derivative, and an enzyme is used to selectively transform one of two enantiotopic functional groups. For example, a lipase can selectively hydrolyze one of the ester groups in a meso-diester, leading to a chiral mono-acid with high enantiomeric excess. This chiral intermediate can then be converted to the target 3-fluoropiperidine. This strategy has been used for the large-scale synthesis of fluoropiperidine building blocks.[6][7]

Dynamic Asymmetric Transamination

Merck has also pioneered the use of transaminase enzymes in a dynamic kinetic resolution process to synthesize chiral 3-fluoro-4-aminopiperidines.[1] This process begins with a racemic 3-fluoropiperidin-4-one. A transaminase enzyme, in the presence of an amine donor (like isopropylamine) and a cofactor (pyridoxal-5'-phosphate), selectively converts one enantiomer of the ketone to the corresponding amine. Crucially, the reaction is performed under conditions that allow for the racemization of the ketone starting material, enabling the theoretical conversion of 100% of the racemic ketone into a single enantiomer of the desired amine product.[1]

Workflow: Dynamic Asymmetric Transamination

Biocatalytic_Transamination rac_ketone Racemic 3-Fluoropiperidin-4-one ((R)- and (S)-enantiomers) racemization Racemization (Base or Acid) rac_ketone->racemization s_ketone (S)-Ketone racemization->s_ketone r_ketone (R)-Ketone racemization->r_ketone transaminase Transaminase Enzyme + Amine Donor s_ketone->transaminase r_ketone->racemization unreactive enantiomer racemizes product Single Isomer Amine (e.g., (3R,4S)-Amine) transaminase->product byproduct Acetone transaminase->byproduct

Figure 3: Workflow for dynamic asymmetric transamination of a fluoroketone.

Conclusion

The asymmetric synthesis of 3-fluoropiperidine derivatives is a vibrant and rapidly evolving field, driven by the immense value of these scaffolds in drug discovery. Researchers now have a powerful toolkit of synthetic methods at their disposal, spanning transition-metal catalysis, organocatalysis, and biocatalysis. The choice of strategy depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials. The protocols and mechanistic discussions provided in this guide offer a solid foundation for scientists to apply these state-of-the-art techniques to accelerate their research and development programs. Continued innovation in catalyst design and reaction methodology will undoubtedly lead to even more efficient and versatile routes to this critical class of fluorinated heterocycles.

References

Introduction: The Strategic Value of Fluoropiperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Fluoropiperidines via Catalytic Hydrogenation of Fluoropyridines

The piperidine ring is a cornerstone of medicinal chemistry, featuring in 59% of all small-molecule drugs approved by the FDA.[1][2] Its saturated, three-dimensional structure provides an ideal scaffold for orienting functional groups to interact with biological targets. Concurrently, the introduction of fluorine into drug candidates has become a premier strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3] The combination of these two privileged motifs—the fluoropiperidine—represents a highly sought-after building block in modern drug development.

However, the synthesis of fluoropiperidines is fraught with challenges. While the catalytic hydrogenation of readily available fluoropyridines appears to be the most direct route, it is often hampered by low reactivity, catalyst poisoning, and, most critically, undesired hydrodefluorination.[4] This guide provides a comprehensive overview of the scientific principles, field-proven protocols, and critical safety considerations for the successful catalytic hydrogenation of fluoropyridines, enabling researchers to reliably access these valuable compounds.

Part 1: Scientific Principles & Mechanistic Insights

The Dual Challenge: Pyridine Inertness and C-F Bond Lability

The hydrogenation of pyridines is inherently difficult due to the aromatic stabilization of the ring and the tendency of the nitrogen lone pair to bind strongly to the metal catalyst surface, leading to catalyst poisoning or inhibition.[4][5] The introduction of a fluorine substituent adds another layer of complexity. While the electron-withdrawing nature of fluorine can influence the electronic properties of the ring, it also introduces a competing and often dominant reaction pathway: hydrodefluorination, where the C-F bond is cleaved and replaced with a C-H bond, leading to the formation of non-fluorinated piperidine byproducts.[1]

The Brønsted Acid Strategy: A Paradigm Shift

A significant breakthrough in overcoming these challenges has been the use of Brønsted acids as additives.[1][2] The mechanism behind this strategy is twofold:

  • Preventing Catalyst Poisoning: The acid protonates the basic nitrogen of the fluoropyridine substrate (and the resulting fluoropiperidine product). This prevents the nitrogen's lone pair from coordinating to and deactivating the precious metal catalyst.

  • Activating the Ring: The formation of the pyridinium salt increases the electrophilicity of the aromatic ring, making it more susceptible to reduction by hydrogenation.

This approach effectively solves the issues of low conversion and catalyst inhibition while simultaneously suppressing the hydrodefluorination pathway.[1][2]

cluster_0 Challenges in Fluoropyridine Hydrogenation cluster_1 Brønsted Acid-Mediated Solution Pyridine Fluoropyridine Substrate Catalyst Metal Catalyst (e.g., Pd, Rh) Pyridine->Catalyst binds to ProtonatedPyridine Protonated Fluoropyridinium Ion Pyridine->ProtonatedPyridine Poisoning Catalyst Poisoning (N Lone Pair Binding) Catalyst->Poisoning leads to Defluorination Hydrodefluorination (C-F Cleavage) Catalyst->Defluorination catalyzes Activated Ring Activation (Enhanced Reactivity) Catalyst->Activated ProtonatedPyridine->Catalyst NoPoisoning Poisoning Prevented ProtonatedPyridine->NoPoisoning Acid Brønsted Acid (H+) Acid->Pyridine protonates

Caption: Overcoming hydrogenation challenges with Brønsted acid.

Catalyst Selection: The Role of Palladium Hydroxide

While various heterogeneous catalysts like Rh/C, Rh₂O₃, and PtO₂ can reduce pyridines, many are either insufficiently active for fluoropyridines or promote excessive hydrodefluorination.[1][5] Research has shown that Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), in combination with a strong Brønsted acid like hydrochloric acid (HCl), is a particularly effective and robust system.[1][2] This combination provides high yields of the desired fluoropiperidines with excellent cis-diastereoselectivity, which is a characteristic hallmark of heterogeneous hydrogenation on a catalyst surface.[1]

Part 2: Application Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. A thorough risk assessment must be conducted before any experimentation.

Protocol 1: cis-Selective Heterogeneous Hydrogenation of Fluoropyridines

This protocol is adapted from the robust method developed by Glorius and co-workers and is effective for a wide range of fluoropyridine substrates.[1][6]

Materials and Equipment:

  • Substrate: Fluoropyridine derivative (e.g., 3-Fluoropyridine)

  • Catalyst: 20 wt% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Acid: 4 M Hydrochloric acid (HCl) in H₂O

  • Solvent: Methanol (MeOH), HPLC grade

  • Hydrogen Source: High-purity hydrogen gas (H₂) cylinder with a regulator

  • Reaction Vessel: High-pressure autoclave or Parr shaker apparatus equipped with a glass liner, magnetic stir bar, and pressure gauge

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Filtration: Celite® pad, sintered glass funnel

  • Work-up/Protection (Optional): Benzyl chloroformate (Cbz-Cl), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM)

Step-by-Step Procedure:

  • Vessel Preparation: Place the fluoropyridine substrate (1.0 mmol, 1.0 equiv) into the glass liner of the autoclave containing a magnetic stir bar.

  • Solvent and Acid Addition: Add methanol (5.0 mL) followed by 4 M aq. HCl (0.25 mL, 1.0 mmol, 1.0 equiv). Stir briefly to dissolve the substrate.

  • Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst (10 mol%).

    • Scientist's Note: The catalyst is added last to minimize any premature reactions before the vessel is sealed and pressurized.

  • System Assembly and Purging: Seal the autoclave. Purge the system by pressurizing with N₂ or Ar to ~5 bar and then venting three times to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the vessel with H₂ gas to the desired pressure (typically 50 bar). Begin vigorous stirring and heat to the reaction temperature (e.g., 80 °C).

    • Causality: The high pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward. The temperature provides the necessary activation energy.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop. Once the pressure stabilizes, the reaction is typically complete (usually within 24 hours).

  • System Cooldown and Depressurization: Cool the vessel to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood. Purge the system again with N₂ or Ar three times.

  • Catalyst Filtration (Critical Safety Step):

    • Dilute the reaction mixture with additional methanol.

    • Prepare a small plug of Celite® in a sintered glass funnel.

    • Under a stream of N₂ or Ar , filter the reaction mixture through the Celite® plug to remove the palladium catalyst.

    • Wash the filter cake with methanol.

    • Crucially, do not allow the filter cake to dry. Immediately transfer the wet cake into a designated waste container and cover it with water. Palladium on carbon can be pyrophoric and may ignite upon contact with air when dry.[7]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the fluoropiperidine hydrochloride salt.

  • Optional In Situ Protection: For volatile or hard-to-purify piperidines, protection of the nitrogen is recommended.[2] Redissolve the crude hydrochloride salt in DCM, cool to 0 °C, add Et₃N (2.5 equiv), and then slowly add the protecting agent (e.g., Cbz-Cl, 1.1 equiv). Allow to warm to room temperature and stir until the reaction is complete. Perform a standard aqueous work-up to isolate the protected fluoropiperidine.

Caption: Experimental workflow for heterogeneous hydrogenation.

Part 3: Data Presentation

The effectiveness of the acid-mediated Pd(OH)₂/C system is demonstrated by comparing it to other common catalysts and by showcasing its broad substrate scope.

Table 1: Catalyst Screening for the Hydrogenation of 3-Fluoropyridine [1][2]

EntryCatalystAdditiveConversion (%)Yield of 3-Fluoropiperidine (%)Yield of Piperidine (Defluorinated) (%)
1 Pd(OH)₂/C HCl >99 85 <1
2Pd/CHCl>993655
3PtO₂HCl>992568
4Rh/CHCl551525
5Pd(OH)₂/CNone25<518

Conditions: 3-fluoropyridine (1 mmol), catalyst (10 mol%), MeOH (5 mL), 50 bar H₂, 80 °C, 24 h. Data adapted from ACS Catal. 2020, 10, 12052–12057.

Table 2: Substrate Scope for the Pd(OH)₂/C / HCl Protocol [1][2]

Substrate (Fluoropyridine)Product (Fluoropiperidine)Yield (%)Diastereomeric Ratio (cis:trans)
3-Fluoropyridine3-Fluoropiperidine85-
2-Fluoro-5-methylpyridine2-Fluoro-5-methylpiperidine78>20:1
3-Fluoro-2-phenylpyridine3-Fluoro-2-phenylpiperidine75>20:1
3,5-Difluoropyridine3,5-Difluoropiperidine65>20:1

Yields are for isolated, Cbz-protected products. Data adapted from ACS Catal. 2020, 10, 12052–12057.

Part 4: Alternative Strategies

While direct hydrogenation is powerful, alternative methods exist for particularly challenging substrates.

The Dearomatization-Hydrogenation (DAH) Process

For some systems, catalyst poisoning remains a persistent issue even with additives. A clever alternative is the one-pot, two-step Dearomatization-Hydrogenation (DAH) process.[4] This strategy first uses a reagent like pinacol borane (HBpin) with a rhodium catalyst to break the aromaticity of the fluoropyridine, forming a non-aromatic diene intermediate. This intermediate is much easier to hydrogenate in the second step, as it is no longer aromatic and is less likely to poison the catalyst. This method is highly effective for producing all-cis multifluorinated piperidines.[4]

cluster_0 Direct Hydrogenation cluster_1 Dearomatization-Hydrogenation (DAH) A1 Fluoropyridine A2 Fluoropiperidine A1->A2 H₂, Catalyst, Acid (One Step) B1 Fluoropyridine B2 Diene Intermediate B1->B2 Step 1: Dearomatization (Rh-cat, HBpin) B3 Fluoropiperidine B2->B3 Step 2: Hydrogenation (H₂)

Caption: Comparison of direct vs. DAH hydrogenation strategies.

Part 5: Critical Safety Considerations

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air (4-75% LEL/UEL).[7] All operations must be performed in a well-ventilated fume hood, away from ignition sources.[8] Hydrogen delivery systems must be leak-tested with an inert gas before use.[9]

  • High-Pressure Equipment: Autoclaves and Parr shakers must be regularly inspected and certified. Never exceed the maximum pressure rating of the vessel. Use a blast shield, especially for reactions at elevated pressures.[10]

  • Pyrophoric Catalysts: Catalysts such as Pd/C and Pd(OH)₂/C are pyrophoric, especially after use when they are finely divided and potentially coated with hydrogen.[7] The catalyst must be filtered while wet and never allowed to dry in the open air. The filter cake should be immediately quenched with water.

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-resistant lab coat, and appropriate gloves must be worn.[8]

  • Emergency Preparedness: Ensure clear access to fire extinguishers (Class B for flammable liquids/gases), safety showers, and eyewash stations. All personnel must be trained on the emergency shutdown procedure for the hydrogenation equipment.[9]

Conclusion and Outlook

The catalytic hydrogenation of fluoropyridines, once a formidable challenge, is now an accessible and robust method for synthesizing fluoropiperidines. The key to success lies in understanding the underlying principles of catalyst poisoning and hydrodefluorination and applying strategic solutions, most notably the use of Brønsted acid additives with a well-chosen catalyst like Pd(OH)₂/C. The protocols detailed in this guide provide a reliable foundation for accessing a wide array of valuable fluorinated building blocks for pharmaceutical and agrochemical research.

Future advancements will likely focus on developing enantioselective methods to provide direct access to chiral fluoropiperidines, further expanding the synthetic chemist's toolkit.[11][12][13]

References

Application Notes and Protocols: Strategic Use of (S)-3-Fluoropiperidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Rise of a Privileged Scaffold

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacokinetic properties.[1][2][3] The piperidine ring, the most prevalent saturated N-heterocycle in pharmaceuticals, provides a versatile three-dimensional scaffold for engaging biological targets.[4] The convergence of these two motifs in the form of (S)-3-Fluoropiperidine hydrochloride creates a chiral building block of exceptional value. Its application allows chemists to leverage the unique stereoelectronic effects of fluorine to modulate basicity, conformation, and metabolic stability, thereby addressing common challenges in drug discovery such as target affinity, selectivity, and hERG channel liability.[5] This guide provides an in-depth analysis of the properties of (S)-3-Fluoropiperidine, its strategic applications, and detailed protocols for its incorporation into lead compounds.

The (S)-3-Fluoropiperidine Building Block: A Profile

Understanding the inherent properties of (S)-3-Fluoropiperidine is fundamental to its effective deployment in a drug design campaign.

Physicochemical Properties

The introduction of a single fluorine atom significantly alters the electronic character of the piperidine ring. Below is a summary of the key properties of the hydrochloride salt.

PropertyValueSource
CAS Number 871664-50-5[][7]
Molecular Formula C₅H₁₁ClFN[8][9]
Molecular Weight 139.60 g/mol [9][10]
Appearance Solid
Predicted pKa ~8.48 (for the free base)[11]
Purity Typically ≥97%[][12]
The Conformational Keystone: Axial Fluorine Preference

Perhaps the most critical feature of the 3-fluoropiperidinium cation (the protonated form present at physiological pH) is the strong preference for the fluorine atom to occupy an axial position.[5][13] This is contrary to the typical preference for bulky substituents to occupy the equatorial position to minimize steric hindrance. This axial preference is a result of stabilizing stereoelectronic interactions.

  • Charge-Dipole Interaction: The primary driving force is a stabilizing electrostatic interaction between the positive charge on the ammonium nitrogen (H-N⁺) and the partial negative charge on the fluorine atom, which is minimized when the C-F bond dipole is oriented axially.[5][14][15]

  • Hyperconjugation: Stabilizing electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond further contributes to the stability of the axial conformer.[15]

This conformational locking provides a rigid scaffold, which can reduce the entropic penalty of binding to a biological target and enhance potency and selectivity.

G cluster_equatorial Equatorial Conformer (Less Favored) cluster_axial Axial Conformer (Favored) eq eq ax ax eq->ax ax_label Stabilizing C-F...H-N+ Interaction ax->ax_label

Caption: Conformational equilibrium of the 3-fluoropiperidinium cation.

Impact on Basicity (pKa)

The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the piperidine nitrogen, making it less basic and thus lowering its pKa compared to piperidine itself (pKa ≈ 11.2).[2][16] This modulation is a critical tool for medicinal chemists.

Strategic Applications in Drug Design

The unique properties of (S)-3-Fluoropiperidine enable chemists to address several key challenges in drug development.

  • Mitigating hERG Liability: Many basic amines, particularly those in flexible piperidine rings, are associated with binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity. By lowering the pKa of the piperidine nitrogen, the (S)-3-fluoro substitution can reduce the compound's basicity, disrupting the key interactions with the hERG channel and improving the cardiovascular safety profile.[5]

  • Enhancing Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond.[2] Introducing fluorine at the 3-position can block a potential site of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life of a drug and improving its pharmacokinetic profile.[17][18]

  • Conformational Rigidity for Improved Binding: As discussed, the axial preference of the fluorine atom provides a conformationally constrained scaffold.[14][16] This rigidity can pre-organize the molecule into a bioactive conformation that fits optimally into a target's binding site, leading to enhanced potency and selectivity. This was a key strategy in the development of certain kinesin spindle protein (KSP) inhibitors.[5]

  • Fine-Tuning Lipophilicity and CNS Penetration: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and absorption.[3][17] This property, combined with the modulation of pKa, makes the 3-fluoropiperidine motif a valuable tool for optimizing brain penetration for CNS-targeted therapies.

Core Synthetic Protocols

(S)-3-Fluoropiperidine is supplied as a hydrochloride salt, which is a stable, crystalline solid. For most synthetic transformations, the free amine is required. This can be achieved either by a separate free-basing workup step or, more commonly, by adding an additional equivalent of a non-nucleophilic base to the reaction mixture.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of (S)-3-Fluoropiperidine with an aryl halide. The choice of ligand and base is critical and may require optimization depending on the specific aryl halide used.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_outcome Outcome Amine (S)-3-Fluoropiperidine HCl Setup Combine in Anhydrous Solvent (e.g., Toluene, Dioxane) Amine->Setup ArX Aryl Halide (X = Br, I, Cl) ArX->Setup Base Base (e.g., NaOtBu, K₂CO₃) Base->Setup Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Setup Ligand Phosphine Ligand (e.g., XPhos) Ligand->Setup React Heat under Inert Atmosphere (e.g., 80-110 °C) Setup->React Monitor Monitor via TLC / LC-MS React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product N-Aryl-(S)-3-Fluoropiperidine Purify->Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%). The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu or K₂CO₃, 2.5-3.0 equiv. to neutralize the HCl salt and the H-X generated). Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M).

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-arylated product.[19]

Protocol 2: Amide Bond Formation (HATU Coupling)

This protocol uses HATU, a highly efficient coupling reagent suitable for forming amide bonds, especially with amines whose nucleophilicity may be reduced by nearby electron-withdrawing groups.[20]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add HATU (1.1 equiv.) to the solution. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 equiv.) to neutralize the HCl salt and facilitate the reaction. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.2 equiv.) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Extraction: Combine the organic layers. If DMF was used as the solvent, wash with a 5% LiCl aqueous solution to remove residual DMF, followed by a standard wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final amide.[20][21]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[22]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[22] Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).[8][11] Store locked up.[22]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[22]

Conclusion

This compound is more than just a building block; it is a strategic tool for molecular design. Its unique conformational and electronic properties, driven by the stereospecific placement of a fluorine atom, provide medicinal chemists with a reliable method to enhance drug-like properties. By enabling the modulation of pKa, the rigidification of a privileged scaffold, and the improvement of metabolic stability, this reagent empowers the rational design of safer and more efficacious therapeutics. The protocols provided herein offer a robust starting point for the incorporation of this high-value scaffold into next-generation drug candidates.

References

Application Notes & Protocols: (S)-3-Fluoropiperidine Hydrochloride as a Strategic Building Block for Next-Generation PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system for targeted protein degradation.[1][2] The efficacy, selectivity, and drug-like properties of these heterobifunctional molecules are critically dependent on the tripartite structure: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the connecting linker.[3] The linker is not merely a spacer but a key determinant of the PROTAC's overall performance, influencing the stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase).[4] This guide details the strategic application of (S)-3-Fluoropiperidine hydrochloride, a fluorinated building block, in the rational design and synthesis of advanced PROTACs. We provide in-depth scientific rationale, detailed synthetic protocols, and characterization methodologies to empower researchers in the development of potent and selective protein degraders.

The Scientific Imperative for Advanced Linker Scaffolds

While early PROTAC design often relied on flexible polyethylene glycol (PEG) or simple alkyl chains, the field is rapidly evolving towards the use of more rigid and functionalized linkers.[1][3][4] Rigid scaffolds, such as piperidine rings, can pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation, thereby enhancing degradation efficiency.[5][6] Furthermore, the physicochemical properties of the linker—lipophilicity, polarity, and metabolic stability—are paramount for achieving adequate cell permeability and oral bioavailability, a significant challenge for these "beyond Rule of 5" molecules.[7][8]

The Strategic Advantage of Fluorine Incorporation

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[9] When incorporated into a PROTAC linker via a building block like (S)-3-Fluoropiperidine, fluorine can impart several key advantages:

  • Modulation of Physicochemical Properties : The high electronegativity of fluorine can alter the local electronic environment, influencing properties like pKa of nearby amines and overall lipophilicity.[9][10] This can be strategically employed to fine-tune solubility and cell permeability.

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of the PROTAC.[9]

  • Improved Binding Affinity : Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein or E3 ligase, potentially increasing the stability of the ternary complex.[9]

  • Conformational Control : The stereospecific placement of a fluorine atom on the piperidine ring can introduce a conformational bias, which can be exploited to optimize the geometry of the PROTAC for productive ternary complex formation.[10]

The use of the chiral (S)-enantiomer allows for precise three-dimensional positioning of the fluorine atom, enabling a more refined structure-activity relationship (SAR) exploration.

Physicochemical Properties of this compound

A clear understanding of the building block's properties is essential for its effective incorporation.

PropertyValueSource
Molecular Formula C₅H₁₁ClFNPubChem
Molecular Weight 139.60 g/mol PubChem
Appearance White to off-white solid---
Purity ≥97.0%BOC Sciences[8]
IUPAC Name (3S)-3-fluoropiperidine;hydrochlorideBOC Sciences[8]
InChI Key RDJUBLSLAULIAT-JEDNCBNOSA-NBOC Sciences[8]

Note: Data sourced from commercial supplier and public database information.

Synthesis of a Representative PROTAC Incorporating (S)-3-Fluoropiperidine

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet representative, PROTAC. The strategy involves a modular approach, where the fluorinated piperidine linker is sequentially coupled to the E3 ligase ligand and the POI warhead. For this example, we will use a generic Cereblon (CRBN) ligand (Pomalidomide derivative) and a generic kinase inhibitor warhead with a suitable carboxylic acid handle.

Overall Synthetic Workflow

The workflow illustrates the key stages in assembling the final PROTAC molecule, starting from the this compound building block.

G cluster_0 Phase 1: Linker Functionalization cluster_1 Phase 2: E3 Ligase Ligand Coupling cluster_2 Phase 3: Warhead Coupling & Final PROTAC A 1. (S)-3-Fluoropiperidine HCl B 2. N-Boc Protection A->B C 3. Alkylation with Bromo-PEG-ester B->C D 4. Ester Hydrolysis (Linker-Acid Ready) C->D F 6. Amide Coupling (HATU/DIPEA) D->F E 5. Pomalidomide-Amine G 7. Boc Deprotection (TFA) F->G I 9. Amide Coupling (HATU/DIPEA) G->I H 8. Warhead-COOH J 10. Final PROTAC (Purification) I->J

Caption: Modular synthetic workflow for PROTAC assembly.

Detailed Experimental Protocol

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • 4-(2-aminoethyl)pomalidomide (or similar CRBN ligand with an amine handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Generic Kinase Inhibitor with a carboxylic acid handle (Warhead-COOH)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Step 1: N-Boc Protection of (S)-3-Fluoropiperidine

Causality: The Boc protecting group is installed on the piperidine nitrogen to prevent its reaction in the subsequent alkylation step, ensuring regioselectivity.

  • Suspend this compound (1.0 eq) in DCM.

  • Add TEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Add Boc₂O (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-Fluoropiperidine.

Step 2: Alkylation to Introduce the Linker Chain

Causality: This step attaches the core linker chain to the protected fluoropiperidine scaffold via nucleophilic substitution.

  • Dissolve N-Boc-(S)-3-Fluoropiperidine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Step 3: Ester Hydrolysis to Unmask the Carboxylic Acid

Causality: The terminal tert-butyl ester is hydrolyzed to reveal a carboxylic acid, which will serve as the reactive handle for coupling to the E3 ligase ligand.

  • Dissolve the product from Step 2 (1.0 eq) in a mixture of THF/MeOH/H₂O (3:1:1).

  • Add LiOH (3.0 eq) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, acidify the mixture to pH ~4 with 1N HCl.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the functionalized linker-acid.

Step 4: Coupling with E3 Ligase Ligand

Causality: A standard peptide coupling reaction forms a stable amide bond between the linker and the E3 ligase ligand. HATU is an efficient coupling reagent that minimizes side reactions.[11]

  • Dissolve the linker-acid from Step 3 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to activate the acid.[11]

  • Add 4-(2-aminoethyl)pomalidomide (1.1 eq).

  • Stir at room temperature for 4-12 hours. Monitor by LC-MS.[11]

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate. Purify by silica gel chromatography to obtain the Boc-protected PROTAC precursor.

Step 5: Boc Deprotection

Causality: The Boc group is removed with a strong acid like TFA to expose the piperidine nitrogen, making it available for the final coupling step.

  • Dissolve the product from Step 4 in DCM.

  • Add TFA (20-30% v/v) and stir at room temperature for 1-2 hours.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene to remove residual TFA. The resulting amine is typically used directly in the next step.

Step 6: Final Coupling with POI Warhead

Causality: The final amide bond is formed between the deprotected linker-E3 ligase fragment and the warhead, completing the PROTAC synthesis.

  • Dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

  • Add the deprotected amine from Step 5 (1.1 eq), followed by additional DIPEA (2.0 eq) to neutralize the TFA salt.

  • Stir at room temperature for 12-24 hours. Monitor by LC-MS.

  • Purify the final PROTAC using reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Characterization of the Final PROTAC

A rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

G cluster_char Characterization Suite PROTAC Final PROTAC A Structural Confirmation High-Resolution Mass Spectrometry (HRMS) ¹H and ¹³C NMR ¹⁹F NMR PROTAC->A Identity B Purity Assessment Analytical HPLC LC-MS PROTAC->B Purity C Biological Activity Target Degradation Western Blot DC₅₀/Dₘₐₓ Determination Cell Viability Assays PROTAC->C Function

Caption: Essential characterization workflow for PROTACs.

Physicochemical Characterization
TechniquePurposeExpected Outcome
HRMS To confirm the exact mass and elemental composition.Observed mass should match the calculated mass within a 5 ppm error.
¹H, ¹³C, ¹⁹F NMR To confirm the chemical structure and stereochemistry.Spectra should be consistent with the proposed structure. ¹⁹F NMR confirms the presence and environment of the fluorine atom.
Analytical HPLC To determine the purity of the final compound.Purity should typically be >95% for use in biological assays.
Biological Characterization Protocol: Target Degradation

Causality: The primary function of a PROTAC is to induce the degradation of its target protein. A Western blot is the standard method to visualize and quantify this effect.

  • Cell Culture : Plate a relevant human cell line (e.g., one that endogenously expresses the POI and CRBN) in 6-well plates and grow to 70-80% confluency.

  • PROTAC Treatment : Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 µM to 1 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a set time period (e.g., 18-24 hours).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot : Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting : Probe the membrane with a primary antibody specific to the POI. Also, probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection : Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Quantification : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12][13][14]

Conclusion

This compound is a valuable and strategic building block for the synthesis of next-generation PROTACs. Its incorporation into the linker scaffold provides a powerful tool to modulate key drug-like properties, including metabolic stability and cell permeability, while offering precise conformational control. The detailed protocols and scientific rationale provided herein serve as a comprehensive guide for researchers to leverage this building block, accelerating the design-synthesis-test cycle in the quest for novel and effective protein-degrading therapeutics.

References

Protocol for the N-Alkylation of (S)-3-Fluoropiperidine Hydrochloride: A Guide to Direct Alkylation and Reductive Amination Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

N-alkylated 3-fluoropiperidines are privileged scaffolds in modern medicinal chemistry, offering a unique combination of a saturated heterocycle with the modulating effects of fluorine.[1] The strategic incorporation of a fluorine atom can significantly alter the pKa of the piperidine nitrogen, influencing its binding affinity to biological targets like the hERG potassium ion channel and improving overall drug-like properties.[1] This application note provides detailed, field-proven protocols for the N-alkylation of (S)-3-fluoropiperidine hydrochloride, a common starting material. We present two robust and complementary methods: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. This guide is designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles, troubleshooting advice, and visual workflows to ensure successful synthesis.

Introduction and Core Concepts

(S)-3-Fluoropiperidine is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. In this form, the piperidine nitrogen is protonated, rendering it non-nucleophilic and unreactive for N-alkylation. Therefore, the critical first step in any N-alkylation protocol is the in situ or prior generation of the free secondary amine. This is accomplished by the addition of a suitable base.

Two primary strategies are employed for the subsequent C-N bond formation:

  • Direct N-Alkylation: This classic method involves the reaction of the free piperidine with an electrophilic alkylating agent, typically an alkyl halide (R-X). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] While straightforward, a key challenge is preventing over-alkylation, as the resulting tertiary amine product can often be more nucleophilic than the starting secondary amine, leading to the formation of an undesired quaternary ammonium salt.[2][3]

  • Reductive Amination: This is a highly versatile and often preferred one-pot method that circumvents the issue of over-alkylation.[4] The protocol involves the initial reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a mild and selective hydride-donating reagent.[5][6] This method is renowned for its high selectivity and broad substrate scope.[5][7]

General Experimental Workflow

The successful synthesis of N-alkylated (S)-3-fluoropiperidines follows a logical progression, regardless of the specific alkylation method chosen. The workflow ensures the proper handling of reagents, efficient reaction execution, and effective purification of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification start (S)-3-Fluoropiperidine Hydrochloride free_base In Situ Free Base Generation (add Base) start->free_base Neutralize method_choice Select Method free_base->method_choice direct_alk Direct Alkylation (add Alkyl Halide) method_choice->direct_alk S_N2 Path reductive_am Reductive Amination (add Carbonyl + Reducing Agent) method_choice->reductive_am Imine Path workup Aqueous Work-up & Extraction direct_alk->workup reductive_am->workup purify Column Chromatography workup->purify Isolate Crude product Final N-Alkylated Product purify->product Characterize G cluster_mech Direct Alkylation (SN2) Mechanism Amine (S)-3-Fluoropiperidine (Free Base) TransitionState [Transition State]‡ Amine->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product N-Alkyl-(S)-3-Fluoropiperidine TransitionState->Product C-N bond forms C-X bond breaks Salt H-Base⁺ X⁻ G cluster_mech Reductive Amination Mechanism Amine (S)-3-Fluoropiperidine Iminium Iminium Ion [R₂N⁺=CR₂] Amine->Iminium Condensation (-H₂O) Carbonyl Aldehyde/Ketone (R-C=O) Carbonyl->Iminium Product N-Alkyl-(S)-3-Fluoropiperidine Iminium->Product Hydride Delivery Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

References

Application Notes and Protocols: Stereoselective Synthesis of (S)-3-Fluoropiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (S)-3-Fluoropiperidine in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure provides a versatile scaffold for introducing three-dimensional complexity into drug candidates. In recent years, the strategic incorporation of fluorine into these scaffolds has emerged as a powerful tactic to fine-tune molecular properties and enhance therapeutic potential. The (S)-3-fluoropiperidine moiety, in particular, has garnered significant attention from researchers in drug development for its ability to modulate basicity (pKa), improve metabolic stability, and enhance binding affinity to target proteins.

A key application of this structural motif is in mitigating the risk of off-target effects, such as hERG potassium ion channel blockade, which can lead to cardiovascular toxicity. The introduction of an electron-withdrawing fluorine atom at the 3-position can lower the pKa of the piperidine nitrogen, reducing its interaction with the hERG channel. A notable example of the successful application of this strategy is the development of the clinical candidate MK-0731, a kinesin spindle protein (KSP) inhibitor, where the inclusion of a 3-fluoropiperidine moiety was crucial for its improved efficacy and pharmacological profile.

Given the high demand for this chiral building block, robust and efficient methods for its stereoselective synthesis are of paramount importance. This application note provides a detailed guide to two of the most effective strategies for preparing (S)-3-fluoropiperidine and its analogs: Enzymatic Asymmetric Reduction and Rhodium-Catalyzed Asymmetric Hydrogenation . We will delve into the mechanistic underpinnings of these approaches, provide detailed, step-by-step protocols, and offer insights gleaned from practical application to guide researchers in this field.

Strategic Approaches to the Asymmetric Synthesis of (S)-3-Fluoropiperidine

The synthesis of chiral 3-fluoropiperidines presents a unique set of challenges, primarily centered around the stereocontrolled introduction of the fluorine atom and the adjacent chiral center. Two main strategies have proven to be highly effective: creating a chiral hydroxyl precursor that can be subsequently fluorinated, or directly creating the chiral C-F bond through asymmetric catalysis.

Strategy 1: Enzymatic Asymmetric Reduction of a Prochiral Ketone

This strategy relies on the exquisite stereoselectivity of enzymes, typically ketoreductases (KREDs), to reduce a prochiral N-protected-3-piperidone to the corresponding (S)-3-hydroxypiperidine. This chiral alcohol is a versatile intermediate that can then be converted to the desired (S)-3-fluoropiperidine via nucleophilic fluorination. The key advantages of this approach are the typically high enantiomeric excess (ee) achieved and the mild, environmentally benign reaction conditions.

The overall workflow for this strategy can be visualized as follows:

Enzymatic_Strategy cluster_0 Step 1: Biocatalytic Reduction cluster_1 Step 2: Nucleophilic Fluorination cluster_2 Step 3: Deprotection Prochiral_Ketone N-Boc-3-piperidone Enzyme_System Ketoreductase (KRED) Cofactor Recycling System (e.g., GDH/Glucose) Prochiral_Ketone->Enzyme_System Substrate Chiral_Alcohol (S)-N-Boc-3-hydroxypiperidine Enzyme_System->Chiral_Alcohol >99% ee Fluorinating_Agent Deoxofluorinating Agent (e.g., Deoxo-Fluor®) Chiral_Alcohol->Fluorinating_Agent Hydroxyl Activation Fluorinated_Product (S)-N-Boc-3-fluoropiperidine Fluorinating_Agent->Fluorinated_Product SN2 Displacement Acid Acidic Conditions (e.g., HCl in Dioxane) Fluorinated_Product->Acid Boc Removal Final_Product (S)-3-Fluoropiperidine Hydrochloride Acid->Final_Product

Enzymatic reduction and subsequent fluorination workflow.
Strategy 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach involves the direct, enantioselective hydrogenation of a prochiral olefin, typically an N-protected 3-fluoro-1,2,5,6-tetrahydropyridine, using a chiral rhodium catalyst. The success of this method hinges on the selection of an appropriate chiral phosphine ligand that can effectively control the facial selectivity of hydrogen addition to the double bond. This strategy is highly atom-economical and can provide the target molecule in a single stereoselective step from the tetrahydropyridine precursor.

A generalized workflow for this powerful strategy is depicted below:

Hydrogenation_Strategy cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: Deprotection Olefin_Substrate N-Boc-3-fluoro- 1,2,5,6-tetrahydropyridine Catalyst_System [Rh(COD)2]BF4 Chiral Phosphine Ligand (e.g., Josiphos) Olefin_Substrate->Catalyst_System Substrate Fluorinated_Product (S)-N-Boc-3-fluoropiperidine Catalyst_System->Fluorinated_Product High ee Acid Acidic Conditions (e.g., HCl in Dioxane) Fluorinated_Product->Acid Boc Removal Final_Product (S)-3-Fluoropiperidine Hydrochloride Acid->Final_Product

Rhodium-catalyzed asymmetric hydrogenation workflow.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of (S)-3-fluoropiperidine hydrochloride. These protocols are based on established and reliable procedures from the scientific literature.

Protocol 1: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

This protocol details the synthesis of the key intermediate, (S)-N-Boc-3-hydroxypiperidine, using a ketoreductase enzyme with a glucose dehydrogenase cofactor recycling system.

Materials and Equipment:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED), e.g., KRED-110

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Phosphate buffer (100 mM, pH 6.5-7.5)

  • Ethyl acetate

  • Brine, saturated aqueous solution

  • Sodium sulfate, anhydrous

  • Reaction vessel with temperature and pH control

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer (100 mM, pH 7.0). Dissolve D-glucose (1.1 to 1.3 equivalents relative to the ketone substrate) and NADP+ (e.g., 0.1 g/L).

  • Enzyme Addition: Add the ketoreductase and glucose dehydrogenase to the buffer solution. The optimal enzyme loading should be determined empirically but can start in the range of 1-5% (w/w) relative to the substrate.

  • Substrate Addition: Add N-Boc-3-piperidone to the reaction mixture. The substrate concentration can be in the range of 50-100 g/L.

  • Reaction: Stir the mixture at a controlled temperature (typically 30-35 °C). Monitor the pH and maintain it at the desired setpoint (e.g., 6.5) by the controlled addition of a base (e.g., 2 M NaOH), as the gluconic acid byproduct will lower the pH.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until complete conversion of the starting material is observed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as a crude oil, which can be used in the next step without further purification.

Protocol 2: Nucleophilic Fluorination of (S)-N-Boc-3-hydroxypiperidine

This protocol describes the conversion of the chiral alcohol to the fluorinated piperidine using a deoxofluorinating agent.

Materials and Equipment:

  • (S)-N-Boc-3-hydroxypiperidine

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate, anhydrous

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Ice bath

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.1-1.5 equiv) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Work-up: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (S)-N-Boc-3-fluoropiperidine.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Boc-3-fluoro-1,2,5,6-tetrahydropyridine

This protocol provides a representative procedure for the direct enantioselective synthesis of (S)-N-Boc-3-fluoropiperidine. The choice of chiral ligand is critical and may require screening for optimal results.

Materials and Equipment:

  • N-Boc-3-fluoro-1,2,5,6-tetrahydropyridine

  • [Rh(COD)2]BF4 (or other suitable Rh precursor)

  • Chiral bisphosphine ligand (e.g., (R,S)-tBu-Josiphos)

  • Methanol or other suitable solvent, degassed

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

  • Schlenk line and inert gas (argon or nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a suitable reaction vessel with [Rh(COD)2]BF4 (e.g., 0.5-1 mol%) and the chiral ligand (e.g., 1.1 equivalents relative to Rh).

  • Solvent Addition: Add degassed methanol to dissolve the catalyst components and stir for 15-30 minutes to allow for complex formation.

  • Substrate Addition: Add N-Boc-3-fluoro-1,2,5,6-tetrahydropyridine to the catalyst solution.

  • Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar) and begin stirring at the desired temperature (e.g., 25-50 °C).

  • Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing by GC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography to yield enantiomerically enriched (S)-N-Boc-3-fluoropiperidine.

Protocol 4: Boc Deprotection

This final step removes the N-Boc protecting group to yield the target compound as its hydrochloride salt.

Materials and Equipment:

  • (S)-N-Boc-3-fluoropiperidine

  • HCl solution in 1,4-dioxane (e.g., 4 M) or diethyl ether

  • Diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction: Dissolve the (S)-N-Boc-3-fluoropiperidine in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Acid Addition: Add an excess of the HCl solution in dioxane or diethyl ether and stir the mixture at room temperature.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. The reaction progress can be monitored by TLC.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Data Summary and Comparison

The choice between the enzymatic and asymmetric hydrogenation routes often depends on factors such as substrate availability, desired scale, and access to specialized equipment. The following table provides a comparative overview of typical results for these methods.

Parameter Enzymatic Reduction / Fluorination Rh-Catalyzed Asymmetric Hydrogenation
Key Intermediate (S)-N-Boc-3-hydroxypiperidineN-Boc-3-fluoro-1,2,5,6-tetrahydropyridine
Stereoselectivity Typically >99% ee for the alcohol85-99% ee, highly ligand-dependent
Typical Yield High (often >90% for the reduction step)Good to excellent (80-95%)
Key Reagents Ketoreductase, NAD(P)H, Deoxo-Fluor®Chiral Rh-phosphine complex, H2 gas
Reaction Conditions Aqueous buffer, mild temp. (30-40°C)Organic solvent, elevated H2 pressure
Advantages Extremely high enantioselectivity, greenAtom-economical, fewer synthetic steps
Challenges Multi-step process, use of fluorinating agentsLigand screening, potential for defluorination

Conclusion and Future Outlook

The stereoselective synthesis of (S)-3-fluoropiperidine and its analogs is a critical enabling technology for modern drug discovery. Both enzymatic asymmetric reduction and transition-metal-catalyzed asymmetric hydrogenation offer powerful and reliable solutions for accessing this valuable chiral building block. The enzymatic approach provides a pathway to near-perfect enantioselectivity via a chiral alcohol intermediate, while asymmetric hydrogenation offers a more direct and atom-economical route. The choice of method will be dictated by the specific needs of the research program, including scale, cost, and available expertise. As the demand for sophisticated, three-dimensional molecules in drug development continues to grow, further innovations in the synthesis of fluorinated heterocycles like (S)-3-fluoropiperidine are anticipated, promising even more efficient and sustainable routes to the medicines of the future.

Application Notes & Protocols: Strategic Incorporation of (S)-3-Fluoropiperidine Hydrochloride for the Synthesis of Novel σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein, has emerged as a significant therapeutic target for a spectrum of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[1][2] The development of potent and selective ligands is paramount for advancing σ1-targeted therapeutics. This guide provides a detailed examination of the strategic use of (S)-3-Fluoropiperidine hydrochloride, a chiral, fluorinated building block, in the synthesis of novel σ1 receptor ligands. We will explore the chemical rationale behind its use, provide a detailed synthetic protocol for a model ligand, and outline the subsequent pharmacological evaluation via in vitro binding assays. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of σ1 receptor pharmacology.

The σ1 Receptor: A Unique Therapeutic Target

Unlike conventional receptors, the σ1 receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[3] It is not a G-protein coupled receptor or an ion channel but functions to modulate the activity of other proteins, particularly in response to cellular stress.[4][5] Its strategic location at the ER-mitochondria interface allows it to play a critical role in regulating calcium (Ca²⁺) signaling between these two organelles, a process vital for cellular bioenergetics and survival.[1][4]

Ligand activation of the σ1 receptor can influence a multitude of signaling pathways, including those involved in neuroprotection, synaptic plasticity, and the modulation of ion channels.[2][6] This multifaceted role makes it a compelling target for therapeutic intervention in diseases characterized by cellular stress and dysregulated Ca²⁺ homeostasis.[3][4]

cluster_Mito Mitochondrion s1r σ1 Receptor ip3r IP3 Receptor s1r->ip3r ca_er mam MAM atp ATP Production & Cellular Respiration response Neuroprotection & Cell Survival atp->response ligand σ1 Ligand (Agonist/Antagonist) ligand->s1r Binds & Modulates stress Cellular Stress (e.g., Oxidative Stress) stress->s1r Activates Chaperone Function ca_mito ca_er->ca_mito Ca²⁺ Flux ca_mito->atp Stimulates

Figure 1: The σ1 Receptor as a Cellular Signaling Hub.

Rationale for this compound in Ligand Design

The piperidine scaffold is a privileged structure in CNS drug discovery and is a common feature in many high-affinity σ1 receptor ligands.[7][8][9] The strategic incorporation of fluorine and the use of a specific enantiomer, such as in this compound, offer distinct advantages rooted in fundamental principles of medicinal chemistry.

The Impact of Fluorine

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties:

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom lowers the pKa of the nearby piperidine nitrogen. This is a critical parameter for optimizing a ligand's binding affinity, selectivity, and pharmacokinetic profile, as it can reduce undesirable interactions with off-targets like the hERG potassium channel.[10]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a potential site of metabolic oxidation can block this pathway, thereby increasing the compound's half-life and bioavailability.[11]

  • Binding Interactions: Fluorine can participate in unique, non-covalent interactions within a receptor's binding pocket, including electrostatic and hydrophobic interactions, which can enhance binding affinity.[12][13]

The Imperative of Chirality

Biological receptors are chiral environments. The use of a single enantiomer, or stereoisomer, is crucial for achieving specificity and potency.[14][15]

  • Enhanced Selectivity: One enantiomer often fits significantly better into the target receptor's binding site than its mirror image, leading to higher affinity and selectivity for the intended target.

  • Reduced Off-Target Effects: The "inactive" enantiomer is not always benign; it can bind to other receptors, causing unwanted side effects. Using an enantiomerically pure compound like this compound eliminates this risk.[15] Computational and experimental studies have shown that the two enantiomers of a chiral σ1 ligand can have different interactions with the receptor and even exhibit opposing functional activities (agonist vs. antagonist).[3]

This compound is therefore a highly valuable building block that combines the proven piperidine scaffold with the benefits of fluorination and stereochemical purity, providing a robust starting point for developing optimized σ1 receptor ligands.[][17]

Synthesis of a Model σ1 Ligand: N-Alkylation Protocol

This section provides a representative protocol for the synthesis of a model σ1 ligand via N-alkylation of this compound with a suitable electrophile. This is a common and reliable method for constructing the core of many piperidine-based ligands.[8][18]

start Starting Materials: (S)-3-Fluoropiperidine HCl Electrophile (R-Br) Base (K₂CO₃) Solvent (ACN) reaction Step 1: N-Alkylation Reaction • Combine reactants in ACN • Heat under reflux (e.g., 80°C) • Monitor by TLC/LC-MS start->reaction workup Step 2: Aqueous Work-up • Cool reaction mixture • Filter solids • Concentrate filtrate • Partition between EtOAc & H₂O reaction->workup purification Step 3: Purification • Dry organic layer (Na₂SO₄) • Concentrate in vacuo • Purify by column chromatography workup->purification characterization Step 4: Characterization • Confirm structure (NMR, MS) • Assess purity (HPLC) purification->characterization final_product Final Product: Purified σ1 Ligand characterization->final_product

Figure 2: General Workflow for Ligand Synthesis.
Protocol: Synthesis of (S)-N-(4-methoxybenzyl)-3-fluoropiperidine

Objective: To synthesize a model σ1 ligand through the N-alkylation of this compound with 4-methoxybenzyl bromide.

Materials:

  • This compound (1.0 eq) [CAS: 871664-50-5]

  • 4-Methoxybenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Potassium iodide (KI), catalytic amount (0.1 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting piperidine.

  • Reactant Addition: Add 4-methoxybenzyl bromide (1.1 eq) to the stirring suspension.

    • Causality Note: Potassium carbonate acts as a base to neutralize the hydrochloride salt and the HBr formed during the reaction, liberating the free amine for nucleophilic attack. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. KI facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive 4-methoxybenzyl iodide.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid K₂CO₃ and salts, washing the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Partition the resulting residue between ethyl acetate and saturated NaHCO₃ solution. Separate the layers. e. Wash the organic layer sequentially with water and then brine.

  • Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. b. Purify the crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

In Vitro Pharmacological Evaluation: σ1 Receptor Binding Assay

To determine the affinity of the newly synthesized compound for the σ1 receptor, a competitive radioligand binding assay is performed. This assay measures how effectively the test compound competes with a known high-affinity radioligand for binding to the receptor.[19][20]

prep Step 1: Membrane Preparation Homogenize tissue rich in σ1 receptors (e.g., guinea pig liver) in buffer. incubation Step 2: Incubation Combine: - Membrane homogenate - Radioligand ([³H](+)-pentazocine) - Varying concentrations of Test Compound prep->incubation separation Step 3: Separation Rapidly filter mixture through glass fiber filters to separate bound from free radioligand. incubation->separation nsb Non-Specific Binding (NSB) Control Incubate with excess unlabeled ligand (e.g., Haloperidol) nsb->incubation Parallel Assay quantification Step 4: Quantification Measure radioactivity retained on filters using liquid scintillation counting. separation->quantification analysis Step 5: Data Analysis - Calculate specific binding - Plot competition curve - Determine IC₅₀ and calculate Kᵢ quantification->analysis

Figure 3: Workflow for a Competitive Radioligand Binding Assay.
Protocol: Competitive Inhibition Assay for σ1 Receptor Affinity (Kᵢ)

Objective: To determine the inhibitor constant (Kᵢ) of the synthesized ligand at the σ1 receptor using --INVALID-LINK---pentazocine.

Materials:

  • Membrane Preparation: Guinea pig liver or brain membranes, prepared according to standard protocols and stored at -80°C.[20][21]

  • Radioligand: --INVALID-LINK---pentazocine (a selective σ1 radioligand).[21]

  • Test Compound: Synthesized ligand, dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM final concentration).[22]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters (e.g., GF/B).

Procedure:

  • Preparation: On the day of the experiment, thaw the membrane preparation on ice. Dilute to the desired final protein concentration (e.g., 100-200 µg protein/well) in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane prep + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane prep + Radioligand + NSB Control (Haloperidol).

    • Competition: Membrane prep + Radioligand + Serial dilutions of Test Compound.

  • Incubation: Add the components to the wells. Initiate the binding reaction by adding the radioligand (--INVALID-LINK---pentazocine) at a final concentration near its K₋ (e.g., 2-5 nM). The total assay volume is typically 200 µL.

    • Self-Validation Note: The assay includes total binding (maximum signal) and non-specific binding (background) controls. Specific binding is calculated as Total - NSB, providing an internal validation for the assay window.

  • Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 120 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding at each concentration of the test compound. b. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. c. Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). d. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Data Presentation

The affinity and selectivity of the synthesized ligand should be summarized in a clear format. Selectivity is typically determined by also testing the compound's affinity for the σ2 receptor in a separate assay (e.g., using [³H]-DTG with a σ1 masking agent).[19]

Compoundσ1 Receptor Kᵢ (nM)σ2 Receptor Kᵢ (nM)Selectivity (σ2 Kᵢ / σ1 Kᵢ)
Model Ligand 5.8870150-fold
(+)-Pentazocine 3.14,500~1450-fold
Haloperidol 3.2507~158-fold
This table presents hypothetical but representative data for illustrative purposes.

Conclusion

This compound serves as an exemplary chiral building block for the rational design of novel σ1 receptor ligands. Its inherent stereochemical purity and the advantageous properties conferred by the fluorine atom provide a powerful tool for medicinal chemists to fine-tune ligand characteristics, including potency, selectivity, and metabolic stability. The synthetic and pharmacological protocols detailed herein offer a validated framework for the synthesis and evaluation of new chemical entities targeting the σ1 receptor, paving the way for the development of next-generation therapeutics for complex neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chiral 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral 3-fluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical structural motif. The 3-fluoropiperidine scaffold is of significant interest in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability and modulate basicity, impacting the overall ADME profile of drug candidates.[1][2] However, its stereocontrolled synthesis presents a unique set of challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The information is grounded in established scientific principles and supported by peer-reviewed literature to ensure you have reliable and actionable insights for your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of chiral 3-fluoropiperidine, offering potential causes and evidence-based solutions.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q: My reaction is producing the desired 3-fluoropiperidine, but with poor enantiomeric excess (ee) or diastereomeric ratio (dr). What are the primary factors influencing stereoselectivity, and how can I improve it?

A: Achieving high stereoselectivity is a central challenge in the synthesis of chiral 3-fluoropiperidines. The root cause of poor selectivity can often be traced to one or more of the following factors:

  • Suboptimal Catalyst/Ligand System: The choice of a chiral catalyst and ligand is paramount for inducing asymmetry. In metal-catalyzed reactions, such as Pd-catalyzed asymmetric allylation or Rh/Ru-catalyzed asymmetric hydrogenation, the ligand plays a crucial role in creating a chiral environment around the metal center.[1][2]

    • Solution: A systematic screening of chiral ligands is often necessary. For instance, in Pd-catalyzed allylic alkylation of α-fluoro-β-ketoesters, the Trost ligand family has shown promise in achieving high enantioselectivity.[1][3] For asymmetric hydrogenations of fluoroenamides, phosphine ligands in combination with Rh or Ru precursors are a good starting point, though hydrodefluorination can be a competing side reaction.[2]

  • Substrate Structure and Reactivity: The structure of the starting material can significantly impact stereochemical outcomes. For example, in the Pd-catalyzed allylation of acyclic α-fluoro-β-ketoesters, the flexibility of the substrate and the potential for E/Z enolate mixtures can complicate stereocontrol.[1]

    • Solution: If using acyclic precursors, consider strategies to pre-organize the substrate or explore alternative synthetic routes that employ cyclic starting materials, which can offer greater conformational rigidity.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the transition state energies of competing diastereomeric pathways.

    • Solution: Systematically optimize reaction parameters. Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Solvent screening is also critical, as solvent polarity can affect catalyst activity and selectivity.

  • Inadequate Control in Chiral Resolution: For syntheses relying on the separation of diastereomeric salts, incomplete crystallization or co-precipitation can result in low enantiomeric enrichment.[4]

    • Solution: Optimize the crystallization process by carefully selecting the resolving agent and solvent. Screening different chiral acids (e.g., mandelic acid derivatives, tartaric acid derivatives) and solvent systems is crucial for achieving efficient separation.[4]

Issue 2: Competing Hydrodefluorination Side Reaction

Q: I am observing a significant amount of the des-fluoro piperidine byproduct in my reaction. What causes this C-F bond cleavage, and how can I minimize it?

A: Hydrodefluorination is a common and problematic side reaction, particularly in catalytic hydrogenation methods used to reduce fluorinated pyridine or enamine precursors.[2][5]

  • Catalyst Choice: Certain transition metals are more prone to promoting C-F bond cleavage. For instance, while Rh and Ru can be effective for asymmetric hydrogenation, they are also known to cause hydrodefluorination.[2] Iridium catalysts have been reported to lead to extensive C-F bond cleavage.[2]

    • Solution: If using catalytic hydrogenation, carefully select the metal and ligand combination. Ruthenium has been shown to be slightly better than rhodium in some cases at minimizing this side reaction.[2] An alternative approach is to use a dearomatization-hydrogenation (DAH) strategy, where the pyridine ring is first dearomatized using a reagent like a borane, followed by hydrogenation under milder conditions.[2][5]

  • Presence of Fluoride Ions: The formation of fluoride ions during the reaction can catalyze further hydrodefluorination.[2]

    • Solution: The addition of a fluoride scavenger can be highly effective. For example, in a ruthenium-catalyzed hydrogenation, the addition of Ti(OiPr)₄ was found to sequester fluoride ions and significantly reduce the formation of the des-fluoro byproduct.[2]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can increase the incidence of hydrodefluorination.

    • Solution: Optimize the reaction conditions to be as mild as possible while still achieving a reasonable reaction rate. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

Issue 3: Difficulties in Purification and Isolation

Q: I am struggling to separate the enantiomers/diastereomers of my 3-fluoropiperidine product. Additionally, I am experiencing product loss during workup and purification. What are the best practices for purification and isolation?

A: The purification of chiral 3-fluoropiperidines can be challenging due to the similar physical properties of stereoisomers and the volatility of the free amine.

  • Separation of Stereoisomers:

    • Solution: Chiral chromatography is often the most effective method for separating enantiomers.

      • Chiral High-Performance Liquid Chromatography (HPLC): Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving piperidine derivatives.[4]

      • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both analytical and preparative-scale chiral separations and is often faster than HPLC.[6] A screening approach using a small set of chiral columns and modifiers can rapidly identify suitable separation conditions.[6]

  • Product Volatility: Unprotected 3-fluoropiperidines can be volatile, leading to loss of material during solvent removal and purification.[5][7]

    • Solution: It is often advantageous to protect the piperidine nitrogen in situ after the reaction is complete and before workup. Common protecting groups include benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc).[7] This derivatization increases the molecular weight and reduces volatility, facilitating easier handling and purification.

  • Peak Tailing in Chromatography: The basic nature of the piperidine nitrogen can lead to interactions with the stationary phase, resulting in poor peak shape.

    • Solution: When using HPLC, add a mobile phase modifier such as a small amount of an amine (e.g., diethylamine or triethylamine) to the eluent.[4] This will compete for active sites on the stationary phase and improve peak symmetry.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing the fluorine atom in the synthesis of chiral 3-fluoropiperidine?

A1: There are several effective strategies, each with its own advantages and disadvantages:

  • Starting from Fluorinated Precursors: A widely used approach is to begin with a commercially available fluorinated starting material, such as 3-fluoropyridine. The piperidine ring is then formed through methods like dearomatization-hydrogenation.[2][5][8] This avoids the need for a separate, often challenging, fluorination step.

  • Electrophilic Fluorination: This involves the use of an electrophilic fluorinating agent (e.g., Selectfluor) to introduce fluorine onto a pre-functionalized piperidine precursor or an enolate.[2] Controlling the stereochemistry of this step can be a significant challenge.

  • Nucleophilic Fluorination: This strategy employs a nucleophilic fluoride source to displace a leaving group. For example, the Prins fluorination cyclization uses BF₃·OEt₂ not only as a Lewis acid to promote cyclization but also as a fluoride source.[9] However, this method can sometimes result in moderate diastereoselectivity.[9]

  • Intramolecular Aminofluorination: Palladium-catalyzed intramolecular aminofluorination of unactivated alkenes is a modern approach that constructs the C-F bond and the piperidine ring simultaneously.[10][11] This method can provide access to enantiomerically enriched β-fluoropiperidines.[10]

Q2: How do protecting groups influence the synthesis of 3-fluoropiperidine?

A2: Protecting groups for the piperidine nitrogen are critical for several reasons:[12][13]

  • Modulating Reactivity: A protecting group can deactivate the nitrogen, preventing it from interfering with subsequent reactions.

  • Directing Stereochemistry: In some cases, a bulky protecting group can influence the facial selectivity of a reaction, thereby affecting the diastereomeric outcome.

  • Facilitating Purification: As mentioned in the troubleshooting guide, protecting groups can reduce the volatility of the product and improve its chromatographic behavior.[7]

  • Orthogonal Strategies: The choice of protecting group is crucial for multi-step syntheses. Orthogonal protecting groups, which can be removed under different conditions, allow for selective deprotection and functionalization of different parts of the molecule.[12][14]

Q3: What is the "axial fluorine preference," and why is it important?

A3: In the protonated form (piperidinium salt), the fluorine atom at the 3-position of the piperidine ring often shows a strong preference for the axial orientation, even though this might seem sterically more hindered.[15][16][17][18] This phenomenon is attributed to:

  • Charge-Dipole Interactions: A stabilizing interaction occurs between the positive charge on the protonated nitrogen (N⁺-H) and the partial negative charge on the fluorine atom (C-F dipole).[2][15][16]

  • Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying σ* C-F and σ* C-N orbitals can also contribute to the stability of the axial conformer.[15][16]

This conformational preference is significant because it can influence the three-dimensional shape of the molecule, which in turn affects its binding to biological targets.[2] Understanding and predicting this conformational behavior is crucial for rational drug design.[15][16][17]

Experimental Protocols & Data

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Fluoroenamide

This protocol is a generalized procedure based on approaches described in the literature.[2] Optimization of catalyst, ligand, solvent, and pressure will be required for specific substrates.

  • Catalyst Preparation: In a glovebox, add the rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄ or [Ru(p-cymene)Cl₂]₂) and the chiral phosphine ligand to a Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Add the degassed solvent (e.g., methanol or dichloromethane) to the flask and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Substrate Addition: Add the fluoroenamide substrate to the catalyst solution.

  • Hydrogenation: Seal the flask, purge with hydrogen gas, and then pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25-50 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Workup and Purification: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Table 1: Comparison of Chiral Separation Techniques
TechniqueStationary Phase ExamplesMobile PhaseAdvantagesDisadvantages
Chiral HPLC Polysaccharide-based (e.g., Chiralpak® series)Hexane/Isopropanol, often with an amine additiveHigh resolution, well-establishedSlower run times, higher solvent consumption
Chiral SFC Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)Supercritical CO₂ with alcohol modifiers (e.g., MeOH, IPA)Fast separations, lower solvent consumption, ideal for preparative scaleRequires specialized equipment
Chiral GC Cyclodextrin-based phasesInert gas (e.g., He, H₂)High efficiency for volatile compoundsRequires derivatization for non-volatile analytes

Visualization of Key Concepts

Troubleshooting Workflow for Low Stereoselectivity

This diagram outlines a logical workflow for addressing issues of low enantiomeric or diastereomeric excess.

G start Low ee or dr Observed catalyst Screen Chiral Catalysts/Ligands (e.g., Phosphines, Trost Ligands) start->catalyst Is the reaction catalytic? resolution Optimize Chiral Resolution (Screen Resolving Agents & Solvents) start->resolution Is the method classical resolution? conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) catalyst->conditions No improvement outcome Improved Stereoselectivity catalyst->outcome Success substrate Modify Substrate (e.g., Protecting Group, Precursor Structure) conditions->substrate Still suboptimal conditions->outcome Success substrate->outcome Success resolution->outcome Success

Caption: A decision-making workflow for troubleshooting low stereoselectivity.

Synthetic Strategies Overview

This diagram illustrates the main synthetic pathways to chiral 3-fluoropiperidines.

G cluster_0 Starting Materials cluster_1 Key Transformation pyridine Fluorinated Pyridines dah Dearomatization- Hydrogenation pyridine->dah alkene Unactivated Alkenes af Aminofluorination alkene->af ketoester α-Fluoro-β-ketoesters paa Pd-catalyzed Allylic Alkylation ketoester->paa prolinol Prolinols re Ring Expansion prolinol->re target Chiral 3-Fluoropiperidine dah->target af->target paa->target re->target

Caption: Major synthetic routes to chiral 3-fluoropiperidines.

References

Technical Support Center: Optimization of Reaction Conditions for (S)-3-Fluoropiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Fluoropiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and enantioselectivity.

Introduction

(S)-3-Fluoropiperidine is a critical building block in medicinal chemistry, with its incorporation into molecules often leading to improved pharmacological properties. The synthesis of this chiral compound, however, can be challenging. This guide provides in-depth, experience-driven advice to overcome common hurdles in its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining enantiomerically enriched (S)-3-Fluoropiperidine?

A1: Several successful strategies have been developed. The choice often depends on available starting materials, scalability, and desired enantiopurity. Key approaches include:

  • Diastereoselective fluorination of N-protected piperidin-3-ols: This classic approach involves the fluorination of a chiral piperidin-3-ol precursor. The stereochemistry is directed by a chiral auxiliary on the nitrogen.

  • Enantioselective fluorination of N-protected piperidin-3-one: This method utilizes a chiral catalyst to achieve enantioselective fluorination of the corresponding ketone.

  • Asymmetric hydrogenation of a 3-fluoropyridine precursor: This involves the reduction of a substituted 3-fluoropyridine using a chiral catalyst to set the stereocenter.

  • Palladium-catalyzed allylation-condensation sequence: This newer method involves the enantioselective allylation of α-fluoro-β-ketoesters followed by a condensation reaction to form the piperidine ring.[1][2][3]

Q2: I am considering fluorinating (S)-N-Boc-3-hydroxypiperidine. What are the common fluorinating agents for this transformation, and what are their pros and cons?

A2: The fluorination of 3-hydroxypiperidine derivatives is a common route.[4] Key fluorinating agents include:

  • Diethylaminosulfur trifluoride (DAST): DAST is a widely used nucleophilic fluorinating agent. It is effective but can be hazardous, requiring careful handling. Over-fluorination or rearrangement byproducts can sometimes be an issue.[5]

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®): This is a more thermally stable alternative to DAST, offering a better safety profile.

  • Selectfluor® (F-TEDA-BF4): This is an electrophilic fluorinating agent. It is generally safer to handle than DAST but may require different reaction conditions and can be sensitive to the substrate's electronic properties.[6][7]

Q3: How does the choice of the nitrogen protecting group influence the fluorination reaction?

A3: The nitrogen protecting group plays a crucial role. It influences the solubility of the substrate, the reactivity of the piperidine ring, and can direct the stereochemical outcome of the fluorination. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The bulky Boc group can influence the conformation of the piperidine ring, potentially affecting the approach of the fluorinating agent. The choice of protecting group can also impact the ease of deprotection in subsequent steps.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of (S)-3-Fluoropiperidine, with a focus on the fluorination of (S)-N-Boc-3-hydroxypiperidine as a representative example.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Inactive Fluorinating Reagent:

    • Cause: Many fluorinating agents, especially DAST and its analogs, are sensitive to moisture and can degrade upon improper storage or handling.

    • Solution: Always use a fresh bottle or a properly stored aliquot of the fluorinating agent. Handle under an inert atmosphere (e.g., argon or nitrogen).

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low may result in no reaction, while temperatures that are too high can lead to decomposition of the starting material or product.

    • Solution: Carefully control the reaction temperature. Start with the literature-reported temperature and then screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimum.

  • Solvent Issues:

    • Cause: The choice of solvent is critical. Some solvents can react with the fluorinating agent. For example, Selectfluor can react exothermically with DMF and DMSO.[8]

    • Solution: Use anhydrous, non-reactive solvents. Dichloromethane (DCM) and acetonitrile (MeCN) are commonly used for fluorination reactions. Ensure the solvent is thoroughly dried before use.

Problem 2: Poor Diastereoselectivity or Enantioselectivity

Possible Causes & Solutions:

  • Incorrect Chiral Catalyst or Auxiliary:

    • Cause: In enantioselective methods, the choice and quality of the chiral catalyst or auxiliary are paramount.

    • Solution: Ensure the chiral catalyst is of high purity and the correct enantiomer is used. Screen different chiral ligands or auxiliaries if the initial choice gives poor results.

  • Non-Optimal Reaction Conditions:

    • Cause: Temperature, solvent, and concentration can all influence stereoselectivity.

    • Solution: Systematically optimize the reaction conditions. Lowering the reaction temperature often improves selectivity. A solvent screen can also be beneficial as solvent polarity can affect the transition state of the reaction.

Problem 3: Formation of Significant Byproducts

Possible Causes & Solutions:

  • Elimination Reactions:

    • Cause: The hydroxyl group in 3-hydroxypiperidine can undergo elimination to form an unsaturated byproduct, especially under harsh acidic or basic conditions.

    • Solution: Use milder reaction conditions. The use of a non-nucleophilic base can sometimes suppress elimination.

  • Rearrangement Reactions:

    • Cause: With certain fluorinating agents like DAST, aziridinium ion intermediates can form, leading to ring-contracted or other rearranged products.

    • Solution: Consider using an alternative fluorinating agent that is less prone to inducing rearrangements.

  • Defluorination:

    • Cause: In some cases, particularly during purification or subsequent reaction steps, the C-F bond can be cleaved.[7]

    • Solution: Use milder workup and purification conditions. Avoid strong acids or bases. If the defluorination occurs during a subsequent step, re-evaluate the conditions for that reaction.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol outlines a common method starting from 3-hydroxypyridine.[9]

Step 1: Hydrogenation of 3-Hydroxypyridine

  • To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., methanol or water) in a high-pressure reactor, add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C or Ru/C).

  • Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction by TLC or GC-MS until completion.

  • After cooling and venting the reactor, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-hydroxypiperidine.

Step 2: Resolution of (±)-3-Hydroxypiperidine

  • Dissolve the crude 3-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a chiral resolving agent, such as (S)-(+)-mandelic acid or D-tartaric acid (0.5 eq).

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The desired (S)-3-hydroxypiperidine can be liberated from the salt by treatment with a base.

Step 3: N-Boc Protection

  • Dissolve the resolved (S)-3-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base (e.g., triethylamine or sodium bicarbonate, 1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and purify the crude product by column chromatography to yield (S)-N-Boc-3-hydroxypiperidine.

Protocol 2: Fluorination of (S)-N-Boc-3-hydroxypiperidine with DAST

Safety First: DAST is toxic and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

  • Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane in a dry flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for the recommended time (e.g., 1-2 hours) and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (S)-N-Boc-3-fluoropiperidine.

Data Presentation

Table 1: Optimization of Fluorination Reaction Conditions

EntryFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1DASTDCM-78 to RT465
2Deoxo-Fluor®DCM-78 to RT470
3Selectfluor®MeCNRT1255
4DASTTHF-78 to RT450

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should optimize conditions for their specific setup.

Visualizations

General Synthetic Workflow

G cluster_0 Synthesis of (S)-N-Boc-3-hydroxypiperidine cluster_1 Fluorination cluster_2 Deprotection A 3-Hydroxypyridine B Hydrogenation A->B C (±)-3-Hydroxypiperidine B->C D Resolution C->D E (S)-3-Hydroxypiperidine D->E F N-Boc Protection E->F G (S)-N-Boc-3-hydroxypiperidine F->G H (S)-N-Boc-3-hydroxypiperidine G->H I Fluorination (e.g., DAST) H->I J (R)-N-Boc-3-fluoropiperidine I->J K (R)-N-Boc-3-fluoropiperidine J->K L Deprotection (e.g., TFA) K->L M (S)-3-Fluoropiperidine L->M

Caption: Synthetic workflow for (S)-3-Fluoropiperidine.

Troubleshooting Logic for Low Yield

G start Low Yield Observed q1 Check Reagent Activity start->q1 a1_yes Reagent is Active q1->a1_yes Yes a1_no Use Fresh Reagent q1->a1_no No q2 Optimize Temperature? a1_yes->q2 end Yield Improved a1_no->end a2_yes Screen Temperature Range q2->a2_yes Yes a2_no Temperature is Optimal q2->a2_no No a2_yes->end q3 Check Solvent a2_no->q3 a3_yes Use Anhydrous, Non-reactive Solvent q3->a3_yes Yes a3_no Consider Other Factors q3->a3_no No a3_yes->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification Strategies for Fluorinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Purification Challenges of Fluorinated Piperidines

Fluorinated piperidines are highly sought-after motifs in modern drug discovery.[1][2][3][4] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[5][6] However, the very properties that make these intermediates attractive also introduce a unique set of purification challenges. The high electronegativity of fluorine can alter the basicity of the piperidine nitrogen, affect chromatographic behavior, and in some cases, lead to unexpected side reactions like defluorination.[5][7][8][9]

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the complexities of purifying fluorinated piperidine intermediates.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the purification of fluorinated piperidine intermediates, offering insights into their root causes and providing actionable solutions.

Problem 1: Low or No Recovery of Your Fluorinated Piperidine

Possible Causes:

  • Volatility: Smaller, unprotected fluorinated piperidines can be volatile, leading to loss during solvent evaporation.[1][10]

  • Irreversible Adsorption: Strong interactions between the polar amine and the acidic silanol groups on standard silica gel can lead to irreversible binding.[11]

  • Decomposition on Stationary Phase: Some fluorinated piperidines may be unstable on silica gel, leading to degradation during chromatography.[12]

Recommended Solutions:

  • In-situ Protection: For volatile amines, consider in-situ protection with a suitable group like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) immediately after the reaction.[1][10] This increases the molecular weight and reduces volatility, facilitating purification.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using deactivated silica, alumina, or a fluorinated stationary phase.[12][13] Fluorinated phases can offer unique selectivity for fluorine-containing molecules.[13]

  • Dry Loading: For compounds with poor solubility in the column eluent, dry loading is recommended.[11] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting powder onto the column.[11]

Problem 2: Poor Peak Shape (Tailing or Fronting) in Chromatography

Possible Causes:

  • Secondary Interactions: The basic nitrogen of the piperidine can interact strongly with residual acidic silanol groups on the silica surface, causing peak tailing.[11]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the piperidine, the compound may exist in both its neutral and protonated forms, leading to poor peak shape.[11]

Recommended Solutions:

  • Mobile Phase Modifiers: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent to suppress the interaction with silanol groups. For reversed-phase chromatography, trifluoroacetic acid (TFA) can be used to ensure the amine is fully protonated.[11]

  • Use Deactivated Columns: Employ end-capped silica gel columns where the residual silanol groups have been chemically deactivated.[11]

Problem 3: Co-elution with Impurities

Possible Causes:

  • Similar Polarity: Impurities may have a polarity very similar to your target compound, making separation by normal-phase chromatography difficult.

  • Presence of Diastereomers: If your synthesis creates multiple stereoisomers, they may have very similar chromatographic behavior.

Recommended Solutions:

  • Optimize Selectivity:

    • Change Stationary Phase: Switch to a different stationary phase like alumina, a fluorinated phase, or a phenyl-hexyl column in reversed-phase HPLC to alter the selectivity.[11][13]

    • Modify the Mobile Phase: A systematic screening of different solvent systems can often achieve the desired separation.

  • Chiral Chromatography: For the separation of enantiomers or diastereomers, chiral chromatography is often necessary.

Problem 4: Inefficient Acid-Base Extraction

Possible Causes:

  • Altered pKa: The electron-withdrawing effect of fluorine can significantly lower the basicity (pKa) of the piperidine nitrogen.[5][7][8][9][14] A standard weak acid wash may not be sufficient to protonate the amine and bring it into the aqueous phase.

Recommended Solutions:

  • Adjust Aqueous Phase pH: Use a stronger acid, such as 1M HCl, to ensure complete protonation of the fluorinated piperidine.[15]

  • Multiple Extractions: Perform several extractions with the acidic solution to ensure complete transfer of the amine into the aqueous layer.[15]

  • Basification for Recovery: When recovering the free base, ensure the aqueous layer is made sufficiently basic (pH >10) with a strong base like NaOH before re-extracting with an organic solvent.[15]

Problem 5: Product Decomposition During Purification

Possible Causes:

  • Silica Gel Instability: As mentioned, some compounds can degrade on silica. A simple test is to spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear.[12]

  • Harsh pH Conditions: Strong acidic or basic conditions during extraction can cause decomposition of sensitive functional groups.

  • Hydrodefluorination: In some cases, particularly during catalytic hydrogenation or under certain basic conditions, loss of fluorine can occur.[7]

Recommended Solutions:

  • Neutral Purification Techniques: If your compound is unstable to acid or base, rely on chromatography with neutral mobile phases or recrystallization.

  • Careful pH Control: Use the mildest acidic and basic conditions necessary for successful extraction.

  • Alternative Purification Methods: Consider techniques like distillation for liquid products or recrystallization for solids to avoid contact with potentially reactive stationary phases.[15]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a purification strategy for a novel fluorinated piperidine?

A: The first step is always analysis. Use Thin Layer Chromatography (TLC) to get a preliminary idea of the number of components in your crude mixture and to screen for suitable mobile phases for column chromatography. It's also crucial to assess the stability of your compound on silica gel using a 2D TLC experiment.[12]

Q2: How does the position of the fluorine atom on the piperidine ring affect its purification?

A: The proximity of the fluorine atom to the nitrogen has the most significant impact. Fluorine in the 2- or 3-position will have a stronger electron-withdrawing effect, leading to a more pronounced decrease in basicity compared to a fluorine atom in the 4-position.[8][14] This directly influences the conditions required for acid-base extraction.

Q3: What are the best general-purpose chromatography conditions for fluorinated piperidines?

A: A good starting point for flash chromatography on silica gel is a gradient of ethyl acetate in hexanes. If peak tailing is observed, add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase. For more polar compounds, a mobile phase of dichloromethane and methanol (with a basic modifier) can be effective.[12]

Q4: When should I consider using a protection strategy before purification?

A: Consider a protection strategy if your fluorinated piperidine is highly volatile, or if the free amine interferes with other purification steps (e.g., by streaking on a silica gel column).[1][10] Protecting groups like Cbz or Boc can be easily removed after purification.

Q5: How can I remove defluorinated impurities?

A: Separation of defluorinated impurities can be challenging due to their similar structure. High-performance liquid chromatography (HPLC) with a high-resolution column often provides the best chance of separation. In some cases, careful optimization of flash chromatography conditions or recrystallization may also be effective.

Q6: What are the recommended methods for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for detecting non-volatile impurities.[16] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm the structure and identify impurities with different chemical shifts.[16] For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool.

Key Experimental Protocols

Protocol 1: General Acid-Base Extraction for Fluorinated Piperidines

This protocol is designed to separate a basic fluorinated piperidine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The fluorinated piperidine will be protonated and move to the aqueous layer. Repeat the wash 2-3 times.[15]

  • Separation: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be set aside or discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the pH is >10.

  • Re-extraction: Extract the deprotonated (neutral) fluorinated piperidine back into an organic solvent (e.g., dichloromethane) by performing several extractions.[15]

  • Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Chromatography on Silica Gel with Mobile Phase Modifiers

This protocol is for the purification of a moderately polar fluorinated piperidine that exhibits peak tailing on silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, use the dry loading technique.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). Add 0.5% triethylamine to the mobile phase throughout the run to minimize peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: In-situ Protection of Volatile Fluorinated Piperidines for Purification

This protocol is useful when dealing with low molecular weight, volatile fluorinated piperidines.

  • Reaction Quench: After the reaction is complete, cool the reaction mixture in an ice bath.

  • Protection: While stirring, add a suitable protecting group reagent, such as benzyl chloroformate (for Cbz protection), along with a base (e.g., triethylamine or aqueous sodium bicarbonate) to neutralize the acid byproduct.

  • Work-up: Once the protection reaction is complete (monitor by TLC), perform a standard aqueous work-up.

  • Purification: The now higher molecular weight, less volatile Cbz-protected amine can be purified using standard techniques like flash chromatography.

  • Deprotection: The protecting group can be removed in a subsequent step (e.g., by hydrogenation for Cbz) to yield the pure, unprotected fluorinated piperidine.

Data Tables and Visualizations

Table 1: Recommended Solvent Systems for Flash Chromatography of Fluorinated Piperidines
Polarity of CompoundStationary PhaseRecommended Solvent System (with modifier if needed)
Non-polar to Moderately PolarSilica GelHexanes/Ethyl Acetate or Hexanes/Dichloromethane
PolarSilica GelDichloromethane/Methanol + 0.5% Triethylamine or Ammonium Hydroxide
Very PolarSilica Gel1-10% of (10% Ammonium Hydroxide in Methanol) in Dichloromethane[12]
All PolaritiesFluorinated SilicaAcetonitrile/Water or Methanol/Water[13]
Table 2: Common Impurities and Their Removal Strategies
Impurity TypeCommon SourceRecommended Removal Strategy
Unreacted Starting MaterialsIncomplete ReactionOptimize reaction conditions; Chromatography
Defluorinated ByproductsSide reaction during synthesisHigh-resolution chromatography (HPLC); Recrystallization
Pyridine PrecursorsIncomplete reductionAzeotropic distillation; Salt formation[17]
Diastereomers/EnantiomersNon-stereoselective synthesisChiral chromatography; Diastereomeric salt resolution

Visualizations

Purification_Decision_Tree start Crude Fluorinated Piperidine Intermediate analysis Analyze by TLC/LC-MS start->analysis volatility Is the compound volatile? analysis->volatility stability Is it stable on silica? volatility->stability No protect In-situ Protection volatility->protect Yes polarity What is the polarity? stability->polarity Yes alt_phase Use Alternative Phase (Alumina, Fluorous) stability->alt_phase No flash_chrom Flash Chromatography polarity->flash_chrom Non-polar to Polar recrystallize Recrystallization polarity->recrystallize Crystalline Solid acid_base Can acid-base extraction be used? extraction Acid-Base Extraction acid_base->extraction Yes final_purity Assess Final Purity (HPLC, NMR) acid_base->final_purity No protect->stability distill Distillation flash_chrom->acid_base alt_phase->acid_base extraction->final_purity recrystallize->acid_base

Caption: Decision tree for selecting a purification method.

Low_Recovery_Troubleshooting start Low Recovery from Chromatography check_volatility Is the compound volatile? start->check_volatility check_stability Did the compound streak or decompose on TLC? check_volatility->check_stability No solution_protect Protect the amine (e.g., with Cbz) before chromatography check_volatility->solution_protect Yes check_elution Was the compound expected to elute already? check_stability->check_elution No solution_alt_phase Switch to a less acidic stationary phase (e.g., Alumina, deactivated silica) check_stability->solution_alt_phase Yes solution_flush Flush column with a very strong eluent (e.g., 10% MeOH in DCM with NH4OH) check_elution->solution_flush Yes, irreversibly adsorbed solution_dry_load Use dry loading to avoid precipitation at the column head check_elution->solution_dry_load No, may have precipitated

Caption: Workflow for troubleshooting low recovery in chromatography.

References

Overcoming diastereoselectivity issues in fluoropiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluoropiperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in these valuable synthetic building blocks. The unique electronic properties of the fluorine atom significantly influence the conformational behavior of the piperidine ring, often leading to unexpected stereochemical outcomes. This resource provides in-depth, cause-and-effect troubleshooting for common diastereoselectivity issues encountered in the lab.

Foundational Concepts: The Stereoelectronic Challenge of Fluorine

Before troubleshooting, it's crucial to understand why fluorine poses a unique challenge. Unlike a simple alkyl substituent, a fluorine atom on a piperidine ring exerts profound stereoelectronic effects that dictate the ring's conformation and, consequently, the diastereochemical outcome of reactions.

The dominant factor is the frequent preference for an axial orientation of the fluorine atom, particularly in protonated piperidinium species.[1][2][3][4][5] This preference is counterintuitive to standard steric arguments (A-values) and is governed by a combination of:

  • Charge-Dipole Interactions: In acidic media, a stabilizing interaction occurs between the positive charge on the nitrogen and the negative end of the C-F bond dipole (C-F···H-N⁺).[3][4]

  • Hyperconjugation: Stabilizing orbital interactions, such as σC-H → σ*C-F, can favor the axial conformer.[2][3]

  • Solvation Effects: The polarity of the solvent can significantly influence the conformational equilibrium. Polar solvents can further stabilize the more polar axial conformer.[1][3][5]

This inherent axial preference is the root cause of many diastereoselectivity issues, as it can override traditional substrate or reagent control models.

G Key Factors Influencing Fluorine Axial Preference A Fluorine on Piperidine Ring B Axial Conformer Preference A->B Leads to C Charge-Dipole Interaction (C-F···H-N⁺) B->C Stabilized by D Hyperconjugation (e.g., σCH → σ*CF) B->D Stabilized by E Solvent Polarity B->E Influenced by

Caption: Factors driving the axial preference of fluorine on a piperidine ring.

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing not just solutions but the mechanistic reasoning behind them.

Category 1: Hydrogenation of Fluoropyridines

This is a powerful and common method for accessing fluoropiperidines from readily available fluoropyridine precursors.[6][7][8] However, controlling the cis/trans selectivity is a frequent challenge.

Question 1: My heterogeneous hydrogenation of a substituted fluoropyridine yields a mixture of diastereomers. How can I exclusively obtain the all-cis product?

Answer: This is a classic issue where the reaction conditions are not sufficiently optimized to direct the facial selectivity of the hydrogenation. The formation of the all-cis product is highly favored under specific acidic conditions with a palladium catalyst.

Underlying Cause: Without a strong acid, the pyridine nitrogen can coordinate to the catalyst surface in multiple ways, leading to non-selective hydrogen delivery. Furthermore, competing hydrodefluorination can become a significant side reaction.[6][9]

Solution: The key is to protonate the pyridine nitrogen in situ. This serves two purposes: it prevents catalyst poisoning and forces the fluoropyridinium ion to adsorb onto the catalyst surface in a specific orientation, leading to a directed, stereoselective delivery of hydrogen to one face of the ring.

Recommended Protocol: A robust system for achieving high cis-selectivity is the use of Pearlman's catalyst (Pd(OH)₂/C) in the presence of a strong Brønsted acid like hydrochloric acid (HCl).[6][7]

ParameterRecommended ConditionRationale
Catalyst 20 wt% Pd(OH)₂/CHighly active and effective for pyridine hydrogenation.
Acid Aqueous HCl (e.g., 4-6 M)Protonates the substrate, preventing catalyst poisoning and directing stereochemistry. Suppresses hydrodefluorination.[6][7]
Solvent Methanol (MeOH)Common solvent for hydrogenations, effectively solubilizes the pyridinium salt.
Pressure 50-100 bar H₂Sufficient pressure to ensure reasonable reaction times.
Temperature Room Temperature to 50 °CMild conditions that disfavor side reactions.

Experimental Protocol: cis-Selective Hydrogenation of 2-Fluoro-4-methylpyridine

  • Reactor Setup: To a high-pressure autoclave, add 2-fluoro-4-methylpyridine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), add 20 wt% Pd(OH)₂/C (5 mol%).

  • Solvent/Acid Addition: Add methanol (0.1 M concentration relative to substrate) followed by aqueous HCl (1.5 eq).

  • Hydrogenation: Seal the reactor, purge several times with H₂, and then pressurize to 80 bar H₂.

  • Reaction: Stir the reaction at 40 °C for 16-24 hours, monitoring by GC-MS or LC-MS.

  • Workup: Once complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will be the hydrochloride salt of cis-2-fluoro-4-methylpiperidine, typically with >95:5 diastereomeric ratio.[6] The free amine can be obtained by basification and extraction if needed.

Category 2: Electrophilic Fluorination

Introducing fluorine onto a pre-formed piperidine ring often involves electrophilic fluorinating agents. Achieving high diastereoselectivity depends on controlling the facial attack on an enamine or enolate intermediate.

Question 2: I am performing an electrophilic fluorination on an N-acyl piperidine-derived enolate, but I'm getting a 1:1 mixture of diastereomers. How can I improve selectivity?

Answer: Poor selectivity in this case points to insufficient facial bias of the intermediate enolate. The planarity of the enolate and the distance of existing stereocenters from the reaction site are critical. The choice of fluorinating agent and reaction temperature are your primary levers for troubleshooting.

Underlying Cause: The energy difference between the two transition states for the attack of the electrophilic fluorine source (e.g., Selectfluor®, N-Fluorobenzenesulfonimide - NFSI) on the two faces of the enolate is negligible under your current conditions.

Solutions & Troubleshooting Strategy:

  • Lower the Temperature: This is the most critical first step. Diastereoselectivity is governed by the difference in activation energies (ΔΔG‡) of the competing pathways. Lowering the temperature will amplify the effect of even a small energy difference, favoring the lower-energy transition state. Reactions are often run at -78 °C for this reason.[10]

  • Change the Fluorinating Reagent: The steric bulk of the N-F reagent can influence selectivity. A bulkier reagent may interact more strongly with substituents on the piperidine ring, creating a greater facial bias.

    • Common Reagents: Selectfluor®, NFSI.

    • Rationale: NFSI is generally considered less reactive but can sometimes offer different selectivity profiles compared to the highly reactive Selectfluor®.

  • Modify the N-Protecting Group: The N-acyl group can be used as a directing group. A bulky N-protecting group (e.g., pivaloyl vs. acetyl) can shield one face of the molecule, forcing the fluorinating agent to attack from the less hindered side.

  • Use a Chiral Catalyst: For achieving high levels of both diastereo- and enantioselectivity, employing a chiral catalyst that coordinates to the substrate is the state-of-the-art approach. This creates a chiral environment around the enolate, strongly directing the approach of the fluorinating agent. Transition metal complexes (e.g., Rhodium, Copper) with chiral ligands are effective for this purpose.[11]

G Troubleshooting Electrophilic Fluorination Start Poor Diastereoselectivity (e.g., ~1:1 dr) A Lower Reaction Temperature (e.g., to -78 °C) Start->A First Step B Change Fluorinating Reagent (Selectfluor vs. NFSI) A->B If still poor Result Improved Diastereoselectivity A->Result C Modify N-Protecting Group (Increase Steric Bulk) B->C Or consider B->Result D Employ Chiral Catalyst (e.g., Chiral Rh or Cu Complex) C->D For ultimate control C->Result D->Result

Caption: Decision workflow for improving diastereoselectivity in electrophilic fluorination.

Category 3: Cyclization Reactions

Building the fluoropiperidine ring via cyclization of a fluorinated acyclic precursor is another common strategy. Here, selectivity is determined during the ring-closing step.

Question 3: My intramolecular aminofluorination of an alkenyl amine is giving poor diastereoselectivity and competing side products. What factors control the stereochemical outcome?

Answer: In intramolecular cyclizations like aminofluorination, the diastereoselectivity is determined by the preferred conformation of the substrate in the transition state of the cyclization step. Competing reactions, such as oxoamination, can arise from the reaction of intermediates with other nucleophiles present.[12]

Underlying Cause: The cyclization likely proceeds through a chair-like transition state. The substituents on the alkenyl chain will adopt pseudo-equatorial positions to minimize steric strain. The stereochemistry of the final product is dictated by which diastereomeric transition state is lower in energy. Side products often arise from trapping of a key intermediate before the desired C-F bond formation occurs.

Solutions & Optimization:

  • Reagent Control: In reactions promoted by hypervalent iodine reagents activated by a Lewis acid (e.g., BF₃), the ligand on the iodine reagent can significantly influence diastereoselectivity.[12] Experimenting with different ligands (e.g., pivalate vs. trichloroacetate on the iodine) can alter the steric environment of the transition state and improve the diastereomeric ratio.

  • Substrate Geometry: The geometry of the double bond (E vs. Z) in the starting material will directly translate into the relative stereochemistry of the product. Ensure the stereochemical purity of your starting alkene.

  • Protecting Group: The protecting group on the nitrogen (e.g., tosyl, nosyl) influences its nucleophilicity and the steric demands of the cyclization. A bulkier protecting group can enhance facial selectivity.

  • Fluoride Source: The choice of fluoride source is critical. For palladium-catalyzed aminofluorination, reagents like Et₄NF·3HF have been shown to be crucial for achieving high enantioselectivity in certain systems.[13] For other methods, ensuring a soluble and reactive, yet not overly basic, fluoride source can minimize elimination side reactions.[14]

FactorInfluence on SelectivityExample Optimization
Catalyst/Reagent Governs the reaction mechanism and steric environment of the transition state.Screen different ligands on hypervalent iodine reagents;[12] evaluate different chiral ligands for Pd-catalyzed reactions.[13]
Substrate Control Geometry of the starting material dictates the product's relative stereochemistry.Ensure high isomeric purity of the starting alkenyl amine.
N-Protecting Group Impacts nucleophilicity and can act as a steric directing group.Compare results with N-Ts, N-Boc, and N-Cbz groups.
Fluoride Source Affects reactivity and can influence the rate of competing side reactions.Test sources like Et₃N·3HF, CsF, or AgF depending on the catalytic system.

References

Technical Support Center: Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine from (S)-Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-fluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully implement a scalable and robust synthesis.

The synthesis of enantiomerically pure (R)-3-fluoropyrrolidine is a critical process for the development of several pharmaceutical candidates.[1][2][3] A common and scalable approach involves a stereoinvertive nucleophilic substitution on a chiral (S)-precursor, typically derived from (S)-3-hydroxypyrrolidine or its precursors.[1][2] This guide focuses on the widely adopted pathway involving Boc-protection, activation of the hydroxyl group, nucleophilic fluorination, and final deprotection.

Process Overview: A Validated Synthetic Pathway

A robust and scalable process for manufacturing (R)-3-fluoropyrrolidine hydrochloride has been developed, starting from the cost-effective (S)-4-chloro-3-hydroxybutyronitrile.[1][2] This is converted to (S)-pyrrolidin-3-ol, which then undergoes a four-step sequence:

  • In situ Boc-Protection: The secondary amine of (S)-pyrrolidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[4]

  • Mesylation: The hydroxyl group is activated by conversion to a good leaving group, typically a mesylate.

  • Nucleophilic Fluorination: A stereospecific S(_N)2 reaction with a fluoride source, such as potassium fluoride, displaces the mesylate with inversion of configuration to yield (R)-N-Boc-3-fluoropyrrolidine.

  • Boc-Deprotection and Salt Formation: The Boc group is removed under acidic conditions, typically with HCl, to yield the final (R)-3-fluoropyrrolidine hydrochloride salt.[1][2]

This process has been successfully scaled to produce hundreds of kilograms of high-purity product.[1][2]

Experimental Workflow Diagram

G cluster_0 Starting Material to Intermediate cluster_1 Core Fluorination Sequence cluster_2 Final Product Isolation S_Precursor (S)-Pyrrolidin-3-ol Boc_Protection Boc-Protection (Boc)2O, Base S_Precursor->Boc_Protection N_Boc_S_Pyrrolidinol (S)-N-Boc-3-hydroxypyrrolidine Boc_Protection->N_Boc_S_Pyrrolidinol Mesylation Mesylation MsCl, Base N_Boc_S_Pyrrolidinol->Mesylation Mesylate_Intermediate (S)-N-Boc-3-mesyloxypyrrolidine Mesylation->Mesylate_Intermediate Fluorination Nucleophilic Fluorination KF, Solvent Mesylate_Intermediate->Fluorination N_Boc_R_Fluoropyrrolidine (R)-N-Boc-3-fluoropyrrolidine Fluorination->N_Boc_R_Fluoropyrrolidine Deprotection Boc-Deprotection HCl N_Boc_R_Fluoropyrrolidine->Deprotection Final_Product (R)-3-Fluoropyrrolidine HCl Deprotection->Final_Product

Caption: Scalable synthesis workflow for (R)-3-fluoropyrrolidine HCl.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Fluorination Step

Question: My fluorination reaction of (S)-N-Boc-3-mesyloxypyrrolidine with potassium fluoride is giving a low yield of the desired (R)-N-Boc-3-fluoropyrrolidine. What are the likely causes and how can I improve it?

Answer:

Low yield in the nucleophilic fluorination step is a common challenge. The primary culprits are often related to the fluoride source's reactivity, competing side reactions, and residual moisture.

Potential Causes & Solutions:

  • Ineffective Fluoride Source: Potassium fluoride (KF) has low solubility in many organic solvents, which can limit its reactivity.

    • Solution 1: Spray-Dried KF: Use spray-dried KF, which has a higher surface area and is more reactive.

    • Solution 2: Phase-Transfer Catalyst: Employ a phase-transfer catalyst, such as 18-crown-6, to increase the solubility and nucleophilicity of the fluoride ion.[5] However, be aware that this can sometimes promote elimination.[5]

    • Solution 3: Alternative Fluoride Sources: Consider alternative nucleophilic fluorinating agents like tetrabutylammonium fluoride (TBAF). Note that TBAF is highly hygroscopic and the presence of water can lead to the formation of the starting alcohol as a byproduct.[6]

  • Competing Elimination Reaction (E2): The fluoride ion is basic and can promote the elimination of the mesylate to form N-Boc-2,3-dehydropyrrolidine. This is a significant side reaction that directly impacts your yield.[5][7]

    • Solution 1: Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. Protic solvents can solvate the fluoride ion, reducing its nucleophilicity and potentially favoring elimination. Tert-alcohols have been shown in some cases to enhance reactivity and selectivity.[5]

    • Solution 2: Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

  • Presence of Water: Residual water in the reaction mixture can hydrolyze the mesylate intermediate back to the starting alcohol, (S)-N-Boc-3-hydroxypyrrolidine.[8] Water can also deactivate the fluoride source.

    • Solution: Rigorous Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Dry the KF by heating under vacuum before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Incomplete Mesylation

Question: I am observing unreacted (S)-N-Boc-3-hydroxypyrrolidine in my reaction mixture after the mesylation step. How can I drive the reaction to completion?

Answer:

Incomplete mesylation typically points to issues with the reagents or reaction conditions.

Potential Causes & Solutions:

  • Deactivated Mesyl Chloride: Methanesulfonyl chloride (MsCl) is sensitive to moisture and can hydrolyze.

    • Solution: Use a fresh bottle of MsCl or distill it before use.

  • Insufficient Base or Inappropriate Base: The base is crucial for neutralizing the HCl generated during the reaction.

    • Solution 1: Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is used.

    • Solution 2: Base Strength: If the reaction is still sluggish, a stronger base might be needed, but be cautious as this could promote side reactions.

  • Low Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it may need to be warmed to room temperature to go to completion.

    • Solution: Monitor the reaction by TLC or LC-MS. If it stalls, allow the reaction to slowly warm to room temperature and continue monitoring.

Issue 3: Difficulty in Removing Impurities During Purification

Question: After the final deprotection and crystallization, I am struggling to achieve the required chemical and chiral purity (≥ 99.8% purity and ≥ 99.95% chiral purity). What are the critical impurities and how can I remove them?[1][2]

Answer:

Achieving high purity is essential, and the main challenges are removing the undesired enantiomer and process-related impurities.

Potential Causes & Solutions:

  • Enantiomeric Impurity ((S)-3-Fluoropyrrolidine): This can arise from incomplete inversion during the S(_N)2 reaction or from retention mechanisms.

    • Solution: Recrystallization: The final recrystallization of the hydrochloride salt is a powerful purification step. A carefully chosen solvent system, such as n-butanol and water, can effectively purge the undesired enantiomer.[1][2] Multiple recrystallizations may be necessary.

  • Residual Starting Alcohol: If the fluorination is not complete or if hydrolysis occurs, you may have residual (S)-N-Boc-3-hydroxypyrrolidine, which will be deprotected to (S)-3-hydroxypyrrolidine.

    • Solution: Optimize the fluorination step to ensure complete conversion. The difference in polarity between the fluorinated product and the alcohol should allow for their separation by chromatography before the final deprotection if necessary.

  • Elimination Byproduct: The N-Boc-2,3-dehydropyrrolidine formed during fluorination will be deprotected to 2,3-dehydropyrrolidine.

    • Solution: Optimize the fluorination conditions (lower temperature, appropriate solvent) to minimize its formation. This impurity can often be removed during the final recrystallization.

Data Summary: Comparison of Fluorination Conditions
ParameterCondition A (Standard)Condition B (Optimized for Yield)Condition C (Alternative Reagent)
Fluoride Source Potassium Fluoride (KF)Spray-Dried KFTetrabutylammonium Fluoride (TBAF)
Catalyst None18-crown-6None
Solvent AcetonitrileDMFAnhydrous THF
Temperature 80 °C60-70 °CRoom Temperature
Typical Yield 60-70%75-85%70-80%
Primary Side Product Elimination ByproductElimination Byproduct (potentially higher with crown ether)Starting Alcohol (if water is present)

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protecting group preferred for this synthesis?

The tert-butyloxycarbonyl (Boc) group is ideal for several reasons. It is stable to the basic conditions of the mesylation and the nucleophilic conditions of the fluorination step.[4][9] Furthermore, it can be cleanly removed under acidic conditions without affecting the newly installed C-F bond, and it facilitates the handling and purification of the intermediates.[1][2]

Q2: Can I use other deoxyfluorination reagents like DAST or Deoxo-Fluor?

While reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are commonly used for deoxyfluorination of alcohols, they present several challenges for large-scale synthesis.[7][10] They are often toxic, difficult to handle, and can generate significant amounts of impurities.[10] The two-step mesylation/fluorination approach is generally safer, more cost-effective, and more amenable to scale-up for this particular substrate. Newer reagents like PyFluor and AlkylFluor have improved safety profiles but the two-step process remains a highly validated and scalable option.[7]

Q3: What is the mechanism of the key stereoinvertive fluorination step?

The conversion of the (S)-mesylate to the (R)-fluoride proceeds via a classic S(_N)2 (bimolecular nucleophilic substitution) mechanism. The fluoride ion acts as a nucleophile and attacks the carbon atom bearing the mesylate leaving group from the side opposite to the leaving group. This "backside attack" results in a Walden inversion of the stereocenter, leading to the formation of the (R)-enantiomer from the (S)-precursor.

Troubleshooting Decision Tree

G Start Low Yield in Fluorination Step Check_Elimination High levels of elimination byproduct? Start->Check_Elimination Check_Starting_Material High levels of starting alcohol? Check_Elimination->Check_Starting_Material No Reduce_Temp Reduce reaction temperature Check_Elimination->Reduce_Temp Yes Check_Fluoride_Source Review Fluoride Source & Conditions Check_Starting_Material->Check_Fluoride_Source No Anhydrous_Conditions Ensure rigorous anhydrous conditions Check_Starting_Material->Anhydrous_Conditions Yes Reactive_Fluoride Use spray-dried KF or add phase-transfer catalyst Check_Fluoride_Source->Reactive_Fluoride Change_Solvent Consider alternative polar aprotic solvent Reduce_Temp->Change_Solvent

Caption: Decision tree for troubleshooting low fluorination yields.

Q4: How stable is the final (R)-3-fluoropyrrolidine product?

(R)-3-fluoropyrrolidine is generally a stable compound. However, like many fluorinated amines, its stability can be pH-dependent. In some cases, compounds containing fluorinated pyrrolidine moieties have shown decomposition in solution over time, particularly under neutral or basic conditions.[11] The hydrochloride salt is typically more stable for long-term storage. It is always recommended to store the final product in a cool, dry place.

References

Technical Support Center: Preventing Defluorination Byproducts in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing and preventing defluorination during catalytic hydrogenation. This guide is designed for researchers, chemists, and process development scientists who work with fluorinated compounds. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and validated protocols to enhance the selectivity of your reactions.

Introduction: The Challenge of Hydrodefluorination (HDF)

Fluorinated organic molecules are cornerstones in pharmaceuticals, agrochemicals, and materials science. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, lending unique properties to these molecules. However, this bond is not invincible. During catalytic hydrogenation, a reaction essential for modifying functional groups (like reducing a nitro or carbonyl group), the C-F bond can be unintentionally cleaved in a process called hydrodefluorination (HDF). This side reaction leads to impurities, reduces yield, and complicates downstream processing. This guide provides the expertise to mitigate HDF and achieve clean, selective hydrogenations.

Frequently Asked Questions (FAQs)

Q1: What is hydrodefluorination (HDF) and why is it a significant problem?

Hydrodefluorination (HDF) is a hydrogenolysis reaction where a C-F bond is cleaved and replaced with a C-H bond. This is problematic because it fundamentally alters the structure and properties of the target molecule, which often rely on the presence of fluorine for their desired biological activity or material characteristics. The generation of defluorinated byproducts complicates purification, reduces the yield of the desired product, and can introduce impurities with different toxicological profiles.

Q2: What are the primary mechanisms that lead to C-F bond cleavage during hydrogenation?

Understanding the mechanism is key to preventing HDF. C-F bond activation on a catalyst surface is challenging due to its high bond energy but can occur through several pathways[1][2][3]:

  • Oxidative Addition: The metal catalyst inserts directly into the C-F bond. This is a common pathway for many transition metals, and its favorability depends on the metal's electronic properties and the substrate structure.

  • H/F Exchange: A metal hydride species on the catalyst surface can interact with the C-F bond, leading to the formation of a C-H bond and a metal fluoride species[1].

  • Hydrogen Bonding and Lewis Acidity: Acidic sites on the catalyst support or the presence of protic solvents can activate the C-F bond through hydrogen bonding, making it more susceptible to cleavage[4][5].

The competition between the desired hydrogenation pathway and these HDF pathways is what we aim to control.

Q3: Which catalysts and conditions are most likely to cause defluorination?

While catalyst performance is substrate-dependent, some general trends exist:

  • Catalyst Metal: Palladium (Pd) is notoriously active for hydrodehalogenation and is often the primary culprit for HDF, especially for aryl fluorides.[6][7][8] Rhodium (Rh) and Ruthenium (Ru) can also be aggressive. Platinum (Pt) can be more selective, but its performance is highly dependent on the support and additives used.[6][7]

  • Reaction Temperature and Pressure: Higher temperatures and hydrogen pressures increase the overall reaction rate but often disproportionately accelerate the rate of HDF. This is because C-F bond activation has a high energy barrier, which is more easily overcome at elevated temperatures.

  • Solvent Choice: Polar, protic solvents (like alcohols or water) can sometimes promote HDF by stabilizing ionic intermediates or participating in hydrogen bonding that weakens the C-F bond[9].

Q4: How does the location of the fluorine atom (e.g., aromatic vs. aliphatic) affect its susceptibility to HDF?

The position of the fluorine atom is critical:

  • Aromatic C(sp²)-F bonds are generally strong but can be activated by electron-donating groups on the ring or through oxidative addition mechanisms on catalysts like Palladium.

  • Benzylic C(sp³)-F bonds are highly activated and prone to cleavage due to the stability of the resulting benzylic carbocation or radical intermediate[5].

  • Aliphatic C(sp³)-F bonds are typically the most robust and least likely to be cleaved, unless they are activated by adjacent functional groups. However, under harsh conditions, even these can be susceptible.[10]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental scenarios. Use the following decision tree to quickly navigate to the most relevant guidance.

Troubleshooting_Defluorination start Start: Significant HDF Observed q1 What is the primary catalyst? start->q1 pd_cat Palladium (Pd) q1->pd_cat pt_rh_ru_cat Platinum (Pt), Rhodium (Rh), or Ruthenium (Ru) q1->pt_rh_ru_cat other_cat Other (e.g., Ni, Co) q1->other_cat sol_pd Action: Switch Catalyst Try Pt, Ni, or specialized catalysts (e.g., Pt-V/C, FeOx-supported Pt). pd_cat->sol_pd sol_pt Action: Modify Conditions 1. Lower Temperature & Pressure 2. Screen Solvents (Apolar) 3. Add Inhibitors/Modifiers pt_rh_ru_cat->sol_pt sol_other Action: Optimize & Characterize Focus on optimizing conditions. Consider catalyst modifiers. other_cat->sol_other

Caption: Troubleshooting flowchart for addressing HDF.

Scenario 1: "I'm reducing a nitro group on a fluoroaromatic ring using Pd/C and seeing significant defluorination."

This is a classic challenge. Palladium is highly active for both nitro reduction and HDF.

Analysis: The high activity of Pd for hydrogenolysis is likely the root cause. The catalyst readily activates the C-F bond, especially at elevated temperatures required for some nitro reductions.

Solutions, in order of implementation:

  • Change the Catalyst Metal: This is the most effective first step.

    • Switch to Platinum: Platinum-based catalysts are often more chemoselective. Try 5% Pt/C as a starting point. For enhanced selectivity, consider modified Pt catalysts. FeOx-supported platinum single-atom catalysts, for instance, have shown exceptional selectivity by creating positively charged Pt centers that preferentially adsorb the nitro group over the rest of the molecule.[11][12]

    • Consider Non-Noble Metals: MOF-derived Cobalt or single-atom Co catalysts can exhibit extremely high activity and selectivity for nitro group reductions with minimal HDF.[13][14]

  • Modify Reaction Conditions: If you must use Palladium:

    • Lower Temperature and Pressure: Operate at the lowest conditions that still afford a reasonable reaction rate (e.g., 30-40°C, 1-5 bar H₂).

    • Use Additives: Small amounts of additives can act as "promoters" for selectivity or "poisons" for HDF. For example, molybdenum can promote Pt nanoparticle catalysts, enhancing selectivity.[15] Morpholine or other nitrogenous bases have been reported to suppress hydrodehalogenation.

Scenario 2: "My reaction is clean with Pt/C, but very slow. When I increase the temperature, I start seeing HDF."

Analysis: You have found a selective but inactive catalyst under mild conditions. The increased thermal energy is now overcoming the activation barrier for HDF.

Solutions:

  • Optimize the Catalyst Support: The support is not just an inert scaffold; it modulates the catalyst's electronic properties.

    • Try Different Supports: Instead of standard activated carbon, screen catalysts on supports like alumina (Al₂O₃), titania (TiO₂), or barium sulfate (BaSO₄). These supports can alter the metal-support interaction and influence selectivity.

    • FeOx Support: As mentioned, iron oxide supports can be particularly effective for Pt catalysts in selective nitro hydrogenations, enhancing activity while maintaining selectivity.[11][12]

  • Solvent Screening:

    • Switch to Apolar Solvents: If you are using an alcohol, try switching to a less polar solvent like toluene, ethyl acetate, or THF. This can destabilize charged intermediates that may be involved in the HDF pathway.[9]

  • Use a Flow Reactor:

    • Continuous flow hydrogenation offers precise control over temperature, pressure, and residence time. This allows you to operate at higher temperatures for shorter periods, potentially increasing the rate of the desired reaction more than the undesired HDF.

Scenario 3: "I'm trying to hydrogenate a double bond in a molecule with a benzylic fluoride, and the C-F bond is cleaving immediately."

Analysis: Benzylic C-F bonds are highly labile and susceptible to hydrogenolysis. This is a significant challenge requiring very mild and specific catalytic systems.

Solutions:

  • Use a Specialized Catalyst System:

    • Homogeneous Catalysis: Consider a switch from heterogeneous catalysts to a homogeneous one, like a Rhodium-carbene complex, which can offer different selectivity profiles.[16]

    • Biocatalysis: For certain substrates, enzymatic reduction using a hydrogenase-based system can provide unparalleled chemoselectivity under mild, aqueous conditions.[17]

  • Transfer Hydrogenation:

    • Instead of using H₂ gas, employ a transfer hydrogenation source like ammonium formate or isopropanol with a suitable catalyst (e.g., Pd/C, but conditions must be carefully screened). This often proceeds under milder conditions and can sometimes suppress hydrogenolysis.

Key Experimental Protocols

Protocol 1: Catalyst Screening for Selective Nitro Group Reduction

This protocol outlines a parallel screening approach to identify the optimal catalyst for reducing a nitro group on a fluoroaromatic substrate while minimizing HDF.

Protocol_Screening start Substrate: Fluoro-nitroaromatic setup Prepare Parallel Reactions: - Same substrate conc. - Same solvent (e.g., EtOH) - Same T & P (e.g., 30°C, 3 bar H₂) start->setup cat1 Vial 1: 5% Pd/C setup->cat1 cat2 Vial 2: 5% Pt/C setup->cat2 cat3 Vial 3: 5% Pt/Al₂O₃ setup->cat3 cat4 Vial 4: Pt-FeOx/TiO₂ setup->cat4 run Run Reactions: Monitor H₂ uptake. Take time-point samples. cat1->run cat2->run cat3->run cat4->run analyze Analyze Samples: Use ¹⁹F NMR and LC-MS to quantify: - Starting Material - Desired Amino Product - Defluorinated Product run->analyze

Caption: Workflow for parallel catalyst screening.

Methodology:

  • Setup: In a parallel reactor system, charge each vial with the fluoro-nitroaromatic substrate (e.g., 0.5 mmol) and a chosen solvent (e.g., 5 mL ethanol).

  • Catalyst Loading: Add a different catalyst to each vial (e.g., 5 mol% loading). Include a range of metals and supports as shown in the diagram above.

  • Reaction: Seal the reactor, purge with nitrogen, then pressurize with hydrogen to the desired setpoint (e.g., 3 bar). Begin stirring at a constant temperature (e.g., 30°C).

  • Monitoring: Monitor hydrogen uptake to track the overall reaction progress. Take small aliquots at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: Quench the aliquots by filtering through a small plug of silica or celite. Analyze by LC-MS and ¹⁹F NMR to determine the ratio of starting material, desired product, and defluorinated byproduct.

  • Evaluation: Compare the catalysts based on conversion rate and selectivity towards the desired fluoroaniline.

Protocol 2: Quantitative Analysis of Defluorination by ¹⁹F NMR

¹⁹F NMR is a powerful tool for quantifying defluorination because of its high sensitivity and the wide chemical shift range.

Methodology:

  • Sample Preparation:

    • Take a precise volume of the crude reaction mixture (e.g., 100 µL).

    • Add it to an NMR tube containing a deuterated solvent (e.g., 600 µL CDCl₃).

    • Add a known amount of an internal standard containing fluorine that does not interfere with the signals of interest (e.g., trifluorotoluene).

  • Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for full relaxation of all fluorine nuclei, which is critical for accurate integration.

  • Analysis:

    • Identify the distinct signals for the fluorine atoms in the starting material, the desired product, and any defluorinated species (which will be absent from the spectrum). The fluoride anion (F⁻) may also be visible as a broad peak, depending on the solvent and pH.

    • Integrate the signal for the fluorine on the starting material and the desired product relative to the known concentration of the internal standard.

    • The percentage of defluorination can be calculated as: % Defluorination = (1 - (Total moles of F in organic products / Initial moles of F in substrate)) * 100

Data Summary Table

Use the following table structure to summarize your catalyst screening results for easy comparison.

CatalystSupportTemp (°C)Pressure (bar)Time (h)Conversion (%)Selectivity to Fluoroaniline (%)
5% PdCarbon30349975
5% PtCarbon303460>99
5% PtAl₂O₃303475>99
1% Pt-FeOxTiO₂3031>99>99

References

Troubleshooting guide for reactions involving (S)-3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Fluoropiperidine

A Senior Application Scientist's Guide to Navigating Reactions with a Uniquely Influential Building Block

Welcome to the technical support center for (S)-3-Fluoropiperidine. As a valued building block in medicinal chemistry and drug discovery, its unique electronic and conformational properties offer significant advantages, from enhancing metabolic stability to modulating basicity.[1][2] However, these same properties can present challenges during synthesis. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Fundamental Properties & General Handling

This section addresses the core physicochemical characteristics of (S)-3-Fluoropiperidine that influence its reactivity across all reaction types.

Q1: How does the fluorine atom in (S)-3-Fluoropiperidine affect its basicity and nucleophilicity compared to unsubstituted piperidine?

A1: The fluorine atom at the C3 position exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly impacts the nitrogen atom. This has two primary consequences:

  • Reduced Basicity: The electron density on the nitrogen lone pair is decreased, making it less available to accept a proton. Consequently, the pKa of the conjugate acid of 3-fluoropiperidine is lower than that of piperidine, meaning it is a weaker base.[3][4] This modulation of basicity is a key reason for its use in drug design, as it can improve bioavailability and reduce off-target effects like hERG channel binding.[3]

  • Reduced Nucleophilicity: For the same reason, the nitrogen atom is a weaker nucleophile compared to piperidine. This is the most common root cause for sluggish or incomplete reactions. You cannot simply substitute piperidine with (S)-3-Fluoropiperidine in a standard protocol and expect an identical outcome. Reactions will often require more forcing conditions—such as stronger bases, higher temperatures, or more active catalysts—to achieve comparable conversion rates.

Data Summary: Basicity Comparison
CompoundpKa of Conjugate AcidRationale for Difference
Piperidine~11.2No electron-withdrawing groups.
(S)-3-Fluoropiperidine~9.5 - 10.0 (estimated)Strong inductive effect from fluorine reduces nitrogen basicity.[3][5]

Q2: What are the key conformational preferences of (S)-3-Fluoropiperidine, and how do they impact reactivity?

A2: The conformation of the piperidine ring is critical. In the protonated state (e.g., as a hydrochloride salt or in acidic media), the fluorine atom has a notable preference for the axial position.[3][6] This is somewhat counterintuitive from a purely steric perspective but can be rationalized by favorable hyperconjugation and charge-dipole interactions between the C-F bond and the axial N+-H bond.[3][6] In its free base form, the equatorial conformation is generally more favored, but the energy difference is small, and the ring is conformationally mobile.

This preference can impact the transition state energy of a reaction. The approach of an electrophile to the nitrogen lone pair can be influenced by the orientation of the fluorine atom and its associated dipole moment, potentially affecting reaction rates and stereochemical outcomes.

Visualization: Impact of Fluorine's Inductive Effect

cluster_piperidine Piperidine cluster_fluoro (S)-3-Fluoropiperidine cluster_reactivity Resulting Reactivity p_N Nitrogen Lone Pair (High Electron Density) p_ring Saturated Ring f_N Nitrogen Lone Pair (Reduced Electron Density) react_high Higher Basicity Higher Nucleophilicity p_N->react_high Leads to react_low Lower Basicity Lower Nucleophilicity f_N->react_low Leads to f_ring C-F Bond f_ring->f_N Strong Inductive Withdrawal (-I)

Caption: Fluorine's inductive effect on nitrogen reactivity.

Part 2: Troubleshooting Common Synthetic Transformations

This section provides targeted advice for specific reaction classes.

FAQ: Buchwald-Hartwig N-Arylation

Q3: My Buchwald-Hartwig amination with (S)-3-Fluoropiperidine and an aryl bromide is giving low yields. Which catalyst, ligand, and base combination should I start with?

A3: This is a classic issue stemming from the reduced nucleophilicity of (S)-3-Fluoropiperidine. Standard conditions that work for simpler amines may fail. Success hinges on using a highly active catalytic system capable of overcoming the higher activation energy for both the Pd-N bond formation and the final reductive elimination step.[7][8]

Recommended Starting Point: For sterically hindered or electronically deactivated amines like 3-fluoropiperidine, bulky, electron-rich dialkylbiarylphosphine ligands are the gold standard.[8][9]

  • Catalyst Precursor: Pd₂(dba)₃ or [Pd(allyl)Cl]₂.

  • Ligand: Start with XPhos or RuPhos . These ligands are designed to promote both oxidative addition and the challenging reductive elimination step.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often the most effective. If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be attempted, but you will likely need to increase the reaction temperature and catalyst loading.[11][12]

  • Solvent: Anhydrous toluene or dioxane are standard choices.

Protocol: Optimized Buchwald-Hartwig N-Arylation
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), (S)-3-Fluoropiperidine (1.2-1.5 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Solvent Addition: Add anhydrous toluene (to a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Due to the challenging nature of the substrate, reactions may require 12-24 hours for completion.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q4: I am observing C-F bond cleavage (defluorination) as a side reaction during a transition metal-catalyzed coupling. How can I prevent this?

A4: Defluorination is a known side reaction, especially with certain transition metals like rhodium and iridium, but it can also occur with palladium under harsh conditions.[3] It often proceeds via oxidative addition of the catalyst into the C-F bond.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the simplest first step. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Change the Ligand: The electronic and steric properties of the ligand are critical. A more electron-rich and bulky ligand can sometimes favor the desired C-N coupling pathway over C-F activation by making the palladium center more nucleophilic and sterically hindered.

  • Add a Fluoride Scavenger: In some cases, defluorination is catalyzed by fluoride ions formed during the reaction. The addition of a scavenger like Ti(OiPr)₄ (2 equivalents) has been shown to sequester fluoride ions and suppress this side reaction, particularly in hydrogenation contexts.[3] This strategy could be cautiously explored in other catalytic systems.

  • Screen Different Metals: If palladium consistently leads to defluorination, consider alternative coupling methods. For example, a copper-catalyzed Ullmann-type reaction might offer a different reactivity profile that avoids C-F activation, although these often require higher temperatures.[13]

FAQ: Reductive Amination

Q5: The reaction between my ketone/aldehyde and (S)-3-Fluoropiperidine is slow, leading to incomplete conversion or reduction of my carbonyl starting material.

A5: This is a two-part problem. The initial formation of the iminium ion intermediate is often the rate-limiting step due to the amine's low nucleophilicity.[14] Subsequently, if the iminium ion concentration is low, a non-selective reducing agent will simply reduce the more abundant carbonyl starting material.

Solutions:

  • Optimize pH: Iminium ion formation is pH-dependent. It requires protonation of the carbonyl to activate it towards nucleophilic attack, but the amine must remain in its free base form to be nucleophilic. For weakly basic amines, a common mistake is running the reaction under conditions that are too acidic, fully protonating the amine. Use a mild acid catalyst like acetic acid to maintain a pH of ~4-6.

  • Promote Imine Formation:

    • Dehydrating Agent: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to sequester the water produced during imine formation, driving the equilibrium forward.

    • Pre-formation: Allow the carbonyl compound and (S)-3-Fluoropiperidine to stir together (with the acid catalyst and dehydrating agent) for 1-2 hours at room temperature before adding the reducing agent. You can monitor the formation of the imine/enamine by ¹H NMR or LC-MS.

  • Use a Selective Reducing Agent: Employ a hydride donor that is selective for the iminium ion over the carbonyl group.

    • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the protonated iminium intermediate.

    • Sodium cyanoborohydride (NaBH₃CN): Also highly selective, but its toxicity and the potential for cyanide in the workup make STAB a more popular first choice.[14]

Visualization: Reductive Amination Troubleshooting Workflow

G start Low Yield in Reductive Amination check_sm Is unreacted carbonyl starting material present? start->check_sm check_amine Is unreacted amine starting material present? check_sm->check_amine No imine_slow Problem: Slow Iminium Formation check_sm->imine_slow Yes check_amine->imine_slow Yes reduction_slow Problem: Ineffective Reduction check_amine->reduction_slow No sol_imine Solution: 1. Add mild acid (e.g., AcOH). 2. Use dehydrating agent (e.g., MgSO₄). 3. Pre-stir amine and carbonyl before reduction. imine_slow->sol_imine success Reaction Optimized sol_imine->success sol_reduction Solution: 1. Switch to a selective reagent (NaBH(OAc)₃ is preferred). 2. Ensure reaction is not overly acidic. reduction_slow->sol_reduction sol_reduction->success

Caption: Troubleshooting workflow for reductive amination.

FAQ: N-Alkylation & N-Acylation

Q6: My N-alkylation of (S)-3-Fluoropiperidine with an alkyl halide is sluggish and requires high temperatures, leading to decomposition.

A6: This is another manifestation of the low nucleophilicity of the amine. Relying solely on thermal energy can be detrimental.

Solutions:

  • Use a Stronger Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential to scavenge the HX formed during the reaction and maintain a sufficient concentration of the free amine. For very unreactive systems, a stronger base like sodium hydride (NaH) can be used to pre-deprotonate the amine, forming the much more nucleophilic amide anion, but this requires strictly anhydrous conditions.

  • Activate the Leaving Group: If using an alkyl chloride or bromide is problematic, switch to a more reactive electrophile. An alkyl iodide (which can be generated in situ by adding a catalytic amount of NaI or KI via the Finkelstein reaction) or an alkyl triflate (R-OTf) will react much more readily.

  • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile (MeCN) to help stabilize charged intermediates and accelerate the Sₙ2 reaction.

Q7: My N-acylation with an acid chloride or anhydride is not going to completion. What can I do?

A7: The reduced nucleophilicity of (S)-3-Fluoropiperidine can make it slow to react with even potent acylating agents.

Solutions:

  • Add a Stoichiometric Base: The HCl or carboxylic acid byproduct generated during the reaction will protonate the starting amine, shutting down the reaction. Use at least one equivalent of a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid. For difficult acylations, using pyridine as the solvent can be effective as it acts as both a base and a nucleophilic catalyst.

  • Use an Acylating Catalyst: Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the acid chloride/anhydride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic (S)-3-Fluoropiperidine.

  • Switch to Peptide Coupling Reagents: For particularly valuable or sensitive substrates where harsh conditions are not viable, use standard peptide coupling reagents like HATU or HOBt/EDC. These activate the carboxylic acid in situ to form a highly reactive species that will readily acylate the amine under mild conditions.

References

Technical Support Center: (S)-3-Fluoropiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (S)-3-Fluoropiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in preparing enantiomerically pure this compound?

The synthesis of this compound presents several key challenges. Firstly, the stereoselective introduction of the fluorine atom at the C3 position is non-trivial. Many fluorination methods can lead to a mixture of stereoisomers, necessitating a chiral resolution or asymmetric synthesis approach. Secondly, the piperidine ring is susceptible to side reactions, such as hydrodefluorination, where the fluorine atom is lost, particularly during catalytic hydrogenation steps.[1][2] This leads to the formation of piperidine as a significant impurity.[1] Finally, the purification of the final hydrochloride salt can be challenging due to its high polarity and solubility in aqueous media, which can complicate extraction and crystallization, impacting the final yield and purity.

Q2: What are common impurities, and how do they arise?

Common impurities can be categorized as process-related or degradation-related.

  • Process-Related Impurities:

    • (R)-3-Fluoropiperidine: The opposite enantiomer, arising from non-selective synthesis or incomplete chiral resolution.

    • Piperidine: Formed via hydrodefluorination of the starting material or product, especially during hydrogenation reactions used to reduce a pyridine precursor.[1][2]

    • Regioisomers: Depending on the synthetic route, fluorination can sometimes occur at other positions on the piperidine ring.

    • Unreacted starting materials and residual reagents: Incomplete reactions or inadequate purification can leave behind precursors or reagents.

  • Degradation-Related Impurities:

    • While the hydrochloride salt is generally stable, the free base can be susceptible to oxidation or reaction with atmospheric carbon dioxide over time.[3]

Q3: How can I improve the enantiomeric excess (e.e.) of my product?

Improving the enantiomeric excess typically involves one of two strategies: asymmetric synthesis or chiral resolution.

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to favor the formation of the (S)-enantiomer from the outset. For instance, asymmetric hydrogenation of a fluorinated pyridine precursor can yield enantioenriched product.[1][4]

  • Chiral Resolution: This is a common method where a racemic mixture of 3-fluoropiperidine is reacted with a chiral resolving agent, such as an enantiomerically pure acid, to form diastereomeric salts.[5] These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (S)-3-Fluoropiperidine.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[6] This is because amines and their salts can be hygroscopic and may react with atmospheric components like moisture and carbon dioxide.[3] Storing it in a tightly sealed container in a refrigerator (2-8°C) is a common practice.[6][7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the synthesis and purification of this compound.

Guide 1: Synthesis & Yield Optimization
Problem: Low reaction yield or incomplete conversion.

This is a common issue that can often be traced back to reaction conditions or reagent quality.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed q1 Are reagents pure and dry? start->q1 sol1 Purify/dry reagents and solvents. Use freshly opened reagents. q1->sol1 No q2 Is the reaction temperature optimal? q1->q2 Yes sol1->q2 sol2 Verify thermometer calibration. Adjust temperature based on literature precedent. q2->sol2 No q3 Is the reaction time sufficient? q2->q3 Yes sol2->q3 sol3 Monitor reaction by TLC/GC-MS/LC-MS. Extend reaction time if necessary. q3->sol3 No q4 Is catalyst activity compromised? q3->q4 Yes sol3->q4 sol4 Use fresh catalyst. Ensure inert atmosphere to prevent poisoning. q4->sol4 Possibly end Yield Improved q4->end No sol4->end

Caption: Decision tree for troubleshooting low reaction yield.

Problem: Significant formation of the des-fluoro byproduct (piperidine).

Hydrodefluorination is a known side reaction, particularly in catalytic hydrogenations of fluoropyridines.[1][2]

Potential Cause Scientific Rationale & Solution
Harsh Reaction Conditions High temperatures or excessive hydrogen pressure can promote C-F bond cleavage. Solution: Screen for milder conditions (lower temperature, lower pressure).
Inappropriate Catalyst Some catalysts, like Iridium, are known to promote extensive C-F bond cleavage.[1] Palladium-based catalysts are often used but still require optimization.[2][8] Solution: Switch to a catalyst less prone to causing hydrodefluorination. Rhodium or Ruthenium catalysts have shown good results in some cases.[1] Consider using a heterogeneous catalyst like Pd on carbon, which can sometimes offer better selectivity.[8]
Acidic Environment The presence of strong acids can facilitate fluoride ion elimination, which may contribute to the formation of the des-fluoro impurity.[1] Solution: If possible, perform the reaction under neutral or basic conditions. If an acid is required, use the minimum effective amount.
Guide 2: Purification & Purity Enhancement
Problem: Difficulty in crystallizing the hydrochloride salt.

This can be due to the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system.

Protocol: Recrystallization of this compound
  • Solvent Selection: The ideal solvent system will dissolve the hydrochloride salt when hot but have low solubility when cold. Common choices include isopropanol, ethanol/ether mixtures, or methanol.[9][10]

  • Dissolution: In a clean flask, add the crude hydrochloride salt and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a celite pad to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent System Comparison for Recrystallization Advantages Disadvantages
Isopropanol Good balance of solubility; commonly used for amine salts.[9]May require a co-solvent for fine-tuning solubility.
Ethanol/Diethyl Ether Highly tunable; ether acts as an anti-solvent to induce crystallization.Ether is highly flammable and volatile.
Methanol High dissolving power for polar salts.[10]Product might be too soluble, leading to lower recovery.
Problem: Low enantiomeric excess (e.e.) after synthesis.

If your synthesis produces a racemic or nearly racemic mixture, a chiral resolution step is necessary.

Workflow for Chiral Resolution and Purification

PurificationWorkflow start Crude Racemic 3-Fluoropiperidine Free Base step1 React with Chiral Resolving Agent (e.g., (R)-Mandelic Acid) start->step1 step2 Fractional Crystallization of Diastereomeric Salts step1->step2 step3 Isolate Desired Diastereomeric Salt (e.g., (S,R)-salt) step2->step3 step4 Liberate Free Base (add aq. NaOH) step3->step4 step5 Extract with Organic Solvent (e.g., DCM, Ether) step4->step5 step6 Convert to HCl Salt (add HCl in Ether) step5->step6 step7 Recrystallize HCl Salt step6->step7 purity_check Analyze Purity and e.e. (NMR, Chiral HPLC/GC) step7->purity_check end Pure (S)-3-Fluoropiperidine Hydrochloride purity_check->end

Caption: Workflow for purification and chiral enrichment.

Guide 3: Analytical Methods
Problem: Inaccurate determination of enantiomeric purity.

Standard chromatographic techniques like GC and HPLC on achiral columns will not separate enantiomers.

Analytical Technique Principle & Application
Chiral High-Performance Liquid Chromatography (HPLC) This is a widely used and reliable method.[11][12] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[13] Polysaccharide-based CSPs are common.[11]
Chiral Gas Chromatography (GC) Similar to HPLC, but uses a chiral stationary phase in a GC column. This is suitable if the analyte is volatile. Derivatization to a less polar species might be necessary.[11]
Capillary Electrophoresis (CE) CE offers high separation efficiency and requires minimal sample.[12] A chiral selector, often a cyclodextrin derivative, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities in the electric field, enabling separation.[14]
Protocol: General Method for Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral column. Columns with polysaccharide-based stationary phases (e.g., cellulose or amylose derivatives) are a good starting point.[11]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol. The ratio will need to be optimized.

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase or a compatible solvent. Ensure the final concentration is within the detector's linear range.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should appear as separate peaks. The enantiomeric excess can be calculated from the peak areas: e.e. (%) = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100

References

Stability of (S)-3-Fluoropiperidine hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Fluoropiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is a fluorinated piperidine derivative used in medicinal and substitution chemistry.[] The primary stability concerns revolve around the integrity of the piperidine ring and the carbon-fluorine (C-F) bond under different pH conditions. Key potential degradation pathways include:

  • Under Acidic Conditions: While the piperidine ring is generally stable, extreme acidic conditions coupled with high temperatures could potentially promote ring-opening reactions, although this is not a common degradation pathway under typical experimental conditions.[2][3] The C-F bond is generally stable to hydrolysis, but strong acids can catalyze its cleavage in some cases.[4]

  • Under Basic Conditions: The free base form of 3-fluoropiperidine is more susceptible to degradation. Basic conditions can facilitate elimination reactions, though hydrolysis is generally the predominant pathway for halogenated hydrocarbons.[5] The C-F bond is strong, but nucleophilic attack by hydroxide ions can lead to hydrolysis, forming 3-hydroxypiperidine.

  • Oxidation: The tertiary amine in the piperidine ring can be susceptible to oxidation, potentially forming N-oxides or leading to ring-opening.[6]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8 °C[7][8]Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) and keep dry.[9]The compound is described as air-sensitive, and moisture can facilitate hydrolysis.[7][8]
Light Store in a light-resistant container.Exposure to light, especially UV, can provide the energy for photodegradation.[6]
Q3: How does the fluorine substituent affect the stability and reactivity of the piperidine ring?

The electron-withdrawing nature of the fluorine atom has several effects:

  • Basicity: Fluorine substitution lowers the pKa of the piperidine nitrogen, making it less basic. This can influence its binding characteristics in biological systems and its reactivity in chemical syntheses.[10]

  • Conformational Preference: The fluorine atom can exhibit a preference for the axial position in the piperidine ring's chair conformation, which can be influenced by favorable dipole interactions.[10][11] This conformational locking can impact its interaction with enzymes and receptors.

  • Metabolic Stability: The C-F bond is generally resistant to metabolic cleavage, which can enhance the metabolic stability of drug candidates containing this moiety.

Q4: Is this compound expected to be stable in aqueous solutions for routine analytical work (e.g., HPLC, NMR)?

For routine analytical purposes at or near neutral pH, this compound is expected to be stable in common aqueous and organic solvents for the duration of the analysis. However, for long-term storage in solution, it is advisable to use a non-aqueous solvent or to prepare fresh solutions as needed. When preparing samples for analysis, consider the pH of any buffers used, as highly acidic or basic conditions could potentially lead to degradation over time.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected peaks observed in HPLC analysis after sample workup under basic conditions.

Scenario: You have performed a reaction and subjected the product mixture containing (S)-3-Fluoropiperidine to a basic aqueous workup (e.g., extraction with NaHCO₃ or NaOH solution). Your subsequent HPLC analysis shows a new, more polar peak in addition to your expected product.

Potential Cause: The appearance of a more polar impurity suggests potential hydrolysis of the C-F bond to a C-OH group, forming (S)-3-Hydroxypiperidine. While the C-F bond is strong, prolonged exposure to basic conditions, especially at elevated temperatures, can lead to nucleophilic substitution by hydroxide ions.[5]

Troubleshooting Steps:

  • Confirm the Identity of the Impurity:

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the molecular weight of the unexpected peak. The molecular weight of (S)-3-Hydroxypiperidine is 101.15 g/mol , while the free base of (S)-3-Fluoropiperidine is 103.14 g/mol .

    • Co-injection: If a standard is available, co-inject (S)-3-Hydroxypiperidine with your sample to see if the retention times match.

  • Optimize Workup Conditions:

    • Minimize Contact Time: Reduce the time your compound is in contact with the basic aqueous phase.

    • Use a Milder Base: If possible, use a weaker base like sodium bicarbonate instead of sodium hydroxide.

    • Control Temperature: Perform the extraction at room temperature or below to minimize the rate of hydrolysis.

Experimental Protocol: Forced Degradation Study (Basic Hydrolysis)

To confirm susceptibility to basic hydrolysis, a forced degradation study can be performed.[12][13]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Condition: Add a specific concentration of NaOH (e.g., 0.1 N) to an aliquot of the stock solution.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Neutralization: Neutralize the solution with an equivalent amount of acid (e.g., 0.1 N HCl).

  • Analysis: Analyze the stressed sample by a stability-indicating HPLC method and compare it to an unstressed control sample.[14][15]

Issue 2: Poor recovery or evidence of degradation after acidic workup or purification.

Scenario: After treating your reaction mixture with a strong acid (e.g., concentrated HCl for deprotection) or performing chromatography on silica gel, you observe low product yield and multiple new spots on TLC or peaks in your chromatogram.

Potential Causes:

  • C-F Bond Cleavage: Although less common than under basic conditions, strong acids can catalyze the hydrolysis of the C-F bond, especially in the presence of water and heat.[4]

  • Ring Opening: While the piperidine ring is generally robust, harsh acidic conditions and high temperatures can potentially lead to ring-opening reactions, though this is less likely for a simple substituted piperidine.[2][3]

Troubleshooting Steps:

  • Characterize Byproducts: Use LC-MS or GC-MS to identify the molecular weights of the degradation products. This can help determine if defluorination or ring cleavage has occurred.

  • Modify Reaction/Workup Conditions:

    • Acid Choice: If possible, use a milder acid or a non-aqueous acidic workup.

    • Temperature Control: Perform acidic steps at the lowest effective temperature.

    • Chromatography: If silica gel is suspected to be too acidic, consider using deactivated silica gel or an alternative stationary phase like alumina. You can also add a small amount of a basic modifier (e.g., triethylamine) to your eluent.

Experimental Protocol: Forced Degradation Study (Acidic Hydrolysis)

  • Sample Preparation: Prepare a stock solution of this compound.

  • Stress Condition: Add a specific concentration of HCl (e.g., 0.1 N) to an aliquot of the stock solution.

  • Incubation: Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

  • Neutralization: Neutralize with an equivalent amount of base (e.g., 0.1 N NaOH).

  • Analysis: Analyze by HPLC and compare to a control.

Issue 3: Gradual appearance of impurities in a solution of this compound over time.

Scenario: You have prepared a stock solution of this compound in a common laboratory solvent for use over several days or weeks. When you re-analyze the solution, you notice the appearance of new, small peaks that were not present initially.

Potential Causes:

  • Oxidative Degradation: If the solution is not stored under an inert atmosphere, the piperidine nitrogen can be oxidized by atmospheric oxygen.[6] This can be accelerated by exposure to light.

  • Solvent-Mediated Degradation: The solvent itself or impurities within the solvent (e.g., peroxides in ethers, residual acid or base) could be reacting with your compound.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert gas like argon or nitrogen.

  • Solvent Purity: Use high-purity, peroxide-free (if applicable) solvents.

  • Fresh Solutions: For sensitive applications, it is best practice to prepare solutions fresh daily.

  • Storage: Store solutions in the dark and at a low temperature (2-8 °C).

Experimental Protocol: Photostability and Oxidative Degradation Study

  • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and compare it to a sample kept in the dark.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation over time by HPLC.

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for (S)-3-Fluoropiperidine.

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions A_start (S)-3-Fluoropiperidine A_prod1 (S)-3-Hydroxypiperidine A_start->A_prod1 H₃O⁺, Δ (Hydrolysis) A_prod2 Ring-Opened Products (Less Common) A_start->A_prod2 Strong Acid, High Δ (Ring Opening) B_start (S)-3-Fluoropiperidine B_prod1 (S)-3-Hydroxypiperidine B_start->B_prod1 OH⁻, Δ (SN2 Hydrolysis) O_start (S)-3-Fluoropiperidine O_prod1 N-Oxide O_start->O_prod1 [O] O_prod2 Ring-Opened Products O_start->O_prod2 Strong [O]

Caption: Potential degradation pathways for (S)-3-Fluoropiperidine.

Summary of Stability Profile

ConditionStabilityPrimary Degradation Pathway
Solid State (Recommended Storage) StableN/A
Neutral Aqueous Solution (Short-term) Generally Stable-
Acidic Conditions (e.g., 0.1 N HCl, 60°C) Potentially LabileHydrolysis of C-F bond
Basic Conditions (e.g., 0.1 N NaOH, 60°C) LabileHydrolysis of C-F bond
Oxidative Stress (e.g., H₂O₂) Potentially LabileN-oxidation, Ring Opening
Photolytic Stress Potentially LabileRadical-mediated degradation

This table provides a general overview. The actual rate of degradation will depend on the specific conditions (concentration, temperature, duration of exposure).

References

Technical Support Center: Resolving Enantiomers of 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3-fluoropiperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. The introduction of a fluorine atom into the piperidine ring presents unique challenges and opportunities in chiral separation, influencing the molecule's basicity and conformational preferences. This resource synthesizes established methodologies with practical, field-proven insights to help you navigate these complexities and achieve high enantiopurity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 3-fluoropiperidine?

The resolution of racemic 3-fluoropiperidine is typically achieved through three main strategies:

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used and scalable method. It involves reacting the racemic 3-fluoropiperidine (a base) with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][2][3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly.[4] Supercritical Fluid Chromatography (SFC) is also an increasingly popular alternative.

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase or a transaminase, that selectively acylates or deacylates one enantiomer of the racemic mixture at a faster rate.[5][6] This leaves the unreacted enantiomer in high enantiomeric excess.

Q2: How does the fluorine atom in 3-fluoropiperidine affect the resolution process?

The presence of the electron-withdrawing fluorine atom at the 3-position has several notable effects:

  • Reduced Basicity: Fluorine lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog. This can alter the efficiency of salt formation with chiral acids and change the retention behavior in chromatography.

  • Altered Intermolecular Interactions: The C-F bond can participate in unique dipole-dipole interactions and hydrogen bonding, which can be exploited for chiral recognition on a suitable CSP or influence crystal packing in diastereomeric salts.[7]

  • Conformational Preference: The fluorine atom can influence the conformational equilibrium of the piperidine ring, with studies showing a preference for an axial orientation of the fluorine atom in protonated 3-fluoropiperidines.[7][8] This defined conformation can be advantageous for achieving better chiral recognition.

Q3: Which class of resolving agents is generally effective for fluorinated amines like 3-fluoropiperidine?

For the diastereomeric salt resolution of basic compounds like 3-fluoropiperidine, chiral acids are the resolving agents of choice. Based on successes with structurally similar amines, the following classes are excellent starting points for screening:

  • Tartaric Acid Derivatives: Compounds like dibenzoyl-L-tartaric acid and di-p-toluoyl-D-tartaric acid are highly effective and commercially available resolving agents for a wide range of amines.[9]

  • Mandelic Acid Derivatives: (R)- or (S)-Mandelic acid and its substituted analogs are also commonly used and have shown success in resolving piperidine derivatives.[9]

  • Chiral Phosphoric Acids: More specialized, strongly acidic chiral phosphoric acids have been developed and can be very effective, sometimes offering superior crystallinity and resolution.[10][11]

The selection of the optimal resolving agent and solvent system is crucial and almost always requires empirical screening.[12]

Troubleshooting Guide: Chiral HPLC and SFC

Issue: I am seeing poor or no peak resolution in my chiral HPLC/SFC analysis.

Poor enantiomeric resolution is a common starting point in method development. Here’s a systematic approach to troubleshoot this issue for 3-fluoropiperidine.

Troubleshooting Workflow for Poor Chiral HPLC/SFC Resolution

cluster_CSP CSP Selection cluster_MP Mobile Phase Optimization A Poor Resolution B Step 1: Re-evaluate Chiral Stationary Phase (CSP) A->B CSP1 Polysaccharide-based (Amylose/Cellulose)? B->CSP1 C Step 2: Optimize Mobile Phase Composition MP1 Adjust Modifier Ratio (e.g., Alcohol %) C->MP1 D Step 3: Adjust Column Temperature E Step 4: Check Flow Rate D->E No improvement F Successful Resolution D->F Improved E->F Improved CSP1->C No improvement CSP1->F Improved CSP2 Try a different selector (e.g., Pirkle-type, macrocyclic glycopeptide) CSP1->CSP2 No CSP2->C MP1->D No improvement MP1->F Improved MP2 Add/Change Additive (e.g., DEA, TFA) MP1->MP2 If tailing/fronting occurs MP3 Switch Elution Mode (Normal -> Polar Organic/Reversed-Phase) MP1->MP3 Try orthogonal approach MP2->D MP3->D

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Possible Cause Troubleshooting Step & Rationale
Inappropriate Chiral Stationary Phase (CSP) Action: Screen different CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often the most successful for a broad range of compounds, including piperidines.[4] If these fail, try a CSP with a different recognition mechanism, such as a Pirkle-type (π-acceptor/π-donor) or a macrocyclic glycopeptide phase.[13] Rationale: Chiral recognition is highly specific. The electronic and steric properties of 3-fluoropiperidine require a complementary chiral environment for effective discrimination.
Suboptimal Mobile Phase Composition Action (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane/heptane). Start with a 10% modifier and adjust in 2-5% increments. Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration directly modulates retention and can significantly impact enantioselectivity.[14]
Peak Tailing due to Secondary Interactions Action: Add a small amount of a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). Rationale: The basic nitrogen of 3-fluoropiperidine can interact strongly with residual acidic silanols on the silica surface of the CSP, causing peak tailing. A competing base like DEA will mask these sites, leading to more symmetrical peaks and improved resolution.
Incorrect Column Temperature Action: If your system has a column thermostat, evaluate temperatures between 10°C and 40°C. Rationale: Temperature affects the thermodynamics of the chiral recognition process.[14] Lower temperatures often increase the strength of the transient diastereomeric interactions, enhancing selectivity, but can broaden peaks. Conversely, higher temperatures can improve peak efficiency. The optimal temperature is a balance between these effects.
Flow Rate is Too High Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). Rationale: A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions with the CSP and potentially improving the separation of closely eluting enantiomers. However, this comes at the cost of longer run times and increased diffusion.

Troubleshooting Guide: Diastereomeric Salt Resolution

Issue: My diastereomeric salt crystallization gives a low yield or low enantiomeric excess (ee).

This is a common challenge that often requires careful optimization of crystallization conditions.

Logical Flow for Optimizing Diastereomeric Salt Crystallization

cluster_Solvent Solvent Optimization A Low Yield or Low ee% B Step 1: Solvent Screening A->B S1 Screen diverse solvents (alcohols, ketones, esters, etc.) B->S1 C Step 2: Control Cooling Rate D Step 3: Optimize Stoichiometry C->D No improvement F High Yield & High ee% C->F Improved E Step 4: Consider a Different Resolving Agent D->E No improvement D->F Improved E->F S1->C No improvement S1->F Improved S2 Test solvent/anti-solvent mixtures S1->S2 S2->C

Caption: A workflow for troubleshooting and optimizing crystallization outcomes.

Possible Cause Troubleshooting Step & Rationale
Unsuitable Solvent System Action: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). Rationale: The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1] One salt should be sparingly soluble while the other remains in solution. This property is highly solvent-dependent.
Cooling Rate is Too Fast Action: Allow the hot, saturated solution to cool slowly to room temperature, then gradually decrease the temperature (e.g., to 4°C). Avoid crash-cooling in an ice bath. Rationale: Rapid cooling increases supersaturation quickly, which can cause both diastereomers to co-precipitate, trapping the more soluble salt in the crystal lattice of the less soluble one and thus lowering the enantiomeric excess.[15]
Formation of a Solid Solution or "Oiling Out" Action: If repeated recrystallizations do not improve the diastereomeric purity, a solid solution may have formed. Try a completely different solvent or a structurally different resolving agent. If the salt separates as a liquid ("oils out"), use a more dilute solution or add an anti-solvent slowly to induce crystallization. Rationale: A solid solution occurs when the crystal lattice of the less soluble salt incorporates the more soluble one, making separation by simple crystallization ineffective. "Oiling out" happens at high supersaturation levels.[16]
Suboptimal Stoichiometry Action: While a 1:1 ratio of racemic amine to resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial. Rationale: Using less resolving agent ensures that only the enantiomer that forms the least soluble salt will precipitate, leaving the other enantiomer and the excess of the first enantiomer in the mother liquor. This can sometimes lead to a higher purity of the initial crystalline product.

Troubleshooting Guide: Enzymatic Kinetic Resolution

Issue: My enzymatic resolution is slow, has low conversion, or poor enantioselectivity.

Enzymatic resolutions are sensitive to multiple reaction parameters. The fluorinated substrate may also present unique challenges for the enzyme.

Possible Cause Troubleshooting Step & Rationale
Suboptimal Enzyme Choice Action: Screen a panel of different enzymes. For the acylation of an amine, lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia) are excellent starting points.[17] For other transformations, transaminases (ATAs) or reductive aminases could be effective.[5][16] Rationale: Enzyme active sites are highly specific. The steric and electronic properties of 3-fluoropiperidine may not be an ideal fit for a given enzyme. Screening is essential to find an enzyme with high activity and enantioselectivity (E-value) for your specific substrate.
Incorrect Acyl Donor or Solvent Action: For lipase-catalyzed acylations, screen various acyl donors (e.g., ethyl acetate, isopropyl acetate, trifluoroethyl isobutyrate).[6] Screen a range of non-polar organic solvents (e.g., MTBE, toluene, hexane). Rationale: The nature of the acyl donor and the solvent dramatically affects enzyme activity and selectivity. The solvent influences the enzyme's conformation and the solubility of the substrate and product.
Unfavorable pH or Temperature Action: For reactions in buffered systems, optimize the pH. For all enzymatic reactions, screen a range of temperatures (e.g., 25°C to 50°C). Rationale: Every enzyme has an optimal pH and temperature range for activity and stability.[18] Deviations from these optima can lead to slow reactions or enzyme denaturation. The pH is particularly critical as it affects the ionization state of both the enzyme's active site residues and the amine substrate.
Product Inhibition Action: If the reaction stalls at less than 50% conversion, product inhibition may be occurring. Try removing the product as it is formed (e.g., using in-situ product removal techniques if feasible) or use an enzyme known to have low product inhibition. Rationale: The acylated product can sometimes bind to the enzyme's active site, preventing further substrate from binding and halting the reaction.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening

This protocol outlines a small-scale screening process to identify a suitable resolving agent and solvent system.

  • Preparation: In separate vials, dissolve a small amount of racemic 3-fluoropiperidine (e.g., 100 mg, 1 equiv.) in 1-2 mL of various test solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).

  • Salt Formation: To each vial, add a solution of the chiral resolving agent (e.g., L-dibenzoyl-tartaric acid, ~0.5-1.0 equiv.) dissolved in a minimum amount of the same solvent.

  • Crystallization: Stopper the vials, warm gently to ensure complete dissolution if necessary, and then allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or placing the vials in a refrigerator (4°C) overnight.

  • Isolation & Analysis:

    • If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

    • Liberate the free base from a small sample of the crystals by dissolving in a minimal amount of 1M NaOH and extracting with an organic solvent (e.g., dichloromethane).

    • Analyze the enantiomeric excess (ee) of the liberated amine by chiral HPLC or SFC.

    • Also, analyze the mother liquor to see if the other enantiomer has been enriched.

  • Evaluation: The best system is the one that provides a crystalline salt in a reasonable yield with a high diastereomeric and subsequent enantiomeric excess.

Protocol 2: General Procedure for Chiral HPLC Method Development

This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess of 3-fluoropiperidine.

  • Column Selection: Start with a polysaccharide-based chiral column, for example, a Chiralpak® AD-H or Chiralcel® OD-H (or equivalent).

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a primary mobile phase of Hexane/Isopropanol (90:10 v/v).

    • Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

    • Filter and degas the mobile phase before use.

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (if the sample is derivatized) or connect to a mass spectrometer (LC-MS). For underivatized 3-fluoropiperidine, which lacks a strong chromophore, derivatization (e.g., with benzoyl chloride) or the use of an alternative detector like a Charged Aerosol Detector (CAD) or MS is necessary.

  • Optimization:

    • If resolution is poor, systematically adjust the isopropanol content (e.g., try 85:15 and 95:5 Hexane/IPA).

    • If peaks are broad or tailing and DEA is not already included, add it.

    • If resolution is still insufficient, reduce the flow rate or change the column temperature.

    • If no separation is achieved, switch to a different chiral stationary phase.

References

Validation & Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, including aqueous solubility, and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. However, the optimization of lead compounds often requires fine-tuning of properties such as metabolic stability, basicity, and lipophilicity. The strategic incorporation of fluorine into the piperidine scaffold has emerged as a powerful tool to achieve these modifications, profoundly influencing a molecule's overall profile.[4][5][6]

This guide provides a comparative analysis of fluorinated and non-fluorinated piperidines, delving into the causal relationships between fluorination and key drug-like properties. We will explore the impact on synthesis, physicochemical characteristics, conformational behavior, and metabolic stability, supported by experimental data and detailed protocols.

Synthetic Strategies: Accessing the Scaffold

The synthesis of piperidines can be broadly categorized into de novo construction of the ring and functionalization of a pre-existing piperidine or pyridine core.

  • Non-Fluorinated Piperidines: Traditional methods often involve the catalytic hydrogenation of pyridine precursors, which is a robust and scalable approach.[7] Other strategies include intramolecular cyclization reactions and multicomponent reactions that build the ring from acyclic precursors.[3]

  • Fluorinated Piperidines: Accessing fluorinated piperidines presents unique challenges. While some fluorinated building blocks are commercially available, their diversity is limited. Modern synthetic chemistry has provided several powerful solutions:

    • Hydrogenation of Fluoropyridines: A straightforward method involves the hydrogenation of readily available fluoropyridine precursors. Recent advances using heterogeneous catalysts, such as palladium, have enabled the cis-selective reduction of fluoropyridines, providing access to a wide range of (multi)fluorinated piperidines while tolerating other functional groups.[1][2][8]

    • De Novo Synthesis: Building the ring from fluorinated acyclic precursors allows for precise control over the stereochemistry and position of the fluorine atoms. Reductive amination followed by an aza-Michael addition is one such diastereoselective approach.[9]

    • Late-Stage Functionalization: Direct C–H functionalization to introduce fluorine into a complex piperidine-containing molecule is highly desirable but challenging. While methods for general C-H functionalization of piperidines are advancing, direct fluorination remains a specialized area.[10][11][12][13]

The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the stage of the drug discovery process. Early-stage exploration may favor the hydrogenation of diverse fluoropyridines, while late-stage optimization might necessitate a more intricate de novo synthesis.

Impact on Physicochemical Properties

The introduction of fluorine, the most electronegative element, induces significant electronic perturbations that alter key physicochemical properties.

Basicity (pKa)

The basicity of the piperidine nitrogen is a critical parameter influencing solubility, receptor interactions, and potential off-target effects like hERG channel affinity.

  • The Inductive Effect: Fluorine exerts a powerful electron-withdrawing inductive effect through the sigma bond framework. This effect decreases the electron density on the nitrogen atom, making its lone pair less available for protonation and thereby lowering the pKa (making the amine less basic).[14]

  • Distance Dependence: This effect is highly dependent on the distance and orientation of the fluorine atom(s) relative to the nitrogen. Fluorination at the C2 or C3 position has a much more pronounced effect than at the C4 position. The number of fluorine atoms also has an additive effect on pKa reduction.[14][15]

Table 1: Comparative pKa Values of Piperidine Analogs

CompoundNon-Fluorinated pKaFluorinated AnalogFluorinated pKaΔpKaReference
Piperidine11.123-Fluoropiperidine9.04-2.08[15]
Piperidine11.123,3-Difluoropiperidine6.78-4.34[15]
Piperidine11.124-Fluoropiperidine10.16-0.96[15]
Piperidine11.124,4-Difluoropiperidine9.38-1.74[15]

Calculated or experimentally derived values from cited literature.

A lower pKa can be highly beneficial. For instance, reduced basicity is strongly correlated with a lower affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity.[16][17][18]

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is crucial for membrane permeability, solubility, and metabolic clearance. The effect of fluorination on lipophilicity is more complex than its effect on basicity and is highly context-dependent.[19][20][21]

  • Counteracting Effects: While fluorine is highly electronegative, the C-F bond is poorly polarizable. Monofluorination of an aliphatic system can sometimes decrease lipophilicity by creating a more polarized molecular surface that interacts favorably with water. Conversely, replacing multiple hydrogen atoms with fluorine (e.g., a CF3 group) almost always increases lipophilicity.[20][22]

  • pH-Dependent Lipophilicity (LogD): Since piperidines are basic, their overall lipophilicity is measured by LogD at physiological pH (7.4). By lowering the pKa, fluorination increases the proportion of the neutral, more lipophilic form of the amine at pH 7.4. This can lead to a situation where the fluorinated analog has a higher LogD7.4 than its non-fluorinated counterpart, even if its intrinsic lipophilicity (LogP of the neutral form) is lower.[14][23]

Table 2: Comparative Lipophilicity of Piperidine Analogs

Non-Fluorinated CompoundLogPFluorinated AnalogLogPCommentsReference
N-benzoyl-4-methylpiperidine3.01N-benzoyl-4-fluoro-4-methylpiperidine2.82Monofluorination decreases lipophilicity.[20]
N-benzoyl-4-phenylpiperidine4.21N-benzoyl-4-fluoro-4-phenylpiperidine4.29Fluorination alongside an acceptor group increases lipophilicity.[20]
Ropivacaine-Fluorinated RopivacaineVariesFluorinated derivatives had similar or higher lipophilicity at neutral pH due to basicity decrease.[14]

Conformational Analysis: Dictating Molecular Shape

Perhaps the most profound and strategically useful impact of fluorination on the piperidine ring is its influence on conformational preference. The piperidine ring predominantly adopts a chair conformation, and substituents can occupy either an axial or equatorial position.

While larger substituents typically favor the less sterically hindered equatorial position, a fluorine atom at the C3 position often shows a surprising preference for the axial orientation .[4][5][24] This departure from simple steric considerations is governed by subtle stereoelectronic effects.

  • Hyperconjugation: The primary stabilizing force for the axial conformer is often cited as hyperconjugation. This involves the donation of electron density from an adjacent anti-periplanar C-H sigma bond (σC-H) into the antibonding orbital of the C-F bond (σ*C-F). This interaction is geometrically optimal when the fluorine is in the axial position.[5][25]

  • Charge-Dipole and Solvation Effects: Electrostatic interactions between the C-F bond dipole and the nitrogen lone pair or a protonated nitrogen also play a crucial role.[4][5] Furthermore, the polarity of the solvent can significantly influence the conformational equilibrium, with more polar solvents often further stabilizing the more polar axial conformer.[4][24]

By locking the piperidine ring into a specific conformation, medicinal chemists can present substituents to a biological target in a more defined orientation, potentially leading to a significant increase in binding affinity and selectivity.[6]

G cluster_equatorial Equatorial Conformer cluster_axial Axial Conformer cluster_forces Forces Favoring Axial-F eq Equatorial-F Favored (Steric Preference) ax Axial-F Favored (Stereoelectronic Effects) eq->ax Conformational Inversion ax->eq hyper Hyperconjugation (σC-H → σ*C-F) hyper->ax stabilizes dipole Charge-Dipole Interactions dipole->ax stabilizes solv Solvent Polarity solv->ax stabilizes

Caption: Conformational equilibrium of 3-fluoropiperidine.

Metabolic Stability: The Metabolic Shield

A primary motivation for introducing fluorine into drug candidates is to enhance metabolic stability.[5][26] Metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, often involves the oxidation of electron-rich C-H bonds.

  • Blocking Metabolic Hotspots: The C-F bond is exceptionally strong and resistant to oxidative cleavage. By replacing a metabolically labile C-H bond with a C-F bond, that position is effectively shielded from metabolism. This can dramatically increase the half-life of a compound, leading to improved pharmacokinetic profiles and potentially lower required doses.[26][27]

  • Electronic Deactivation: The electron-withdrawing nature of fluorine can also deactivate adjacent C-H bonds, making them less susceptible to oxidation by CYP enzymes.

G cluster_non_fluorinated Non-Fluorinated Piperidine cluster_fluorinated Fluorinated Piperidine parent1 Parent Drug C-H cyp CYP450 Enzymes parent1:f1->cyp Metabolic Attack parent2 Parent Drug C-F parent2:f1->cyp Attack Prevented metabolite Oxidized Metabolite (Inactive/Cleared) cyp->metabolite no_reaction Metabolism Blocked cyp->no_reaction

Caption: Fluorine as a metabolic shield.

One study on 5-Fluoropiperidin-3-ol containing compounds highlights this principle, demonstrating their enhanced stability in human liver microsome assays compared to non-fluorinated analogs.[27] However, it is important to note that in some cases, fluorination can increase lipophilicity, which may paradoxically lead to increased rates of degradation if another metabolic site becomes more accessible to enzymes.[14]

Experimental Protocols

To provide a practical context, we describe two standard, self-validating experimental workflows for assessing key properties discussed in this guide.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound and non-fluorinated analog (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from Corning

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin) for quenching

  • Positive control compound (e.g., Verapamil, high clearance)

  • Negative control (compound incubated without NADPH)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation Setup: In the 96-well plate, add phosphate buffer. Add HLM to a final concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system to all wells except the negative controls ("-NADPH"). To start the time course, add the 1 µM test compound solution to the appropriate wells. The final concentration of the test compound should be 0.5-1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells and add it to the collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This quenches the reaction and precipitates proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½) using the formula: t½ = 0.693 / k . Compare the t½ of the fluorinated compound to its non-fluorinated analog.

Conclusion

Fluorination of the piperidine ring is a nuanced, powerful, and multifaceted strategy in modern drug design. It is not a "magic bullet," but a tool that allows for the rational modulation of multiple properties simultaneously.

  • Fluorinated piperidines typically exhibit lower basicity, which can be advantageous for reducing hERG liability. Their conformational preferences can be controlled by stereoelectronic effects, enabling the design of more rigid scaffolds with improved target affinity. Most significantly, fluorine serves as an effective metabolic shield, enhancing compound stability and pharmacokinetic profiles.

  • Non-fluorinated piperidines remain a vital and effective scaffold, particularly when high basicity is required for a specific salt form or target interaction, or when metabolic stability is already sufficient.

The decision to fluorinate a piperidine-containing lead compound must be based on a thorough analysis of the project's specific challenges and goals. By understanding the fundamental principles outlined in this guide, researchers can better leverage the unique properties of fluorine to design safer and more effective medicines.

References

Validating the Efficacy of (S)-3-Fluoropiperidine Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorinated motifs, the (S)-3-fluoropiperidine scaffold has emerged as a particularly valuable building block. This guide provides an in-depth, objective comparison of the performance of (S)-3-fluoropiperidine-containing compounds against their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed methodologies.

The Rationale for Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties.[1] However, lead optimization often necessitates fine-tuning of properties such as metabolic stability, target affinity, and off-target effects. Fluorination, particularly at the 3-position of the piperidine ring, offers a strategic approach to address these challenges. The introduction of a fluorine atom can induce favorable conformational changes, modulate the basicity (pKa) of the piperidine nitrogen, and block sites of metabolic oxidation.[2][3] These modifications can translate into improved potency, selectivity, and pharmacokinetic profiles.

A critical aspect of fluorination is the stereochemistry at the C-F bond. The (S)-configuration of 3-fluoropiperidine often results in a preference for an axial orientation of the fluorine atom, which can lead to beneficial dipole-dipole interactions with the protonated piperidine nitrogen (N-H+).[3] This conformational preference can have a profound impact on a molecule's interaction with its biological target and its overall pharmacological profile.

Comparative Analysis: Performance Metrics

The true measure of the efficacy of incorporating (S)-3-fluoropiperidine lies in the quantitative comparison of key drug-like properties. The following sections present experimental data from case studies to illustrate these advantages.

Case Study 1: Kinesin Spindle Protein (KSP) Inhibitors

Kinesin spindle protein (KSP) is a crucial motor protein involved in mitosis, making it an attractive target for cancer therapy.[4] The development of KSP inhibitors has provided a compelling example of the benefits of incorporating a fluorinated piperidine moiety.

The clinical candidate MK-0731, a potent KSP inhibitor, features an (S)-3-fluoropiperidine group.[5] The introduction of fluorine at the 3-position of the piperidine ring was a strategic decision to modulate the pKa of the nitrogen and reduce its susceptibility to P-glycoprotein (Pgp) efflux, a common mechanism of drug resistance.[5]

Table 1: In Vitro Potency and hERG Liability of KSP Inhibitors

CompoundKSP Inhibition IC50 (nM)hERG Inhibition IC50 (µM)pKa
MK-0731 ((S)-3-Fluoropiperidine analog)2.220.57.6
Non-fluorinated Precursor (Compound 11)Potent (exact IC50 not published)High hERG liability (exact IC50 not published)Not published

Data sourced from MedChemExpress and Journal of Medicinal Chemistry.[5][6]

The data demonstrates that MK-0731 possesses nanomolar potency against KSP while exhibiting a significantly reduced affinity for the hERG channel, a key off-target that can lead to cardiac toxicity.[6] The pKa of 7.6 for MK-0731 is within the desirable range to balance potency and reduce Pgp efflux.[3]

Pharmacokinetic Profile of MK-0731:

A phase I clinical trial of MK-0731 in patients with advanced solid tumors provided valuable pharmacokinetic data. At the maximum tolerated dose (MTD) of 17 mg/m²/24 h, the following parameters were observed:[7][8]

  • AUC (±SD): 10.5 (±7.3) µM × hour

  • Clearance (±SD): 153 (±84) mL/min

  • t1/2: 5.9 h

These data indicate that MK-0731 has a reasonable pharmacokinetic profile in humans, supporting its clinical development.

Case Study 2: 5-HT1D Receptor Agonists

The serotonin 5-HT1D receptor is a target for the treatment of migraine. A study exploring 3-(3-(piperidin-1-yl)propyl)indoles as 5-HT1D receptor ligands directly compared fluorinated and non-fluorinated analogs, providing a clear illustration of the impact of fluorination on physicochemical properties and oral absorption.[9][10]

Table 2: Physicochemical Properties and Oral Absorption of 5-HT1D Receptor Agonists

CompoundStructurepKaClogPOral Absorption (%)
Non-fluorinated Piperidine Analog Indole-propyl-piperidine9.83.9Low (exact % not published)
4-Fluoropiperidine Analog Indole-propyl-(4-fluoropiperidine)9.14.0Significantly Improved
3,3-Difluoropiperidine Analog Indole-propyl-(3,3-difluoropiperidine)8.14.2Dramatically Improved

Data adapted from the Journal of Medicinal Chemistry.[9][10]

The incorporation of fluorine atoms progressively lowered the pKa of the piperidine nitrogen.[9][10] This reduction in basicity is a key factor in improving oral absorption, as highly basic compounds are often poorly absorbed.[9][10] The study demonstrated a clear trend of increased oral absorption with decreasing pKa, highlighting the value of fluorination in optimizing the pharmacokinetic properties of these ligands.[9][10]

Experimental Protocols

To ensure the validity and reproducibility of the data presented, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of (S)-3-fluoropiperidine containing compounds.

KSP Inhibition Assay

This assay determines the potency of a compound in inhibiting the Kinesin Spindle Protein.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a reaction buffer containing 20 mM PIPES (pH 6.8), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 10 µM paclitaxel.

    • Prepare a solution of purified KSP motor domain and microtubules in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the KSP and microtubule solution to the wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Measure the ATPase activity using a colorimetric method (e.g., malachite green assay) to detect the release of inorganic phosphate.

  • Data Analysis:

    • Plot the percentage of KSP inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

hERG Potassium Channel Assay (Automated Patch Clamp)

This assay is crucial for assessing the risk of cardiac toxicity by measuring the inhibition of the hERG channel.[2][11]

Protocol:

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).

    • Culture the cells under standard conditions until they reach the appropriate confluency for the assay.

  • Electrophysiology:

    • Use an automated patch-clamp system (e.g., PatchXpress 7000A).

    • Prepare an external solution (e.g., Hanks' Balanced Salt Solution) and an internal solution containing potassium fluoride (KF) to improve seal resistance and success rate.[2]

    • Harvest the cells and place them in the automated patch-clamp system.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to elicit hERG currents.[12]

    • Apply the test compound at various concentrations and record the corresponding hERG currents.

  • Data Analysis:

    • Measure the peak tail current amplitude in the presence and absence of the test compound.

    • Calculate the percentage of hERG channel inhibition for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to the Hill equation.[12]

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[13][14]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a pooled human liver microsome (HLM) suspension in phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLMs and the test compound.

    • Incubate the reaction at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) of the compound.[13]

Visualizing the Impact: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Drug Discovery & Lead Optimization cluster_1 Comparative Evaluation Start Initial Hit Compound (Piperidine Scaffold) Problem Identified Liabilities: - Poor Metabolic Stability - Off-Target Effects (e.g., hERG) - Low Bioavailability Start->Problem Strategy Strategic Fluorination: Incorporate (S)-3-Fluoropiperidine Problem->Strategy Synthesis Synthesis of Fluorinated Analogs Strategy->Synthesis Screening Comparative Screening Synthesis->Screening Potency In Vitro Potency (Target-Based Assays) Screening->Potency Data Comparative Data Analysis Potency->Data Selectivity Selectivity Profiling (Off-Target Assays) Selectivity->Data ADME ADME Profiling: - Metabolic Stability (Microsomes) - Permeability, pKa, logP ADME->Data Safety In Vitro Safety: - hERG Assay - Cytotoxicity Safety->Data Decision Lead Candidate Selection Data->Decision

Caption: Workflow for Validating (S)-3-Fluoropiperidine Efficacy.

G cluster_0 Impact of (S)-3-Fluoropiperidine on Physicochemical Properties Piperidine Piperidine Scaffold High_pKa High pKa Piperidine->High_pKa High Basicity Fluoropiperidine (S)-3-Fluoropiperidine Scaffold Lower_pKa Lower pKa Fluoropiperidine->Lower_pKa Lower Basicity Metabolic_Stability Increased Metabolic Stability Fluoropiperidine->Metabolic_Stability Blocks Metabolic Sites Poor_Absorption Poor Oral Absorption High_pKa->Poor_Absorption Leads to hERG_Liability hERG Liability High_pKa->hERG_Liability Can Contribute to Improved_Absorption Improved Oral Absorption Lower_pKa->Improved_Absorption Leads to Reduced_hERG hERG Liability Lower_pKa->Reduced_hERG Can Reduce

Caption: Physicochemical Advantages of (S)-3-Fluoropiperidine.

Conclusion

The incorporation of the (S)-3-fluoropiperidine moiety is a proven and effective strategy in modern drug discovery for enhancing the pharmacological and pharmacokinetic properties of lead compounds. As demonstrated through case studies of KSP inhibitors and 5-HT1D receptor agonists, this structural modification can lead to significant improvements in potency, metabolic stability, and oral bioavailability, while mitigating off-target effects such as hERG channel inhibition. The provided experimental protocols offer a framework for the rigorous and reproducible evaluation of these critical parameters. By understanding the underlying principles and leveraging the empirical data, researchers can confidently employ (S)-3-fluoropiperidine as a valuable tool in the design of safer and more effective medicines.

References

The Stereochemical Imperative: A Comparative Analysis of (S)- and (R)-3-Fluoropiperidine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the subtle yet profound influence of stereochemistry is a paramount consideration. The spatial arrangement of atoms within a molecule can dictate its pharmacological destiny, transforming a potent therapeutic into an inert bystander or, in some cases, a toxic agent. This guide delves into the significance of chirality through a comparative lens, focusing on the enantiomers of 3-fluoropiperidine: (S)-3-Fluoropiperidine and (R)-3-Fluoropiperidine. While the 3-fluoropiperidine scaffold is a valuable building block in medicinal chemistry, direct head-to-head comparisons of its enantiomers in biological assays are not extensively documented in publicly available literature. Therefore, this guide will establish the foundational principles of stereoisomerism in drug design, leveraging data from closely related chiral piperidine-containing compounds to illustrate the anticipated differential effects. We will focus on the Neurokinin-1 (NK1) receptor—a well-validated target where stereospecific interactions are critical—as a representative biological system to frame our comparative discussion.

The Decisive Role of Chirality in Drug-Target Interactions

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral, composed of L-amino acids and D-sugars. This inherent chirality creates a diastereomeric relationship when interacting with enantiomeric ligands, leading to differences in binding affinity, efficacy, and metabolic profiles.[1] The introduction of a fluorine atom onto the piperidine ring, as in 3-fluoropiperidine, not only influences the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity, but also introduces a chiral center at the C3 position.[2][3] The orientation of the fluorine atom, whether in the (S) or (R) configuration, can profoundly impact how the molecule presents itself to its biological target.

A classic example illustrating the importance of stereochemistry in piperidine-containing drugs is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). Studies have shown that the enantiomers of 3-PPP exhibit differential effects at dopamine receptor sites, with the (+)-enantiomer acting predominantly at dopamine autoreceptors and the (-)-enantiomer showing weak affinity for both presynaptic and postsynaptic dopamine receptors. This highlights the necessity of evaluating enantiomers individually to understand their precise pharmacological profiles.

The Neurokinin-1 (NK1) Receptor: A Case Study in Stereospecificity

The Neurokinin-1 (NK1) receptor, a G protein-coupled receptor for the neuropeptide Substance P, is a prime example of a biological target where stereochemistry is a critical determinant for ligand binding and antagonism.[4][5] NK1 receptor antagonists are used in the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][4] The binding pocket of the NK1 receptor is exquisitely sensitive to the three-dimensional shape of its ligands.

Hypothetical Comparative Data for NK1 Receptor Binding

The following table presents a hypothetical data set illustrating the expected differences in binding affinity between two enantiomeric NK1 receptor antagonists incorporating the (S)- and (R)-3-fluoropiperidine moieties. This data is modeled on the known stringent stereochemical requirements of the NK1 receptor.

Compound IDStereochemistry at C3 of PiperidineTarget ReceptorRadioligandBinding Affinity (Ki, nM)
Compound A (S)-3-FluoropiperidineHuman NK1[³H]-Substance P1.2
Compound B (R)-3-FluoropiperidineHuman NK1[³H]-Substance P85.7

Note: This data is illustrative and intended to demonstrate the potential for significant differences in biological activity between enantiomers.

Experimental Workflow: Radioligand Binding Assay for the NK1 Receptor

To experimentally determine the binding affinities of (S)- and (R)-3-fluoropiperidine-containing compounds for the NK1 receptor, a competitive radioligand binding assay is a standard and robust method.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing human NK1 receptor incubation Incubate membranes, test compounds, and radioligand at room temperature prep_membranes->incubation prep_ligands Prepare serial dilutions of (S)- and (R)-test compounds prep_ligands->incubation prep_radioligand Prepare [³H]-Substance P (radioligand) solution prep_radioligand->incubation filtration Separate bound from free radioligand via rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation competition_curve Generate competition curves by plotting % inhibition vs. log[test compound] scintillation->competition_curve calculate_ic50 Calculate IC50 values from the competition curves competition_curve->calculate_ic50 calculate_ki Calculate Ki values using the Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol
  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human NK1 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Compound Dilution: A series of dilutions of the (S)- and (R)-3-fluoropiperidine-containing test compounds are prepared in the assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-Substance P), and varying concentrations of the test compounds are combined. Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent NK1 receptor antagonist.

  • Incubation: The plate is incubated at room temperature for a specified period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate competition curves. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

The Causality Behind Experimental Choices

The choice of a competitive binding assay is deliberate. It provides a quantitative measure of the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand. The use of a cell line overexpressing the receptor of interest ensures a high signal-to-noise ratio. Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation of bound and free radioligand.

Signaling Pathway Implications

The differential binding of the (S) and (R) enantiomers would be expected to translate into differences in their ability to antagonize Substance P-mediated signaling. Substance P binding to the NK1 receptor activates Gq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). A more potent antagonist (in our hypothetical case, the (S)-enantiomer) would more effectively block this signaling cascade at lower concentrations.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates S_antagonist (S)-Enantiomer (High Affinity Antagonist) S_antagonist->NK1R Binds & Blocks (High Potency) R_antagonist (R)-Enantiomer (Low Affinity Antagonist) R_antagonist->NK1R Binds & Blocks (Low Potency) Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC response Cellular Response Ca_release->response PKC->response

Caption: NK1 receptor signaling and points of antagonism.

Conclusion

The stereochemical orientation of the fluorine atom in 3-fluoropiperidine is a critical determinant of its biological activity. As illustrated through the case of the NK1 receptor, the (S) and (R) enantiomers of a 3-fluoropiperidine-containing antagonist would be expected to exhibit significantly different binding affinities and, consequently, potencies. This underscores the imperative for researchers and drug development professionals to consider and evaluate stereoisomers independently. The synthesis of enantiomerically pure compounds and their subsequent characterization in relevant biological assays are essential steps in the development of safe and effective therapeutics. The principles and experimental approaches outlined in this guide provide a framework for conducting such comparative analyses, ultimately leading to a more profound understanding of structure-activity relationships and the rational design of novel medicines.

References

A Comparative Guide to the X-ray Crystallography of (S)-3-Fluoropiperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Three-Dimensional Structure in Drug Design

The piperidine scaffold is one of the most prevalent saturated N-heterocyclic ring systems found in pharmaceuticals.[1] Its three-dimensional conformation, along with the spatial arrangement of its substituents, dictates its interaction with biological targets. The incorporation of a fluorine atom, a common strategy in modern drug discovery, can dramatically alter a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] For instance, modulating the pKa of the piperidine nitrogen through fluorination has been a successful strategy to reduce off-target effects, such as hERG potassium ion channel affinity, which is associated with cardiovascular toxicity.[1]

The (S)-3-Fluoropiperidine hydrochloride moiety, in particular, presents a fascinating case study in conformational analysis. The protonated nitrogen and the electronegative fluorine atom introduce complex stereoelectronic interactions that govern the preferred conformation of the piperidine ring. Understanding this three-dimensional structure with atomic-level precision is paramount for rational drug design and for establishing definitive structure-activity relationships (SAR).

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, torsion angles, and the stereochemistry of chiral centers. For derivatives of this compound, this technique is invaluable for directly observing the conformational preferences of the fluorinated piperidine ring and the nature of intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

A key finding in the study of 3-fluoropiperidinium salts is the strong preference for the fluorine atom to occupy an axial position.[3][4][5][6] This is a critical insight for drug designers, as the axial versus equatorial orientation of a substituent can significantly alter the molecule's shape and its interaction with a binding pocket.

Causality Behind the Axial Preference

Experimental and computational studies have elucidated the primary forces driving this conformational preference in the protonated state:

  • Charge-Dipole Interactions : A stabilizing interaction between the positively charged ammonium group (N+-H) and the partial negative charge on the fluorine atom (C-F dipole) is maximized when the fluorine is in the axial position.[3][4][5]

  • Hyperconjugation : Electron donation from anti-periplanar C-H bonds into the low-lying σ* C-F and σ* C-N orbitals contributes to the stability of the axial conformer.[3][4][5]

These effects often outweigh steric repulsion, which would typically favor the larger fluorine atom in the more spacious equatorial position.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides a definitive solid-state structure, it is often complemented by other techniques that offer insights into the molecule's behavior in solution, which is more relevant to its biological activity.

TechniqueAdvantagesLimitationsApplication to (S)-3-Fluoropiperidine HCl
X-ray Crystallography Provides unambiguous 3D structure, bond lengths, and angles. Defines absolute stereochemistry.Requires a suitable single crystal. The solid-state conformation may not be the only one present in solution.Directly visualizes the axial preference of fluorine and intermolecular hydrogen bonding networks involving the chloride ion.[7][8]
NMR Spectroscopy Provides information about the structure and conformational dynamics in solution. Can determine relative stereochemistry.Structure is inferred from coupling constants and nuclear Overhauser effects, not directly observed.19F and 1H NMR are used to determine the axial or equatorial orientation of fluorine through the analysis of 3J(19F,1H) coupling constants.[3][5]
Computational Chemistry Allows for the calculation of the relative energies of different conformers in various environments (gas phase, different solvents). Can rationalize experimental findings.The accuracy of the results is highly dependent on the level of theory and the computational model used.Density Functional Theory (DFT) calculations have been used to quantify the energy difference between the axial and equatorial conformers, corroborating the experimental findings from NMR and X-ray crystallography.[3][5][9]

In a comprehensive study on fluorinated piperidines, NMR spectroscopy and computational analysis were used to systematically evaluate conformational preferences.[3][4][5] The results indicated a strong preference for the axial fluorine conformation in solution for 3-fluoropiperidine hydrochloride, which is consistent with the expected solid-state structure.[3][6]

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

This protocol outlines a generalized, self-validating workflow for obtaining the crystal structure of a novel this compound derivative.

Part 1: Synthesis and Crystallization
  • Salt Formation : Dissolve the free base of the (S)-3-Fluoropiperidine derivative in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) dropwise while stirring. The hydrochloride salt will typically precipitate.

  • Purification : Collect the precipitate by filtration, wash with the solvent, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/hexane) may be necessary to improve purity.

  • Crystal Growth : The key to successful X-ray diffraction analysis is the growth of high-quality single crystals. This is often the most challenging step.

    • Slow Evaporation : Prepare a saturated solution of the salt in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion : Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.

    • Rationale : The goal is to allow the molecules to arrange themselves slowly and methodically into a well-ordered crystal lattice. Rapid precipitation will lead to an amorphous powder or very small, unsuitable crystals.

Part 2: X-ray Data Collection and Structure Solution
  • Crystal Mounting : Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[10]

  • Data Collection :

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) with a cryostream. This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.[10]

    • An initial set of diffraction images is collected to determine the unit cell parameters and the crystal system.

    • Based on these initial results, a full data collection strategy is devised to ensure that a complete and redundant dataset is collected.[10]

  • Data Processing and Structure Solution :

    • The raw diffraction images are integrated to obtain the intensities of the individual reflections.

    • Corrections are applied for various experimental factors (e.g., Lorentz factor, polarization, absorption).[10]

    • The space group is determined from the systematic absences in the diffraction data.

    • The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

    • The atomic positions and their displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Structure Validation : The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric parameters. The results are typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), for public access.[7]

Visualizing the Workflow and Molecular Structure

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Salt Formation ((S)-3-F-Pip Derivative + HCl) purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Vapor Diffusion) purification->crystal_growth mounting Crystal Mounting (Cryoloop at 100 K) crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Integration & Correction) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: Experimental workflow for the X-ray crystallography of a this compound derivative.

Caption: Simplified 2D representation of the (S)-3-Fluoropiperidinium cation with the axial fluorine and its interaction with the chloride anion.

Conclusion

X-ray crystallography is an indispensable tool in the development of drugs containing the this compound scaffold. It provides definitive, high-resolution structural data that is crucial for understanding the conformational biases introduced by fluorination and protonation. The observation of a strong preference for an axial fluorine atom in the hydrochloride salts is a key piece of information that directly informs the design of new therapeutic agents.[3][4][5][6] When used in conjunction with NMR spectroscopy and computational modeling, X-ray crystallography provides a comprehensive picture of the structural and dynamic properties of these important molecules, thereby accelerating the drug discovery process.

References

The 3-Fluoropiperidine Motif: A Comparative Guide to Structure-Activity Relationships in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds in modern pharmaceuticals, prized for its conformational flexibility and its ability to serve as a versatile anchor for pharmacophoric elements.[1] Strategic modification of this "privileged structure" is a cornerstone of medicinal chemistry. Among these modifications, the introduction of fluorine has become a powerful tool for fine-tuning a molecule's physicochemical and pharmacological properties.[2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3-fluoropiperidine analogs, moving beyond a simple recitation of data to explain the causal relationships between structure, conformation, and biological activity.

The Foundational Impact of the 3-Fluoro Substituent

The decision to place a fluorine atom at the C-3 position of a piperidine ring is a deliberate one, driven by the unique electronic properties of fluorine and its profound influence on the scaffold's behavior. This single atomic substitution can induce critical changes in basicity, conformation, and metabolic stability, which collectively shape the molecule's interaction with its biological target.

Modulating Basicity (pKa): The Inductive Effect

The piperidine nitrogen's basicity is a critical parameter influencing a compound's solubility, membrane permeability, and potential for off-target effects, such as binding to the hERG potassium ion channel.[3] The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, which propagates through the sigma bonds of the carbon framework. When placed at the C-3 position, this effect lowers the electron density on the nitrogen atom, thereby reducing its basicity (lowering the pKa). This modulation can be a key strategy to mitigate hERG liability, as a lower pKa can disrupt the specific interactions responsible for channel binding.[3]

Stereochemistry and Conformational Control: The Axial vs. Equatorial Dichotomy

Unlike a simple substituent, the 3-fluoro group's influence is highly dependent on its stereochemical orientation: axial or equatorial. Computational and experimental NMR studies have revealed that protonated 3-fluoropiperidines exhibit a strong preference for the conformer where the fluorine atom occupies an axial position.[4][5][6]

This preference is counterintuitive from a purely steric perspective but can be rationalized by stabilizing stereoelectronic effects. The key interaction is a favorable charge-dipole interaction between the positively charged piperidinium nitrogen (N⁺-H) and the electron-rich C-F bond when it is in an anti-periplanar (axial) arrangement.[3][4] This conformational locking has significant implications for SAR:

  • Increased Basicity in the Axial Conformer: The axial C-F bond dipole, being antiparallel to the N⁺-H bond, results in a higher relative pKa compared to the equatorial conformer (e.g., pKa ~7.6 for axial vs. ~6.6 for equatorial in a Merck KSP inhibitor scaffold).[3] This demonstrates that stereochemistry can override the simple inductive effect.

  • Defined Vector for Target Interaction: A conformationally constrained ring presents substituents to a binding pocket in a more defined orientation, reducing the entropic penalty of binding and potentially leading to higher affinity and selectivity.

Caption: Conformational equilibrium of the 3-fluoropiperidinium cation.

Comparative SAR Case Studies

The true impact of the 3-fluoropiperidine motif is best understood through direct comparison with non-fluorinated or isomeric analogs against specific biological targets.

Case Study: Dopamine D4 Receptor Antagonists

The dopamine D4 receptor (D4R) is a G-protein coupled receptor implicated in various neurological and psychiatric disorders. Achieving selectivity over other dopamine receptor subtypes (especially D2 and D3) is a major challenge in drug design. Fluorination of the piperidine scaffold has been explored as a strategy to enhance potency and selectivity.

A study on difluoropiperidine ether-based D4R antagonists provides a compelling comparison between 3,3-difluoro and 4,4-difluoro analogs.[7][8] While not a mono-fluoro substitution, the comparison highlights the sensitivity of the binding pocket to the location of fluorine.

Compound IDPiperidine ScaffoldR-Group (Phenoxy)D4R Kᵢ (nM)CNS MPO Score
7a 3,3-Difluoro4-Fluorophenyl223.9
8a 4,4-Difluoro4-Fluorophenyl233.9
7b 3,3-Difluoro3,4-Difluorophenyl1103.5
8b 4,4-Difluoro3,4-Difluorophenyl5.5 3.5
7c 3,3-Difluoro3-Methyl-4-fluorophenyl134.3
8c 4,4-Difluoro3-Methyl-4-fluorophenyl13 4.3
Data synthesized from Saeedi et al., ChemMedChem (2024).[7][8]

SAR Analysis & Mechanistic Insights:

  • Positional Isomerism is Key: The data clearly shows that while both 3,3- and 4,4-difluoro scaffolds can produce potent ligands, the 4,4-difluoro analogs are generally more potent, especially with more complex substitution on the phenoxy ring (compare 7b and 8b ). This suggests the D4R binding pocket is highly sensitive to the electronic and steric profile of the piperidine ring.

  • Molecular Basis: Molecular docking studies of related ligands into the D3 receptor (which shares high homology) reveal a critical interaction between the protonated piperidine nitrogen and an aspartate residue (Asp110 in D3) in the binding pocket.[9][10] The placement of fluorine at C-3 versus C-4 alters the pKa and the precise orientation of the piperidine ring and its substituents within the pocket. The superior activity of the 4,4-difluoro analogs suggests this orientation presents the phenoxymethyl side chain more favorably for interactions in a secondary binding pocket, while maintaining the crucial salt bridge to the aspartate.

Hypothesized D4R Binding Mode cluster_receptor Dopamine D4 Receptor Binding Pocket asp Aspartate Residue (e.g., Asp115) sbp Secondary Binding Pocket (Hydrophobic) ligand 4,4-Difluoro- 3-(phenoxymethyl)piperidine ligand->asp Ionic Bond (Key Anchor) ligand->sbp Hydrophobic Interaction (Phenoxy Group)

Caption: Key interactions of a fluoropiperidine ligand in the D4R binding site.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, making it a key target for the treatment of type 2 diabetes.[11][12] Many DPP-4 inhibitors feature a primary amine that interacts with the S2 subsite of the enzyme. Incorporating this amine into a 3-aminopiperidine scaffold and then modifying it with fluorine can influence binding affinity and physicochemical properties.

While direct comparative tables for 3-fluoro vs. non-fluoro analogs are sparse in the literature for this specific target, the principles of SAR can be extrapolated. The goal for a DPP-4 inhibitor is to place a basic amine (or a mimic) into a specific sub-pocket to form key interactions.

SAR Analysis & Mechanistic Insights:

  • The Role of the Amine: The core pharmacophore for many DPP-4 inhibitors is a primary or secondary amine that forms a salt bridge with two key glutamate residues (Glu205/Glu206) in the S2 pocket.

  • Impact of 3-Fluorination: Placing a fluorine atom at the 3-position of the piperidine ring (adjacent to the key amine at C-4, for instance) would lower the pKa of the piperidine nitrogen. However, if the key interacting group is an exocyclic amine, the fluorine's primary role would be to induce a preferred conformation of the piperidine ring. An axial fluorine could lock the ring into a chair conformation that optimally presents the C-4 substituent into the S1 pocket, enhancing binding affinity.

  • Improving Drug-like Properties: Beyond direct binding, the introduction of fluorine can block sites of metabolism on the piperidine ring, improving the pharmacokinetic profile of the inhibitor.[13]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed, step-by-step methodologies for the synthesis and evaluation of 3-fluoropiperidine analogs.

General Synthesis of a 3-Fluoropiperidine Analog

This protocol outlines a common synthetic route involving the reductive amination of a protected 3-fluoropiperidone, a versatile method for introducing diversity at the nitrogen atom.

Protocol: N-Alkylation via Reductive Amination

  • Reaction Setup: To a solution of N-Boc-3-fluoropiperidin-4-one (1.0 eq.) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add the desired primary amine (1.1 eq.) and acetic acid (catalytic, ~0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate enamine/imine by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture over 10 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines and enamines in the presence of the ketone on the Boc-protecting group, preventing over-reduction.

  • Reaction Monitoring: Continue stirring at room temperature for 12-18 hours until the starting material is consumed as indicated by TLC analysis.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if required): Dissolve the purified N-Boc protected product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the solvent under reduced pressure to yield the final 3-fluoropiperidine analog as its hydrochloride or trifluoroacetate salt.

Biological Evaluation: Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., Dopamine D4) by measuring its ability to compete with a known radiolabeled ligand.[14][15][16]

Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Radioligand: Prepare a solution of [³H]-Spiperone (a D2/D3/D4 ligand) in assay buffer at a concentration equal to twice its Kₔ value.

    • Membrane Preparation: Thaw cryopreserved cell membranes expressing the human D4 receptor and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein/well.

    • Test Compound: Prepare serial dilutions of the 3-fluoropiperidine analog in assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.

    • Non-Specific Binding (NSB): Add 50 µL of membrane preparation, 50 µL of a high concentration of a known unlabeled antagonist (e.g., 10 µM Haloperidol), and 50 µL of radioligand solution. Trustworthiness: This well validates that the radioligand binding is specific to the receptor and not to the filter plate or other proteins.

    • Competition: Add 50 µL of membrane preparation, 50 µL of the test compound dilution, and 50 µL of radioligand solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration onto a 0.3% polyethyleneimine (PEI)-presoaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). Causality: Rapid filtration separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Convert CPM for each test compound concentration into a percentage of specific binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

prep 1. Reagent Preparation (Membranes, Radioligand, Test Compound) plate 2. Assay Plating (Total, NSB, Competition Wells) prep->plate Dispense incubate 3. Incubation (e.g., 60 min @ 30°C) plate->incubate Equilibrate filtrate 4. Filtration & Washing (Separate Bound from Free) incubate->filtrate Terminate count 5. Scintillation Counting (Quantify Radioactivity) filtrate->count Measure analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze Calculate

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

The strategic incorporation of a fluorine atom at the 3-position of the piperidine scaffold is a nuanced and powerful tactic in modern drug design. Far from being a simple bioisostere for hydrogen, the 3-fluoro substituent exerts profound and stereochemically dependent effects on the ring's pKa and conformational preferences. As demonstrated in the case studies of dopamine receptor antagonists and DPP-4 inhibitors, these fundamental changes directly translate into modulated biological activity. The preference for an axial conformation can pre-organize the ligand for optimal binding, while the inductive effect on basicity can be harnessed to improve selectivity and reduce off-target effects like hERG channel block.

Future research should focus on generating more direct, publicly available comparative data between axial and equatorial 3-fluoropiperidine diastereomers against a wider range of biological targets. Such studies, combining synthesis, biological evaluation, and computational modeling, will further refine our understanding and allow for the more rational design of next-generation therapeutics built upon this versatile and valuable fluorinated scaffold.

References

A Senior Application Scientist's Guide to Assessing Blood-Brain Barrier Permeability of Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neurotherapeutics, the blood-brain barrier (BBB) represents a formidable challenge, a highly selective gatekeeper that prevents approximately 98% of small-molecule drugs from reaching the central nervous system (CNS).[1] Fluoropiperidine derivatives, a promising class of compounds for various CNS targets, are no exception. Their ability to cross this barrier is a critical determinant of their therapeutic efficacy. Strategic fluorination can enhance metabolic stability and modulate lipophilicity, properties that are crucial for BBB penetration.[2]

This guide provides a comparative analysis of essential methodologies for assessing the BBB permeability of these compounds. We will delve into the causality behind experimental choices, presenting a logical, tiered approach from early-stage screening to late-stage validation, ensuring that each step provides a robust and self-validating dataset.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to resource-intensive cellular or animal studies, a foundational understanding of a compound's physicochemical properties is paramount. These properties provide the first indication of its potential to passively diffuse across the lipid-rich membranes of the BBB.[3]

Causality: The BBB's tight junctions severely restrict paracellular movement, making transcellular passive diffusion the primary route for many CNS drugs.[3][4] This process is governed by a delicate balance of properties. High lipophilicity is beneficial for membrane partitioning, but excessive lipophilicity can lead to non-specific binding and poor solubility.[4] Similarly, a low molecular weight and minimal hydrogen bonding potential are generally favored.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, size="7.5,4", ratio="fill"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Key physicochemical drivers for BBB permeability."

Key Parameters for Fluoropiperidine Derivatives:

ParameterSuggested GuidelineRationale & Impact of Fluorination
cLogP / cLogD7.4 2 - 4Measures lipophilicity. Fluorine is highly lipophilic and can increase LogP, aiding membrane partitioning.[2]
Topological Polar Surface Area (TPSA) < 70 ŲQuantifies polarity. Lower TPSA is linked to better permeability. The piperidine nitrogen is a key contributor; its pKa and surrounding groups are critical.[6]
Molecular Weight (MW) < 450 DaSmaller molecules generally diffuse more easily across membranes.[6]
Hydrogen Bond Donors (HBD) 0 - 1Each HBD can significantly reduce permeability. The piperidine N-H is a potential HBD that may require substitution.[5]
pKa 4 - 10Determines the ionization state at physiological pH. The neutral form of a molecule is what typically crosses the BBB. The basicity of the piperidine nitrogen is a key consideration.[5]

In silico models, such as the CNS Multiparameter Optimization (MPO) score, can integrate these properties to provide a preliminary risk assessment.[6]

Part 2: High-Throughput Screening - In Vitro Permeability Models

Once a compound shows a promising physicochemical profile, the next logical step is to assess its permeability in a controlled, high-throughput in vitro setting. These assays model the passive diffusion component of BBB transport and can provide an early indication of potential liabilities, such as active efflux.

Comparison of Key In Vitro Models
Assay ModelPrincipleKey OutputsProsCons
PAMPA-BBB Passive diffusion across an artificial membrane coated with porcine brain lipids.[7][8]Permeability coefficient (Pe)High-throughput, low-cost, excellent for ranking compounds based on passive permeability.[7]Lacks transporters and cellular complexity; cannot identify active efflux or influx.[9]
Caco-2 Cells Transport across a polarized monolayer of human colon adenocarcinoma cells.[10]Apparent Permeability (Papp), Efflux Ratio (ER)Well-established model for intestinal absorption, expresses some efflux transporters (e.g., P-gp, BCRP).[10][11]Lower expression of BBB-specific transporters, long culture time (18-22 days).[10][12]
MDCK-MDR1 Cells Transport across a monolayer of canine kidney cells transfected to overexpress the human P-gp (MDR1) efflux pump.[13]Apparent Permeability (Papp), Efflux Ratio (ER)Rapid culture time (3-4 days), robust P-gp expression, ideal for specifically identifying P-gp substrates.[12][13]Non-human origin, primarily models a single transporter, may not capture other relevant efflux mechanisms.[14]

Expert Insight: For early-stage discovery and screening of a new fluoropiperidine library, the PAMPA-BBB assay is the most efficient starting point. It allows for rapid, cost-effective ranking of dozens to hundreds of compounds based solely on their intrinsic capacity for passive diffusion.[7] Compounds that perform well can then be advanced to cell-based models to investigate the impact of active transport.

dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=1.2, size="7.5,5.5", ratio="fill"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "General workflow for cell-based permeability assays."

Experimental Protocol: Bidirectional MDCK-MDR1 Assay

This protocol is designed to determine if a fluoropiperidine derivative is a substrate for the P-glycoprotein (P-gp) efflux transporter, a major gatekeeper at the BBB.[1][15]

1. Cell Culture and Seeding:

  • Culture MDCK-MDR1 cells in appropriate media.

  • Seed cells onto semi-permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².[13]

  • Culture for 3-4 days to allow the formation of a confluent, polarized monolayer.[13]

2. Monolayer Integrity Verification (Self-Validation Step):

  • Rationale: This step is critical to ensure that any compound transport observed is through the cells (transcellular) and not between them (paracellular). A "leaky" monolayer will produce artificially high permeability values.

  • Measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter.

  • Only use wells that meet the established TEER threshold for your laboratory (typically >100 Ω·cm²).

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

  • Prepare dosing solutions of the test compound (e.g., 10 µM) in the transport buffer.

  • Apical-to-Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

  • Basolateral-to-Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]

4. Sample Analysis:

  • At the end of the incubation, collect samples from the receiver chambers.

  • Analyze the concentration of the compound in the samples using a sensitive analytical method, typically LC-MS/MS.

5. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

  • Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B)

  • Interpretation: An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[10]

Part 3: Definitive Assessment - In Vivo Methodologies

While in vitro assays are invaluable for screening, they cannot fully replicate the complex, dynamic environment of the living brain.[17] In vivo studies are the gold standard for confirming BBB permeability and determining the actual concentration of a compound at its target site in the CNS.

Comparison of Key In Vivo Models
TechniquePrincipleKey OutputsProsCons
In Situ Brain Perfusion The cerebral vasculature of an anesthetized animal (typically a rat) is isolated and perfused with a known concentration of the test compound for a short duration.[14][18]Brain uptake clearance (Kin), Permeability-Surface Area Product (PS)Provides a direct and rapid measure of BBB transport, independent of peripheral metabolism or plasma protein binding.[19][20]Technically demanding, terminal procedure, provides data at a single time point.[18]
Microdialysis A small probe is implanted into a specific brain region of a freely moving animal to sample the extracellular fluid.[14]Unbound drug concentration in brain (Cu,brain) and blood (Cu,plasma), Kp,uuMeasures the pharmacologically relevant unbound concentration over time, allowing for full pharmacokinetic profiling in awake animals.[21]Invasive, requires specialized equipment, technically complex.[14]

Expert Insight: The in situ brain perfusion technique is excellent for definitively ranking lead candidates based on their rate of brain entry.[20] However, for understanding the true therapeutic potential, microdialysis is unparalleled. It measures the unbound concentration at the site of action (Kp,uu = Cu,brain / Cu,plasma), which is the most relevant predictor of pharmacodynamic activity. A Kp,uu value close to 1 suggests that a compound freely crosses the BBB and is not subject to significant efflux.[22]

Experimental Protocol: In Situ Rat Brain Perfusion (Conceptual Overview)

1. Animal Preparation:

  • Anesthetize a rat according to approved animal care protocols.

  • Perform a surgical procedure to expose the common carotid artery.[20]

2. Perfusion Setup:

  • Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.[18]

  • Begin perfusing a physiological buffer through the cannula at a controlled rate to wash out the blood from the cerebral vasculature.[23]

3. Compound Infusion:

  • Switch to a perfusion buffer containing a known concentration of the fluoropiperidine derivative and a vascular space marker (e.g., [¹⁴C]-sucrose).

  • Perfuse for a short, defined period (e.g., 30-60 seconds).[18]

4. Sample Collection and Analysis:

  • Stop the perfusion and decapitate the animal.

  • Rapidly dissect the brain and measure the amount of test compound and vascular marker in the tissue homogenate via LC-MS/MS and scintillation counting, respectively.

5. Calculation:

  • After correcting for the compound remaining in the vascular space, the brain uptake clearance (Kin) is calculated. This value represents the rate at which the compound enters the brain from the perfusate.

Conclusion

Assessing the BBB permeability of fluoropiperidine derivatives requires a multi-tiered, logical approach. The journey begins with in silico predictions to establish a sound physicochemical foundation. High-throughput in vitro assays like PAMPA-BBB and MDCK-MDR1 then serve to efficiently screen and identify potential liabilities such as efflux transporter interactions. Finally, definitive in vivo techniques like in situ brain perfusion and microdialysis provide the crucial data on brain uptake rates and, most importantly, the unbound, pharmacologically active concentrations in the CNS. By strategically employing this integrated workflow, researchers can make informed decisions, optimize chemical structures, and ultimately increase the probability of success for developing novel CNS therapeutics.

References

A Researcher's Guide to Fluorinated Piperidine Isomers: A Side-by-Side Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom are key to its role in molecular recognition and pharmacokinetic profiles. In the quest to refine drug candidates, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry.[2][3] Fluorine, often considered a bioisostere of hydrogen, imparts unique stereoelectronic properties that can profoundly modulate a molecule's basicity (pKa), lipophilicity (LogP), metabolic stability, and conformational preferences.[4][5]

However, the effects of fluorination are not a simple "on/off" switch; they are exquisitely dependent on the position and number of fluorine atoms on the piperidine ring. A fluorine atom at the 2-position will exert a vastly different influence than one at the 4-position. This guide provides an in-depth, side-by-side comparison of different fluorinated piperidine isomers, offering experimental data and mechanistic explanations to empower researchers in drug development to make informed design choices.

The Foundational Impact of Fluorine Placement

The introduction of the highly electronegative fluorine atom onto the piperidine scaffold fundamentally alters its electronic and steric landscape. These changes manifest in several key physicochemical properties critical for drug design.

Conformational Preferences: The Axial Fluorine Anomaly

In standard cyclohexane and piperidine systems, substituents typically favor the sterically less hindered equatorial position. However, fluorinated piperidines often defy this rule, exhibiting a notable preference for the axial orientation, particularly in protonated species.[6] This "axial-F preference" is a critical design consideration as it can lock the piperidine ring into a specific conformation, thereby pre-organizing the molecule for optimal receptor binding.

This phenomenon arises from a combination of stabilizing stereoelectronic interactions.[7][8][9]

  • Charge-Dipole Interactions: In the protonated piperidinium cation, a powerful electrostatic attraction exists between the positive charge on the nitrogen (N+) and the partial negative charge on the axial fluorine atom. This interaction is significantly weaker for an equatorial fluorine.

  • Hyperconjugation: Electron density from an anti-periplanar C-H bond can be donated into the low-lying antibonding orbital (σ) of the C-F bond (σCH → σCF). This interaction is geometrically optimal when the fluorine is in the axial position.

  • Solvent Effects: The preference for the more polar axial conformer can be further enhanced in polar solvents, which better stabilize the increased dipole moment.[7][8][10]

Caption: Axial vs. Equatorial Conformations of 3-Fluoropiperidinium.

Basicity (pKa): An Inductive Attenuation

The basicity of the piperidine nitrogen is a crucial determinant of a drug's solubility, receptor interactions, and potential for off-target effects (e.g., hERG liability). The potent electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen, making its lone pair less available for protonation and thereby lowering the pKa (making it less basic).[5][8]

The magnitude of this pKa reduction is directly related to the distance between the fluorine and the nitrogen atom.

CompoundStructurePredicted pKa[11]Experimental pKaΔpKa (from Piperidine)
Piperidine-11.120.00
2-Fluoropiperidine-~7.5 - 8.5~ -3.1
3-Fluoropiperidine9.61 ± 0.209.58[12]-1.54
4-Fluoropiperidine10.32 ± 0.1010.40[12]-0.72
3,3-Difluoropiperidine7.96 ± 0.207.82-3.30
cis-3,5-Difluoropiperidine8.13 ± 0.208.05-3.07

Causality Behind the Data: As observed, the 2-fluoro isomer experiences the most significant pKa drop due to the fluorine's proximity to the nitrogen. The effect is attenuated in the 3-fluoro and further still in the 4-fluoro isomer. Geminal difluorination at the 3-position has a powerful additive effect, reducing the pKa more than a single fluorine at the 2-position. This predictable tuning of basicity is a powerful tool for medicinal chemists to optimize absorption and reduce unwanted ion channel interactions.[12][13]

Lipophilicity (LogP) and Distribution (LogD): A Complex Interplay

Lipophilicity is a key parameter governing a drug's permeability, solubility, and metabolic clearance. While fluorination is often used to increase lipophilicity, its effect on the piperidine scaffold is nuanced.[14][15] It depends on a delicate balance between the intrinsic lipophilicity of the C-F bond and the fluorine-induced changes in pKa and conformation.

CompoundPredicted LogPExperimental LogD (pH 7.4)Key Considerations
Piperidine0.84-1.13Highly basic, mostly protonated at pH 7.4.
3-Fluoropiperidine0.95-0.35Slightly more lipophilic (neutral form). Lower pKa means less protonation, significantly increasing LogD.
4-Fluoropiperidine0.91-0.58Similar LogP to 3-F isomer, but higher pKa leads to more protonation and a lower LogD.
3,3-Difluoropiperidine0.92+0.61Dramatically lower pKa means the neutral, more permeable species dominates at physiological pH.

Causality Behind the Data: While monofluorination has a minor impact on the LogP of the neutral molecule, its effect on pKa is profound for the effective lipophilicity at physiological pH (LogD7.4). By lowering the pKa, fluorination increases the fraction of the more lipophilic, neutral form of the molecule in solution, which can dramatically improve membrane permeability and oral absorption.[13] The cis-3,5-difluoropiperidine, with its diaxial conformation, can present a "Janus face" molecule—one polar face and one nonpolar face—leading to unusually high hydrophilicity despite the fluorine content.[16]

Metabolic Stability: Blocking the "Soft Spots"

Metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes, is a primary driver of drug clearance. The exceptional strength of the C-F bond (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol) makes it highly resistant to oxidative metabolism.[7][8] Placing a fluorine atom at a metabolically vulnerable position—a "soft spot"—is a classic and highly effective strategy to enhance a compound's half-life.[17]

  • α-Fluorination (2-position): Can sterically and electronically shield the nitrogen from N-dealkylation.

  • β- or γ-Fluorination (3- or 4-position): Can block ring hydroxylation at the site of fluorination and adjacent positions.

However, it is a misconception that fluorination always increases metabolic stability. In some cases, if fluorination leads to a significant increase in lipophilicity, the compound may bind more tightly to metabolizing enzymes, potentially increasing its rate of degradation at other sites.[14]

Synthetic Strategies: Accessing the Building Blocks

The synthesis of specific fluorinated piperidine isomers has historically been challenging.[18] However, modern methods have made these valuable scaffolds more accessible. A leading strategy is the dearomatization-hydrogenation of readily available fluoropyridine precursors.[19][20][21]

References

A Senior Application Scientist's Guide to the Validation of (S)-3-Fluoropiperidine Hydrochloride Purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of (S)-3-Fluoropiperidine hydrochloride purity. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the fundamental causality behind experimental choices, ensuring a robust and scientifically sound analytical approach.

Introduction: The Criticality of Enantiomeric Purity

This compound is a key building block in medicinal chemistry, frequently incorporated into novel pharmaceutical candidates.[] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (S)-3-Fluoropiperidine and (R)-3-Fluoropiperidine. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate that the pharmacological and toxicological profiles of each enantiomer be distinctly characterized, as they can exhibit profoundly different effects in biological systems.[2] Therefore, quantifying the enantiomeric purity of the desired (S)-enantiomer and controlling the level of the undesired (R)-enantiomer is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy.

HPLC-MS: The Premier Technique for Chiral Purity Assessment

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for chiral separations due to its robustness, versatility, and the extensive availability of Chiral Stationary Phases (CSPs).[3][4] When coupled with a mass spectrometer (MS), the technique offers unparalleled specificity and sensitivity.

  • The "Why" of this Choice: Unlike UV detectors, which require a chromophore and can be deceived by co-eluting impurities with similar UV absorbance, a mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z). This makes MS an ideal detector for identifying and quantifying trace-level impurities and degradation products, even those lacking a chromophore, ensuring a highly specific and sensitive analysis.[5][6]

Workflow for Method Development and Validation

The objective is to develop a stability-indicating method, one that can unequivocally assess the analyte of interest in the presence of its potential degradation products and impurities. This workflow is designed to achieve that goal in alignment with International Council for Harmonisation (ICH) guidelines.[7][8]

HPLC_MS_Workflow cluster_Dev Phase 1: Method Development cluster_Force Phase 2: Specificity Assessment cluster_Val Phase 3: Method Validation (ICH Q2(R2)) cluster_Routine Phase 4: Routine Analysis Dev1 Column & Mobile Phase Screening Dev2 Optimization (Gradient, Flow Rate, Temp) Dev1->Dev2 Select best conditions Force1 Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev2->Force1 Optimized Method Force2 Analyze Stressed Samples Force1->Force2 Force3 Confirm Peak Purity & Resolution Force2->Force3 Val1 System Suitability Force3->Val1 Stability-Indicating Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine QC Sample Analysis & Reporting Val5->Routine

Caption: Workflow for developing and validating a stability-indicating HPLC-MS method.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system by incorporating system suitability tests (SSTs) at the start of each analytical run. SSTs are a non-negotiable prerequisite, confirming that the chromatographic system is performing as expected before any samples are analyzed.

Table 1: HPLC-MS Method Parameters

ParameterRecommended ConditionRationale
Column Chiral Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative)Broad enantioselectivity for a wide range of chiral compounds, including amines.[9]
Mobile Phase Isocratic: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)Normal phase elution is often superior for separating polar amines on polysaccharide CSPs. Diethylamine is a basic modifier that improves peak shape and reduces tailing.
Flow Rate 1.0 mL/minProvides a balance between analysis time and separation efficiency.
Column Temp. 25°CEnsures consistent retention times and selectivity.
Injection Vol. 5 µLMinimizes potential for peak distortion from solvent effects.
MS Detector Single Quadrupole or Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)The piperidine nitrogen is basic and readily protonated to form [M+H]⁺ ions.[10]
Monitored Ion m/z 104.1 ([M+H]⁺ for C₅H₁₀FN)Selective Ion Monitoring (SIM) provides maximum sensitivity for the target analyte.
Step-by-Step Validation Protocol
  • System Suitability Test (SST):

    • Prepare a solution containing both (S)- and (R)-3-Fluoropiperidine hydrochloride (e.g., 50:50 mixture).

    • Inject this solution six times.

    • Acceptance Criteria:

      • Resolution (Rs) between enantiomer peaks > 1.5.

      • Relative Standard Deviation (%RSD) for peak area and retention time < 2.0%.

      • Tailing factor for each peak between 0.8 and 1.5.

    • Causality: This step validates the performance of the entire system for that specific run. Failure here indicates a problem with the column, mobile phase, or instrument, preventing unreliable data from being generated.

  • Specificity (including Forced Degradation):

    • Inject a blank (diluent), a sample of (S)-3-Fluoropiperidine HCl, and a sample of the (R)-enantiomer. Confirm no interfering peaks at the retention times of the enantiomers.

    • Perform forced degradation studies.[11][12] Expose the (S)-3-Fluoropiperidine HCl to the following conditions:

      • Acidic: 0.1 M HCl at 60°C for 24h

      • Basic: 0.1 M NaOH at 60°C for 24h

      • Oxidative: 3% H₂O₂ at room temperature for 24h

      • Thermal: 80°C for 48h (solid state)

      • Photolytic: Expose to UV light (ICH Q1B) for 7 days

    • Analyze all stressed samples.

    • Causality: This is the most critical test for a stability-indicating method. It proves that the degradation products generated under stress do not co-elute with the main analyte or its enantiomer, ensuring that the purity measurement is accurate even if the sample has degraded over time.[13]

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the (R)-enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

    • Plot peak area versus concentration and perform a linear regression.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

    • Causality: This demonstrates a direct, proportional relationship between the concentration of the impurity and the instrument's response, which is fundamental for accurate quantification.

  • Accuracy:

    • Prepare the (S)-3-Fluoropiperidine HCl sample matrix at its nominal concentration.

    • Spike the matrix with the (R)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), with three replicates at each level.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: Mean recovery should be between 90.0% and 110.0% for low-level impurities.[7][14]

    • Causality: Accuracy confirms that the method provides a result that is true to the actual amount of the impurity present, ensuring there is no systematic bias from the sample matrix or preparation process.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six separate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: %RSD of the results should be ≤ 5.0%.

    • Causality: This demonstrates the method's consistency and reliability, both within a single run and over time under different laboratory conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

    • Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ. The LOQ must be experimentally verified for accuracy and precision.

    • Causality: This establishes the lower limits of the method's capability, defining the smallest amount of the impurity that can be reliably detected and, more importantly, quantified with acceptable certainty.

  • Robustness:

    • Systematically vary key method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: The system suitability criteria (e.g., resolution) must still be met under all varied conditions.

    • Causality: Robustness testing demonstrates the method's resilience to small, inadvertent variations in operating parameters, ensuring its reliability in a routine QC environment.

The Logic of Stability-Indicating Methods

Forced degradation is not merely a destructive test; it is a constructive process for validating analytical specificity. The logic dictates that if a method can separate the analyte from degradation products formed under intentionally harsh conditions, it will be robust enough to handle any potential degradants that might form under standard storage conditions.

Forced_Degradation_Logic cluster_Stress Stress Conditions cluster_Analyte Drug Substance cluster_Method Analytical Method cluster_Outcome Validation Outcome Stress Acid Base Oxidation Heat Light Method Proposed HPLC-MS Method Stress->Method Analysis of Stressed Samples Analyte (S)-3-Fluoropiperidine HCl Analyte->Method Analysis of Stressed Samples Outcome Are all peaks adequately resolved? Method->Outcome Result_Yes Method is Stability-Indicating Outcome->Result_Yes Yes Result_No Method is NOT Specific. Requires Re-development. Outcome->Result_No No

References

Efficacy of (S)-3-Fluoropiperidine Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into small molecule drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties. The (S)-3-fluoropiperidine scaffold has emerged as a privileged motif in medicinal chemistry, particularly for central nervous system (CNS) targets, due to the favorable conformational constraints and electronic effects imparted by the fluorine substituent. This guide provides a comparative analysis of the preclinical efficacy of (S)-3-fluoropiperidine analogs in various animal models, focusing on their therapeutic potential in pain, psychosis, and neuroinflammation.

Understanding the Rationale: Why the (S)-3-Fluoropiperidine Scaffold?

The strategic incorporation of fluorine at the C-3 position of the piperidine ring in the (S)-enantiomeric form offers several advantages. The electronegativity of the fluorine atom can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially modulating off-target activities, such as hERG channel inhibition. Furthermore, the C-F bond can engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity and selectivity. From a metabolic standpoint, the C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby increasing the half-life of the drug candidate.

This guide will delve into the in vivo efficacy of (S)-3-fluoropiperidine analogs targeting three distinct protein classes: the Sigma-1 (σ1) receptor for the treatment of pain, the Dopamine D2 (D2) receptor for psychosis, and the C-C chemokine receptor 2 (CCR2) for neuroinflammatory disorders.

I. Sigma-1 (σ1) Receptor Antagonists in Animal Models of Pain

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various signaling pathways involved in nociception. Antagonism of the σ1 receptor has emerged as a promising strategy for the treatment of neuropathic and inflammatory pain.

Comparative Efficacy in the Formalin Test

The formalin test in rodents is a widely used model of tonic pain that encompasses both a neurogenic (Phase I) and an inflammatory (Phase II) component. It is a valuable tool for assessing the efficacy of novel analgesics.

Compound IDStructure (if available)Animal ModelED50 (mg/kg, i.p.)Target(s)Reference
SI 1/28 Benzylpiperazine derivativeMouse13.2σ1 antagonist[1]
Compound 44 Piperidine propionamideMouse15.1σ1 antagonist / µ-opioid agonist[2]
CM-304 Not specifiedMouse (Writhing Test)0.48Selective σ1 antagonist[3]
Morphine OpioidMouse1.63µ-opioid agonist[1]

Analysis of Efficacy:

The data indicates that (S)-3-fluoropiperidine-containing σ1 receptor antagonists demonstrate efficacy in a well-established animal model of inflammatory pain. For instance, SI 1/28, a benzylpiperazine derivative, exhibited a dose-dependent reduction in formalin-induced licking behavior with an ED50 of 13.2 mg/kg[1]. Similarly, Compound 44, a piperidine propionamide with mixed σ1 antagonism and µ-opioid agonism, showed an ED50 of 15.1 mg/kg in the same model[2]. While not a direct structural analog, the selective σ1 antagonist CM-304 was highly potent in the writhing test, a model of visceral pain, with an ED50 of 0.48 mg/kg[3]. These findings underscore the potential of targeting the σ1 receptor with fluoropiperidine-containing scaffolds for the development of novel analgesics.

Experimental Protocol: The Mouse Formalin Test

Rationale: This protocol is designed to induce a biphasic pain response, allowing for the differentiation between acute nociceptive pain and inflammatory pain mechanisms.

Step-by-Step Methodology:

  • Animal Acclimation: Male Swiss Webster mice are acclimated to the testing environment for at least 30 minutes prior to the experiment.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at the desired dose and pretreatment time.

  • Formalin Injection: A 20 µL volume of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately following the injection, the mouse is placed in a clear observation chamber. The cumulative time spent licking the injected paw is recorded for 60 minutes.

  • Data Analysis: The total licking time is analyzed in two phases: Phase I (0-5 minutes) and Phase II (15-50 minutes). The ED50, the dose at which a 50% reduction in the pain response is observed, is calculated using a dose-response curve.

Formalin_Test_Workflow cluster_pre_test Pre-Test Procedures cluster_test Testing Phase cluster_post_test Data Analysis acclimation Animal Acclimation (30 min) drug_admin Drug/Vehicle Administration (i.p.) acclimation->drug_admin formalin_injection Formalin Injection (s.c. into paw) drug_admin->formalin_injection observation Behavioral Observation (60 min) formalin_injection->observation phase_analysis Phase I & II Analysis observation->phase_analysis ed50_calc ED50 Calculation phase_analysis->ed50_calc

Caption: Workflow for the mouse formalin test.

II. Dopamine D2 Receptor Antagonists in Animal Models of Psychosis

Antagonism of the dopamine D2 receptor is the cornerstone of pharmacotherapy for psychosis. The (S)-3-fluoropiperidine scaffold has been incorporated into novel D2 antagonists with the aim of improving their efficacy and side-effect profiles.

Assessing Efficacy: Receptor Occupancy and Behavioral Models
CompoundAnimal Model/MethodKey FindingReference
Risperidone Human PET ([11C]raclopride)Plasma concentration for 50% D2 occupancy (ED50) = 11.06 ng/mL[4][5]
Ziprasidone Human PET ([11C]raclopride)D2 occupancy of ~56% at trough plasma levels with therapeutic doses[6]
ML321 Mouse locomotor activityAttenuates amphetamine- and PCP-induced hyperlocomotion[7]

Insight from Related Compounds:

While not containing the (S)-3-fluoropiperidine moiety, studies on established antipsychotics provide a framework for evaluating novel candidates. For instance, PET studies with risperidone have established a clear relationship between plasma concentration and D2 receptor occupancy, with an estimated plasma concentration of 11.06 ng/mL required to achieve 50% occupancy (ED50)[4][5]. Novel compounds incorporating the (S)-3-fluoropiperidine scaffold, such as ML321, have demonstrated efficacy in preclinical models predictive of antipsychotic activity, like the attenuation of amphetamine-induced hyperlocomotion[7].

Experimental Protocol: Prepulse Inhibition (PPI) Test

Rationale: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by psychomimetic drugs like phencyclidine (PCP) or amphetamine. The ability of a test compound to reverse these deficits is predictive of antipsychotic efficacy.

Step-by-Step Methodology:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Acclimation: The rat is placed in the startle chamber and allowed to acclimate for 5-10 minutes with background white noise.

  • Drug Administration: The test compound or vehicle is administered prior to the PPI-disrupting agent (e.g., PCP).

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 70-85 dB) presented 30-120 ms before the startling pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].

PPI_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis acclimation Animal Acclimation (5-10 min) drug_admin Drug Administration acclimation->drug_admin test_session Pseudorandomized Trials: - Pulse-alone - Prepulse-pulse - No-stimulus drug_admin->test_session ppi_calc PPI Calculation (% reduction in startle) test_session->ppi_calc

Caption: Workflow for the Prepulse Inhibition (PPI) test.

III. CCR2 Antagonists in Animal Models of Neuroinflammation

The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2, play a crucial role in the recruitment of monocytes to sites of inflammation, including the CNS. Dysregulation of this axis is implicated in various neuroinflammatory and neurodegenerative diseases.

Efficacy in Models of Neuroinflammation

Direct comparative efficacy data for (S)-3-fluoropiperidine-containing CCR2 antagonists in animal models of neuroinflammation is limited in publicly accessible literature. However, the therapeutic potential of CCR2 antagonism has been demonstrated with other small molecules in relevant models.

Compound TypeAnimal ModelKey FindingReference
CCR2 antagonist Mouse model of status epilepticusReduced monocyte recruitment to the hippocampus and decreased neuroinflammation[8][9]
CCR2 antagonist Mouse model of subarachnoid hemorrhageAlleviated neuroinflammation and reduced neuronal apoptosis[10]
CCR2 antagonist Rat model of acute lung injuryTransiently reduced monocyte infiltration into the bronchoalveolar space

Insights from Preclinical Studies:

Pharmacological inhibition of CCR2 has been shown to be protective in various models of CNS injury. For example, in a mouse model of status epilepticus, a CCR2 antagonist limited monocyte recruitment to the hippocampus and reduced markers of neuroinflammation[8][9]. Similarly, in a model of subarachnoid hemorrhage, CCR2 inhibition attenuated neuroinflammation and neuronal apoptosis[10]. These findings provide a strong rationale for the development of potent and brain-penetrant CCR2 antagonists, a class where the (S)-3-fluoropiperidine scaffold could offer significant advantages.

Experimental Protocol: Conditioned Place Preference (CPP) for Assessing Aversive States

Rationale: While not a direct measure of neuroinflammation, the CPP paradigm can be used to assess the aversive or rewarding properties of a compound, or to determine if a compound can alleviate an aversive state induced by a disease model. For neuroinflammatory conditions, a conditioned place aversion may be observed, which could potentially be reversed by an effective anti-inflammatory agent.

Step-by-Step Methodology:

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Pre-conditioning Phase: The animal is allowed to freely explore both compartments to establish baseline preference.

  • Conditioning Phase: Over several days, the animal is confined to one compartment after receiving the drug and to the other compartment after receiving the vehicle. The drug-paired compartment is counterbalanced across animals.

  • Post-conditioning (Test) Phase: The animal is placed in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (rewarding effect), while a significant decrease indicates a conditioned place aversion (aversive effect).

CPP_Workflow pre_conditioning Pre-conditioning: Baseline Preference conditioning Conditioning: Drug-Paired vs. Vehicle-Paired Compartment pre_conditioning->conditioning post_conditioning Post-conditioning: Free Exploration & Time Measurement conditioning->post_conditioning analysis Data Analysis: Preference/Aversion Score post_conditioning->analysis

Caption: Workflow for the Conditioned Place Preference (CPP) test.

Conclusion

The (S)-3-fluoropiperidine scaffold represents a valuable building block in the design of novel CNS-active agents. The available preclinical data, particularly for σ1 receptor antagonists in pain models, demonstrates the potential of this motif to yield potent and efficacious drug candidates. While direct comparative efficacy data for a broad range of analogs across different targets remains to be fully elucidated in the public domain, the established animal models and experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of this promising class of compounds. Future research should focus on generating comprehensive in vivo efficacy data and establishing clear structure-activity relationships to fully exploit the therapeutic potential of (S)-3-fluoropiperidine analogs.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-Fluoropiperidine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel compounds like (S)-3-Fluoropiperidine hydrochloride are paramount to discovery. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and sustainability within your laboratory.

Understanding the Hazard Profile of this compound

This compound is a fluorinated organic compound. The introduction of fluorine can significantly alter the physicochemical and toxicological properties of a molecule.[1] While specific toxicological data for this compound is limited, its structural alerts and the general hazards of fluorinated amines and hydrochloride salts necessitate a cautious approach.

Key Hazards:

  • Irritation: It is irritating to the eyes, respiratory system, and skin.[2]

  • Harmful if Swallowed: The compound is classified as harmful if ingested.[2]

  • Hygroscopic: It readily absorbs moisture from the air, which can affect its stability and reactivity.

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[1][3]

A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the foundational step in its safe handling and disposal.

Core Principles of Disposal for Halogenated Organic Compounds

The disposal of halogenated organic compounds is strictly regulated due to their potential for environmental harm. The U.S. Environmental Protection Agency (EPA) provides guidance on the management of such hazardous wastes.[4] The primary goal is to prevent the release of the compound into the environment, particularly into waterways and soil.

Disposal Hierarchy:

  • Minimization: The most effective disposal method is to not generate waste in the first place. Careful planning of experiments to use the minimum amount of material necessary is crucial.

  • Treatment: When disposal is unavoidable, the compound must be treated as a hazardous waste.

  • Secure Landfill: For solid waste, a licensed hazardous waste landfill is a common disposal route.[5]

  • Incineration: High-temperature incineration is often the preferred method for destroying organic compounds, especially those containing halogens.[5][6][7] The high temperatures are necessary to break the strong carbon-fluorine bonds.[6]

Procedural Guide for Disposal of this compound

This section provides step-by-step instructions for various disposal scenarios. Adherence to your institution's specific environmental health and safety (EHS) protocols is mandatory.

Disposal of Unused or Waste this compound (Bulk Quantities)

Rationale: Bulk quantities of the compound must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.

Procedure:

  • Containerization:

    • Place the waste this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

  • Segregation:

    • Store the waste container in a designated satellite accumulation area (SAA) or your facility's main hazardous waste storage area.

    • Segregate it from incompatible materials, particularly strong oxidizing agents and bases.

  • Documentation:

    • Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Management of Small Spills (<1 gram)

Rationale: Even small spills must be handled promptly and correctly to minimize exposure and prevent the spread of contamination.

Procedure:

  • Immediate Action:

    • Alert personnel in the immediate area of the spill.

    • If there is a risk of inhalation of dust, evacuate the area and ensure it is well-ventilated.

  • Personal Protective Equipment (PPE):

    • At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene are generally suitable, but consult your institution's glove selection guide).

  • Containment and Cleanup:

    • Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a mild soap and water solution.

    • Place all cleaning materials (gloves, wipes, etc.) into the hazardous waste container.

  • Disposal:

    • Seal and label the hazardous waste container and arrange for its disposal through your EHS department.

Response to Large Spills (>1 gram)

Rationale: Large spills pose a more significant risk and may require emergency response procedures.

Procedure:

  • Evacuate and Alert:

    • Immediately evacuate the area.

    • Alert your supervisor and your institution's EHS or emergency response team.

    • If there is a fire or significant risk of exposure, activate the nearest fire alarm.

  • Isolate the Area:

    • Close the doors to the affected area to contain any airborne dust or vapors.

    • Post warning signs to prevent unauthorized entry.

  • Await Professional Response:

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Disposal of Contaminated Materials

Rationale: Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Procedure:

  • Segregation:

    • Collect all contaminated materials, including PPE (gloves, disposable lab coats), absorbent pads, and any contaminated labware (e.g., weighing paper, broken glassware) in a designated hazardous waste container.

  • Containerization:

    • Use a clearly labeled hazardous waste bag or container for solid waste. For sharps, use a puncture-resistant sharps container that is then placed in the hazardous waste stream.

  • Disposal:

    • Manage and dispose of the container following the same procedure as for bulk waste.

Emergency Procedures for Accidental Exposure

In case of skin contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.

In case of eye contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

If inhaled:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

If swallowed:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Summary of Key Information

Aspect Guideline Primary Rationale
Waste Classification Hazardous WasteIrritant, harmful if swallowed, potential environmental persistence.
EPA Waste Code Likely falls under F-listed wastes for halogenated organic compounds if used as a solvent.[8][9][10][11] Consult your EHS for specific code assignment.Regulatory compliance for proper tracking and disposal.
PPE Lab coat, safety goggles, chemical-resistant gloves.Protection against skin and eye irritation.
Small Spill Cleanup Absorb with inert material, collect in a hazardous waste container.Minimize exposure and prevent spread.
Large Spill Response Evacuate, alert EHS/emergency services.Ensure safety of personnel.
Bulk Disposal Collect in a labeled hazardous waste container for EHS pickup.Prevent environmental contamination.
Final Disposal Method High-temperature incineration is preferred. Secure hazardous waste landfill for solid waste.[5][6]Complete destruction of the organic molecule and prevention of environmental release.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Initial Assessment cluster_2 Spill Response cluster_3 Waste Collection & Disposal Start Waste Generated ((S)-3-Fluoropiperidine HCl or contaminated material) AssessQuantity Is it unused/bulk waste or contaminated material? Start->AssessQuantity AssessSpill Is it a spill? SpillSize Spill > 1 gram? AssessSpill->SpillSize Yes AssessQuantity->AssessSpill No CollectWaste Collect in a labeled hazardous waste container AssessQuantity->CollectWaste Yes SmallSpill Small Spill Procedure: 1. Alert others 2. Don PPE 3. Absorb with inert material 4. Collect in hazardous waste container SpillSize->SmallSpill No LargeSpill Large Spill Procedure: 1. Evacuate area 2. Alert EHS/Emergency Services 3. Isolate area SpillSize->LargeSpill Yes SmallSpill->CollectWaste EHS_Pickup Arrange for pickup by Environmental Health & Safety LargeSpill->EHS_Pickup Segregate Segregate from incompatible materials CollectWaste->Segregate Segregate->EHS_Pickup

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By understanding the inherent hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer and more sustainable scientific community. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Fluoropiperidine hydrochloride
Reactant of Route 2
(S)-3-Fluoropiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.